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  • Product: Peonidine-3-O-rutinoside chloride

Core Science & Biosynthesis

Foundational

Peonidin-3-O-Rutinoside Chloride: A Comprehensive Technical Guide on Botanical Sourcing, Pharmacokinetics, and Bioavailability

Executive Summary & Chemical Rationale Peonidin-3-O-rutinoside (P3R) is a prominent O-methylated anthocyanin widely studied for its potent antioxidant and anti-inflammatory properties. In analytical and preclinical setti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Peonidin-3-O-rutinoside (P3R) is a prominent O-methylated anthocyanin widely studied for its potent antioxidant and anti-inflammatory properties. In analytical and preclinical settings, it is primarily utilized in its chloride salt formulation (Peonidin-3-O-rutinoside chloride, CAS: 27539-32-8). The chloride counterion is critical; it stabilizes the positively charged flavylium cation in the solid state, preventing premature degradation.

Structurally, the rutinoside (6-O-α-L-rhamnosyl-D-glucose) moiety at the C3 position provides steric hindrance against enzymatic cleavage, while the 3'-methoxy group on the B-ring enhances its lipophilicity compared to its unmethylated counterpart, cyanidin. Despite these structural advantages, the systemic bioavailability of P3R remains notoriously low (<2%), necessitating rigorous pharmacokinetic evaluation, highly controlled extraction methodologies, and advanced delivery systems to harness its therapeutic potential.

Botanical Reservoirs and Natural Sources

P3R is synthesized via the phenylpropanoid pathway in various Rosaceae species. Its concentration is highly dependent on the cultivar, maturation stage, and post-harvest processing. While present in several fruits, cherries represent the most abundant natural reservoir.

Table 1: Quantitative Distribution of Peonidin-3-O-Rutinoside in Key Botanical Sources

Botanical SourceTaxonomic SpeciesP3R Concentration (mg/100g FW)Primary Co-occurring Anthocyanins
Sour CherryPrunus cerasusUp to 68.1Cyanidin-3-O-glucosylrutinoside
Sweet CherryPrunus avium~16.2Cyanidin-3-O-rutinoside
Haskap BerryLonicera caerulea2.0 ± 0.6Cyanidin-3-O-glucoside
PlumPrunus domestica1.1 – 1.2Cyanidin-3-O-rutinoside

Data synthesized from 1[1], 2[2], and 3[3].

Standardized Workflow: Extraction and LC-MS/MS Quantification

To ensure data integrity, extraction protocols must account for the pH-dependent structural transformation of anthocyanins. At a pH > 3, the flavylium cation rapidly hydrates to a colorless carbinol pseudobase and subsequently to a chalcone, leading to irreversible degradation.

Protocol 1: pH-Stabilized Extraction & Solid Phase Extraction (SPE)
  • Matrix Preparation: Lyophilize 10g of fresh fruit tissue to halt endogenous polyphenol oxidase (PPO) activity. Homogenize into a fine powder.

  • Internal Standard Spiking (Self-Validation Step): Spike the powder with 50 µL of 10 µg/mL Cyanidin-3,5-diglucoside-d3. Causality: Isotope-labeled standards correct for matrix suppression and extraction losses. Recovery rates must fall between 85-115% to validate the extraction efficiency.

  • Acidified Extraction: Add 20 mL of extraction solvent (70% Methanol / 29% H₂O / 1% Formic Acid, v/v/v). Causality: Formic acid maintains the microenvironment pH < 2.0, locking P3R in the stable, red-pigmented flavylium cation state.

  • Sonication & Centrifugation: Sonicate in an ice bath for 20 minutes to disrupt cell walls without thermal degradation. Centrifuge at 9,500 × g for 10 minutes at 4°C. Collect the supernatant.

  • SPE Purification: Condition a C18 SPE cartridge (500 mg/3 mL) with 3 mL methanol followed by 3 mL 0.01% HCl in water. Load the supernatant. Wash with 3 mL 0.01% HCl to elute highly polar sugars and organic acids. Elute the enriched P3R fraction with 3 mL of 0.01% HCl in methanol.

  • Concentration: Evaporate the eluate under a gentle nitrogen stream at 30°C and reconstitute in 1 mL of mobile phase A (0.1% Formic acid in water).

Protocol 2: LC-MS/MS Analysis
  • Column: C18 reverse-phase analytical column (e.g., 150 mm × 2.0 mm, 5 µm).

  • Mobile Phase: Gradient elution of (A) 0.1% Formic acid in water and (B) 0.1% Formic acid in Acetonitrile.

  • Detection: Electrospray Ionization (ESI) in positive mode. Monitor the Multiple Reaction Monitoring (MRM) transition for P3R: m/z 609.2 → 301.1 (representing the cleavage of the rutinoside moiety, yielding the peonidin aglycone).

Pharmacokinetics, Metabolism, and Bioavailability (ADME)

The systemic bioavailability of P3R is heavily constrained by extensive pre-systemic metabolism and poor intestinal permeability.

  • Absorption: P3R is partially absorbed in the stomach via passive diffusion, facilitated by the highly acidic gastric environment (pH 1.5–3.0) that maintains the lipophilic flavylium form. In the small intestine (pH 6.5–7.4), absorption is severely limited and primarily mediated by active transporters such as GLUT2 and SGLT1 (4)[4].

  • Metabolism & Microbiota Degradation: Absorbed P3R undergoes rapid Phase II hepatic metabolism (glucuronidation, sulfation, and methylation). However, >90% of ingested P3R reaches the colon unabsorbed. Here, the gut microbiota cleaves the heterocycle (C-ring), degrading P3R into low-molecular-weight phenolic acids, predominantly vanillic acid and protocatechuic acid (5)[5]. These phenolic metabolites are subsequently absorbed into systemic circulation and are responsible for much of the observed in vivo bioactivity.

  • Excretion: Peak urinary excretion of intact anthocyanins typically occurs between 3 and 6 hours post-consumption, representing less than 5% of the ingested dose (6)[6].

P3R_ADME Ingestion Oral Ingestion of P3R Stomach Stomach (pH 1.5-3.0) Flavylium Cation Maintained Minor Absorption Ingestion->Stomach Intestine Small Intestine (pH 6.5-7.4) Carbinol Pseudobase Formation GLUT2/SGLT1 Transport Stomach->Intestine Gastric Emptying Microbiota Gut Microbiota (Colon) Degradation to Vanillic Acid & Phenolic Metabolites Intestine->Microbiota Unabsorbed P3R (>90%) Liver Liver (Hepatic Metabolism) Phase II: Glucuronidation, Sulfation, Methylation Intestine->Liver Portal Vein (Absorbed P3R) Microbiota->Liver Phenolic Acid Absorption Circulation Systemic Circulation Distribution to Target Tissues Liver->Circulation Metabolites Excretion Excretion Urine (Biomarkers) & Feces Circulation->Excretion Renal Clearance

Figure 1: Pharmacokinetic ADME pathway of Peonidin-3-O-rutinoside and microbiota degradation.

In Vitro Permeability Assessment (Caco-2 Monolayer Model)

To mechanistically evaluate the intestinal absorption of P3R, the Caco-2 human intestinal epithelial cell model serves as the industry standard.

Protocol 3: Caco-2 Transcellular Transport Assay
  • Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow for full differentiation and tight junction formation.

  • Monolayer Validation (Self-Validation Step): Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Causality: Only wells with a TEER > 300 Ω·cm² possess sufficient tight junction integrity for the assay. A TEER drop of >10% post-assay indicates compromised epithelial integrity, invalidating the transport data.

  • Assay Conditions: Wash monolayers with Hank's Balanced Salt Solution (HBSS). To mimic the physiological pH gradient of the GI tract, adjust the apical chamber buffer to pH 6.0 and the basolateral chamber buffer to pH 7.4.

  • Dosing: Add 50 µM of P3R-Cl to the apical chamber (for A→B transport) or basolateral chamber (for B→A efflux transport).

  • Sampling: Extract 100 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh buffer to maintain sink conditions.

  • Calculation: Determine the Apparent Permeability ( Papp​ ) using the equation: Papp​=(dQ/dt)/(A×C0​) , where dQ/dt is the steady-state flux, A is the surface area, and C0​ is the initial concentration.

Formulation Strategies to Enhance Bioavailability

Due to the rapid degradation of P3R at intestinal pH and its susceptibility to microbiota cleavage, advanced delivery systems are required for clinical and therapeutic applications. Encapsulation of P3R within lipid-based nanocarriers, liposomes, or biopolymeric matrices (e.g., chitosan/pectin hydrogels) shields the flavylium cation from the alkaline duodenal environment. These formulations significantly enhance the compound's solubility, cellular uptake, and overall systemic bioavailability, bypassing the limitations of passive diffusion (7)[7].

References

  • Benchchem. "Peonidin 3-rutinoside potential as a biomarker in food consumption."
  • Encyclopedia.pub. "Anthocyanins in Fruits."
  • Journal of Agricultural and Food Chemistry (ACS). "Current Knowledge on Intestinal Absorption of Anthocyanins."
  • MDPI. "State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health."
  • Journal of Agricultural and Food Chemistry (ACS). "Metabolic Profiling of Phenolic Acids and Oxidative Stress Markers after Consumption of Lonicera caerulea L. Fruit."
  • Journal of Agricultural and Food Chemistry (ACS). "Phenolic Compounds in Rosaceae Fruit and Nut Crops."
  • Semantic Scholar. "Employ of Anthocyanins in Nanocarriers for Nano Delivery: In Vitro and In Vivo Experimental Approaches for Chronic Diseases."

Sources

Exploratory

Peonidin-3-O-rutinoside Chloride: A Comprehensive Technical Guide on In Vitro Biological Activity

Executive Summary Peonidin-3-O-rutinoside chloride (P3R) is a highly bioactive anthocyanin derivative, structurally defined by a peonidin aglycone conjugated to a rutinoside sugar moiety. In recent years, P3R has transit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Peonidin-3-O-rutinoside chloride (P3R) is a highly bioactive anthocyanin derivative, structurally defined by a peonidin aglycone conjugated to a rutinoside sugar moiety. In recent years, P3R has transitioned from a simple dietary pigment to a molecule of significant pharmacological interest. This technical whitepaper synthesizes the in vitro biological activities of P3R, focusing on its role as a metabolic enzyme modulator and an anti-oncogenic signaling agent. Designed for drug development professionals and application scientists, this guide provides a deep dive into the mechanistic pathways, quantitative efficacy metrics, and the self-validating experimental protocols required to accurately assess P3R in a laboratory setting.

Mechanisms of Action

Metabolic Enzyme Modulation & Pharmacokinetics

In the context of drug discovery, understanding a compound's interaction with the Cytochrome P450 (CYP450) system is critical for predicting drug-drug interactions (DDIs). P3R demonstrates targeted inhibitory effects on key hepatic metabolizing enzymes. Specifically, in vitro assays utilizing human liver microsomes have shown that peonidin derivatives significantly inhibit CYP3A4 and CYP2C9[1]. This inhibition is mechanistically driven by the binding of the peonidin aglycone to the orthosteric sites of these cytochromes, effectively reducing their catalytic turnover[1].

Beyond pharmacokinetics, P3R exhibits substantial anti-diabetic potential by modulating carbohydrate metabolism. Extracts rich in P3R have been shown to competitively inhibit porcine pancreatic α-amylase, thereby blunting the hydrolysis of complex starches into absorbable monosaccharides[2].

Oncology & Apoptosis Signaling

P3R acts as a potent anti-proliferative agent against various malignant cell lines, including highly sensitive breast cancer and glioblastoma models[3]. The mechanistic basis of this activity is pleiotropic. P3R induces cell cycle arrest at the G2/M phase by downregulating cyclin-dependent kinases (CDK-1, CDK-2) and cyclin B1[3]. Concurrently, it drives cancer cell apoptosis by suppressing the PI3K/AKT/ERK survival pathways while activating the SIRT3/p53 axis[3]. This dual-action signaling cascade shifts the intracellular balance toward apoptosis by upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2, ultimately leading to caspase-3 cleavage and chromatin condensation[3].

Pathway P3R Peonidin-3-O-rutinoside Chloride ROS Reactive Oxygen Species (ROS) P3R->ROS Scavenges PI3K PI3K / AKT Pathway P3R->PI3K Inhibits SIRT3 SIRT3 / p53 Axis P3R->SIRT3 Activates Bcl2 Bcl-2 Downregulation PI3K->Bcl2 Downregulates Bax Bax Upregulation SIRT3->Bax Upregulates Apoptosis Cancer Cell Apoptosis (G2/M Arrest) Bax->Apoptosis Promotes Bcl2->Apoptosis Removes Inhibition

Intracellular signaling pathways modulated by Peonidin-3-O-rutinoside chloride in cancer models.

Quantitative Biological Activity

To benchmark P3R against standard pharmacological agents, the following table summarizes the quantitative in vitro bioactivity data derived from validated assays.

Biological Target / AssayPharmacological EffectQuantitative Metric (IC50 / Potency)Reference
CYP3A4 (Human Liver Microsomes)Enzyme Inhibition (DDI Liability)~36 μM[1]
CYP2C9 (Human Liver Microsomes)Enzyme Inhibition~21 μM[1]
α-Amylase (Porcine Pancreas)Enzyme Inhibition (Anti-diabetic)8.37 μg/mL (P3R-rich extract)[2]
HS578T Breast Cancer Cells Anti-proliferative / ApoptosisDose-dependent G2/M Arrest[3]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step is engineered to control for common in vitro artifacts, such as pigment interference or solvent-induced denaturation.

Workflow Prep Compound Prep (≤0.5% DMSO) Incubate Enzyme Pre-incubation (Establish Equilibrium) Prep->Incubate Dose Titration Substrate Substrate Addition (Initiate Reaction) Incubate->Substrate 15 min 37°C Quench Reaction Quenching (Stop Reagent) Substrate->Quench Timed Assay Readout Analytical Readout (Absorbance/LC-MS) Quench->Readout Data Capture

Self-validating high-throughput screening workflow for P3R enzymatic inhibition assays.

In Vitro α-Amylase Inhibition Assay

Objective: Quantify the hypoglycemic potential of P3R via competitive inhibition of starch hydrolysis. Validation System: Inclusion of Acarbose as a positive control (expected IC50 ~3.9 μg/mL) and a P3R-only blank to subtract the inherent absorbance of the anthocyanin pigment[2].

  • Reagent Preparation: Dissolve P3R in 0.1% DMSO (v/v) to establish a concentration gradient (1–50 μM). Prepare porcine pancreatic α-amylase (0.5 mg/mL) in 0.02 M sodium phosphate buffer (pH 6.9, containing 0.006 M NaCl).

  • Pre-incubation: Combine 50 μL of the P3R solution with 50 μL of the α-amylase solution. Incubate at 25°C for exactly 10 minutes.

    • Causality: Pre-incubation is critical. It allows the establishment of a thermodynamic binding equilibrium between the P3R ligand and the enzyme's active site before the substrate introduces competitive pressure.

  • Reaction Initiation: Add 50 μL of a 1% starch solution to the mixture and incubate at 25°C for 10 minutes.

  • Quenching: Terminate the reaction by adding 100 μL of dinitrosalicylic acid (DNS) color reagent.

    • Causality: DNS serves a dual purpose. Its high alkalinity immediately denatures the α-amylase, freezing the reaction temporally. Concurrently, it reacts with the released reducing sugars upon heating to form a measurable chromophore.

  • Readout: Boil the samples for 5 minutes, cool to room temperature, dilute with 1 mL of distilled water, and measure absorbance at 540 nm. Calculate the IC50 using non-linear regression analysis.

Cytochrome P450 (CYP3A4) Inhibition Assay

Objective: Assess the pharmacokinetic DDI liability of P3R using human liver microsomes (HLMs)[1]. Validation System: Ketoconazole utilized as a strong CYP3A4 inhibitor control. Assay robustness is validated by calculating a Z'-factor > 0.5.

  • System Assembly: In a 96-well plate, combine HLMs (0.1 mg/mL final protein concentration), P3R (0.1–100 μM), and 0.1 M potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate the temperature and allow lipid-membrane partitioning of the compound.

  • Initiation: Add an NADPH regenerating system alongside a CYP3A4-specific probe substrate (e.g., Midazolam).

    • Causality: NADPH is the obligate electron donor for CYP450 catalysis. Delaying its addition ensures the enzyme remains inactive during the pre-incubation phase, preventing uncoupled substrate turnover before the assay officially begins[1].

  • Quenching: After exactly 15 minutes, stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly precipitates the microsomal proteins, halting catalysis and preparing the matrix for downstream mass spectrometry by removing large macromolecules.

  • Quantification: Centrifuge the plate at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of the metabolite (1'-hydroxymidazolam).

Conclusion

Peonidin-3-O-rutinoside chloride is a multifaceted bioactive compound with significant in vitro efficacy. Its ability to simultaneously modulate metabolic enzymes (α-amylase, CYP450s) and intercept oncogenic survival pathways (PI3K/AKT, SIRT3/p53) underscores its potential as both a therapeutic lead and a dietary functional agent. Rigorous, self-validating assay designs remain paramount to accurately translating these in vitro findings into in vivo and clinical applications.

References

  • Effects of Anthocyanidins and Anthocyanins on the Expression and Catalytic Activities of CYP2A6, CYP2B6, CYP2C9, and CYP3A4 in Primary Human Hepatocytes and Human Liver Microsomes. Source: Journal of Agricultural and Food Chemistry - ACS Publications. URL:[Link]

  • Phytochemical Profile Screening and Selected Bioactivity of Myrtus communis Berries Extracts Obtained from Ultrasound-Assisted and Supercritical Fluid Extraction. Source: MDPI. URL:[Link]

  • Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Foundational

Peonidin-3-O-rutinoside Chloride: A Technical Whitepaper on Antioxidant and Anti-Inflammatory Mechanisms

Executive Summary Peonidin-3-O-rutinoside chloride (P3ORC) is an O-methylated anthocyanin derivative that has garnered significant attention in pharmacognosy and drug development. The presence of the chloride counterion...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Peonidin-3-O-rutinoside chloride (P3ORC) is an O-methylated anthocyanin derivative that has garnered significant attention in pharmacognosy and drug development. The presence of the chloride counterion is not merely a structural artifact; it fundamentally stabilizes the flavylium cation at physiological pH, preventing rapid degradation into colorless carbinol pseudobases and enhancing molecular stability 1. This whitepaper synthesizes the dual-action bioactivity of P3ORC, detailing its robust antioxidant capacity, targeted anti-inflammatory pathways, and the self-validating experimental frameworks required to quantify its efficacy.

Structural Biochemistry & Molecular Mechanisms

Intracellular ROS Scavenging and Nrf2 Activation

P3ORC functions as a potent electron donor, neutralizing reactive oxygen species (ROS) and preserving cellular stability. Its 1[1]. Beyond direct free radical scavenging, P3ORC acts upstream by upregulating the Nrf2/ARE signaling pathway. Upon activation, Nrf2 translocates to the nucleus, binding to Antioxidant Response Elements (ARE) to drive the endogenous transcription of cytoprotective enzymes such as Heme Oxygenase-1 (HO-1) and NQO1.

Targeted Anti-Inflammatory Pathways

In inflammatory disease models, P3ORC actively mitigates tissue damage by1[1]. Mechanistically, this is achieved through the suppression of NF-κB nuclear translocation, which halts the downstream production of pro-inflammatory cytokines (TNF-α, IL-6) and Prostaglandin E2 (PGE2). Furthermore, anthocyanins like P3ORC have demonstrated broad2, positioning them as natural non-steroidal anti-inflammatory drug (NSAID) alternatives[2].

Pathway P3ORC Peonidin-3-O-rutinoside chloride ROS Reactive Oxygen Species (ROS) P3ORC->ROS Scavenges Nrf2 Nrf2 Activation P3ORC->Nrf2 Upregulates NFkB NF-κB Pathway P3ORC->NFkB Inhibits COX2 COX-2 Enzyme P3ORC->COX2 Inhibits ARE Antioxidant Response Elements Nrf2->ARE Translocates Antioxidant Antioxidant Enzymes (HO-1) ARE->Antioxidant Transcribes Inflammation Inflammatory Cytokines NFkB->Inflammation Downregulates COX2->Inflammation Downregulates

Dual-pathway mechanism of P3ORC mitigating oxidative stress and inflammation.

Pharmacokinetics and Cytochrome P450 Interactions

For drug development professionals, understanding the metabolic fate of P3ORC is critical. In vitro studies using primary human hepatocytes indicate that peonidin and its derivatives modulate key metabolic enzymes. Specifically, P3ORC exerts an3[3]. This pharmacokinetic profile necessitates careful dosing considerations to avoid drug-drug interactions when co-administered with pharmaceuticals metabolized by these pathways.

Quantitative Profiling of P3ORC Bioactivity
Bioactivity MarkerAssay MethodologyObserved Effect / IC50Benchmark Comparison
ROS Scavenging Cellular Antioxidant Activity> Vitamins C & ETrolox (Standard)
COX-2 Inhibition PGE2 ELISA / Western BlotSignificant downregulationCelebrex / Aspirin
CYP3A4 Inhibition Luminescent CYP450 AssayIC50 ≈ 36 μMKetoconazole
CYP2C9 Inhibition Luminescent CYP450 AssayIC50 ≈ 21–25 μMSulfaphenazole

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental design must be inherently self-validating. The following protocols are engineered to establish direct causality between P3ORC administration and cellular response.

Protocol 1: In Vitro Assessment of COX-2 Inhibition and NF-κB Translocation

Causality & Rationale: Measuring COX-2 protein levels alone cannot differentiate between transcriptional suppression and accelerated protein degradation. By pairing a PGE2 ELISA (functional output) with NF-κB immunofluorescence (upstream transcriptional trigger), we create a closed-loop validation of the inflammatory cascade.

Step-by-Step Methodology:

  • Cell Seeding: Culture RAW 264.7 macrophages in 6-well plates at 5×105 cells/well. Starve in serum-free media for 12 hours to synchronize the cell cycle.

  • Pre-treatment: Administer P3ORC at graded concentrations (10, 25, 50 μM) for 2 hours. Include a vehicle control (0.1% DMSO) and a positive control (Celebrex, 26 nM).

  • Inflammatory Induction: Stimulate with 1 μg/mL Lipopolysaccharide (LPS) for 24 hours.

  • Functional Assay (ELISA): Collect the supernatant. Quantify PGE2 levels using a competitive ELISA kit. Validation checkpoint: LPS-only wells must show a >5-fold increase in PGE2 compared to the vehicle.

  • Mechanistic Assay (Immunofluorescence): Fix cells in 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with anti-NF-κB p65 antibodies followed by a fluorophore-conjugated secondary antibody and DAPI. Quantify the nuclear-to-cytoplasmic fluorescence ratio to confirm the inhibition of translocation.

Protocol 2: Cellular Antioxidant Activity (CAA) Assay

Causality & Rationale: Cell-free assays (e.g., DPPH) fail to account for membrane permeability. The CAA assay utilizes DCFDA, a fluorogenic dye that only fluoresces when oxidized intracellularly. A reduction in fluorescence directly proves that P3ORC has successfully penetrated the lipid bilayer and neutralized ROS in situ.

Step-by-Step Methodology:

  • Cell Preparation: Seed HepG2 cells in a black 96-well plate with clear bottoms.

  • Probe Loading: Incubate cells with 25 μM DCFDA for 45 minutes. Wash twice with PBS to remove extracellular dye.

  • Compound Incubation: Apply P3ORC (10–100 μM) and a Trolox standard for 1 hour.

  • Oxidative Burst: Add 600 μM AAPH (a peroxyl radical generator) to all wells except the negative control.

  • Kinetic Reading: Measure fluorescence (Ex: 485 nm, Em: 538 nm) every 5 minutes for 1 hour. Calculate the Area Under the Curve (AUC) to determine the CAA unit. Validation checkpoint: The AAPH-only control must exhibit a linear increase in fluorescence, validating the continuous generation of ROS.

Workflow Step1 Cell Culture & Treatment (Macrophages / HepG2) Step2 LPS / AAPH Induction (Stress Trigger) Step1->Step2 Step3 P3ORC Incubation (Dose-dependent) Step2->Step3 Split1 Antioxidant Assay Route Step3->Split1 Split2 Anti-inflammatory Route Step3->Split2 Assay1 DCFDA Staining (Intracellular ROS) Split1->Assay1 Assay2 Western Blot (Nrf2/HO-1 Expression) Split1->Assay2 Assay3 ELISA (PGE2 Quantification) Split2->Assay3 Assay4 Immunofluorescence (NF-κB Translocation) Split2->Assay4

Self-validating experimental workflow for assessing P3ORC bioactivity.

Conclusion

The structural integration of a chloride counterion in Peonidin-3-O-rutinoside elevates its stability, enabling robust in vivo efficacy. Its dual capacity to quench ROS via Nrf2 pathways and suppress inflammation via COX-2/NF-κB inhibition makes it a high-value candidate for therapeutic development, provided its pharmacokinetic interactions with CYP450 enzymes are carefully managed.

References

  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society (ACS)
  • Source: American Chemical Society (ACS)

Sources

Exploratory

In Vivo Pharmacodynamics and Pharmacokinetics of Peonidin-3-O-rutinoside Chloride: A Technical Guide

Executive Summary Peonidin-3-O-rutinoside chloride (P3R) is a highly bioactive, naturally occurring anthocyanin derivative characterized by its methoxylated B-ring and rutinoside sugar moiety. In recent years, P3R has tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Peonidin-3-O-rutinoside chloride (P3R) is a highly bioactive, naturally occurring anthocyanin derivative characterized by its methoxylated B-ring and rutinoside sugar moiety. In recent years, P3R has transitioned from a dietary biomarker to a molecule of high pharmacological interest due to its pleiotropic in vivo effects.

As a Senior Application Scientist, I have designed this whitepaper to move beyond superficial observations and dissect the causal mechanisms driving P3R’s efficacy. This guide provides drug development professionals and researchers with a rigorous, self-validating framework for investigating P3R’s anti-inflammatory, metabolic, and pharmacokinetic properties in vivo.

Mechanistic Profiling of P3R In Vivo

To design robust in vivo experiments, one must first understand the structural causality behind P3R's biological interactions. The methoxyl group at the 3'-position and the hydroxyl group at the 4'-position of the peonidin aglycone provide specific steric and electrostatic properties that govern its target binding.

Anti-Inflammatory Modulation via TNF-α and COX-2

P3R exhibits potent anti-inflammatory properties by directly interfering with cytokine signaling networks. Computational and in vivo validations demonstrate that peonidin derivatives actively prevent the interaction between the TNF-α protein and the TNF-α receptor[1]. By blocking this receptor assembly, P3R truncates downstream NF-κB signaling, effectively reducing systemic inflammation. Furthermore, P3R enhances anti-inflammatory responses by suppressing the cyclooxygenase-2 (COX-2) pathway, thereby limiting the synthesis of pro-inflammatory prostaglandins[2].

Metabolic Regulation and GLP-1 Secretion

Anthocyanin rutinosides, including P3R, play a critical role in metabolic syndrome mitigation. The rutinose moiety, combined with the specific hydroxylation pattern of the aromatic ring, acts as a potent secretagogue for Glucagon-Like Peptide-1 (GLP-1) in intestinal L-cells[3]. This process is mediated by the inositol 1,4,5-trisphosphate receptor (IP3R)-mediated intracellular Ca2+ mobilization and the Ca2+/calmodulin-dependent kinase II (CaMKII) pathway[3]. In vivo, this translates to enhanced insulin sensitivity and the regulation of hepatic cell metabolism, which collectively mitigate the risk of type 2 diabetes[2].

Pharmacokinetics and Cytochrome P450 (CYP) Interaction

Understanding the pharmacokinetic (PK) profile of P3R is critical for assessing its bioavailability and potential drug-drug interactions (DDIs). P3R and its aglycone interact with major hepatic drug-metabolizing enzymes. Specifically, peonidin acts as a competitive inhibitor of CYP2C9 and CYP3A4[4]. For drug development, this implies that co-administration of P3R-rich formulations with narrow-therapeutic-index drugs metabolized by these CYPs could alter plasma clearance rates, necessitating rigorous in vivo PK modeling.

G P3R Peonidin-3-O-rutinoside chloride (P3R) TNF TNF-α / Receptor Interaction P3R->TNF Inhibits binding COX2 COX-2 Pathway P3R->COX2 Suppresses GLP1 GLP-1 Secretion (Intestinal L-cells) P3R->GLP1 Stimulates CYP CYP450 Enzymes (CYP2C9, CYP3A4) P3R->CYP Modulates Inflammation Reduced Inflammation TNF->Inflammation Decreases COX2->Inflammation Decreases Metabolism Hepatic Metabolism Regulation GLP1->Metabolism Enhances Insulin Sensitivity CYP->Metabolism Alters Drug Pharmacokinetics

In vivo signaling and metabolic pathways modulated by Peonidin-3-O-rutinoside chloride.

Quantitative Data Summaries

To establish a baseline for experimental design, the following table synthesizes the quantitative binding affinities and enzymatic inhibition metrics associated with P3R and its closely related structural analogs.

Molecular Target / ParameterBioactivity MetricObserved Value / RangeBiological Implication
TNF-α Receptor Binding Binding Energy-272.6 to -248.5 kcal/molHigh affinity prevents TNF-α protein-receptor assembly[1].
CYP2C9 Enzyme IC50 (Inhibition)~21 μMSignificant inhibition; potential for drug-drug interactions[4].
CYP3A4 Enzyme IC50 (Inhibition)~36 μMModerate to high inhibition of primary hepatic metabolism[4].
GLP-1 Secretion Fold Change vs ControlDose-dependent increaseEnhances incretin effect, improving glycemic control[3].

Experimental Workflows & Protocols

A hallmark of rigorous science is the implementation of self-validating systems. The protocols below are engineered to eliminate artifacts—such as anthocyanin degradation or rapid peptide cleavage—that commonly plague in vivo studies.

Protocol 1: Self-Validating In Vivo Pharmacokinetic (PK) Assay

Objective: Quantify P3R systemic bioavailability and half-life while preventing ex vivo degradation. Causality for Design: Anthocyanins are highly unstable at physiological pH (pH 7.4) and rapidly degrade into phenolic acids once extracted from the body. To accurately measure circulating P3R, plasma must be immediately acidified. Furthermore, utilizing an isotopically labeled internal standard (IS) corrects for matrix effects and extraction losses[5].

Step-by-Step Methodology:

  • Animal Preparation: Fast C57BL/6J mice for 12 hours prior to dosing to establish a clean metabolic baseline.

  • Dosing: Administer P3R (e.g., 50 mg/kg) via oral gavage.

  • Time-Course Sampling: Collect 50 μL of blood via the tail vein at 0, 15, 30, 60, 120, and 240 minutes post-dose.

  • Immediate Stabilization (Critical Step): Instantly transfer the blood into pre-chilled tubes containing EDTA and 2% formic acid to drop the pH < 3.0, stabilizing the flavylium cation form of P3R.

  • Plasma Separation: Centrifuge at 4°C, 3000 × g for 10 minutes.

  • Protein Precipitation & IS Addition: Add 3 volumes of acidified acetonitrile containing a known concentration of an isotopically labeled standard (e.g., 13 C-cyanidin-3-glucoside) to the plasma.

  • LC-MS/MS Quantification: Analyze the supernatant using Multiple Reaction Monitoring (MRM) mode. The ratio of the P3R peak area to the IS peak area provides a self-validated quantification of circulating P3R.

Protocol 2: In Vivo GLP-1 Secretion and Metabolic Assay

Objective: Measure P3R-induced GLP-1 secretion from intestinal L-cells. Causality for Design: GLP-1 is rapidly cleaved and inactivated by the enzyme Dipeptidyl Peptidase-4 (DPP-4) within minutes of secretion[3]. Measuring peripheral blood without inhibiting DPP-4 will result in false negatives. This protocol utilizes a DPP-4 inhibitor to capture the true secretory response.

Step-by-Step Methodology:

  • Pre-treatment: Administer a DPP-4 inhibitor (e.g., Sitagliptin, 10 mg/kg) via intraperitoneal (IP) injection 30 minutes prior to the experiment.

  • P3R Administration: Administer P3R via oral gavage.

  • Targeted Sampling: At 15 and 30 minutes post-dose, anesthetize the mice and collect blood directly from the hepatic portal vein . (Portal vein sampling captures GLP-1 directly from the intestine before it undergoes hepatic first-pass clearance).

  • Processing: Collect blood in tubes containing a DPP-4 inhibitor cocktail and EDTA. Centrifuge immediately at 4°C.

  • Quantification: Utilize an Active GLP-1 specific ELISA kit. Include a standard curve and a blank matrix control to self-validate the assay's dynamic range.

Workflow Animal In Vivo Model (C57BL/6J Mice) Dosing P3R Administration (Oral / IV) Animal->Dosing Sampling Time-course Sampling (Acidified Plasma) Dosing->Sampling LCMS LC-MS/MS Quantification (Isotopic IS Validation) Sampling->LCMS PK Route Biomarkers Biomarker Assays (GLP-1 ELISA, qPCR) Sampling->Biomarkers PD Route Data PK/PD Modeling & Efficacy Analysis LCMS->Data Biomarkers->Data

Self-validating in vivo workflow for P3R pharmacokinetic and pharmacodynamic profiling.

References

  • The Effects of UV-LED Technology on the Quality of Ready-to-Eat Pomegranates: Epigenetic Indicators and Metabolomic Analysis Source: MDPI URL
  • The interaction among anthocyanin, TNF-α receptor, and TNF-α protein Source: ResearchGate URL
  • Effects of Anthocyanidins and Anthocyanins on the Expression and Catalytic Activities of CYP2A6, CYP2B6, CYP2C9, and CYP3A4 in Primary Human Hepatocytes and Human Liver Microsomes Source: ACS Publications URL
  • Anthocyanin-Rich Supplementation: Emerging Evidence of Strong Potential for Sport and Exercise Nutrition Source: PMC / NIH URL
  • The Anthocyanin Delphinidin 3-Rutinoside Stimulates Glucagon-Like Peptide-1 Secretion in Murine GLUTag Cell Line via the Ca2+/Calmodulin-Dependent Kinase II Pathway Source: PLOS One URL
  • Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies Source: ResearchGate URL

Sources

Foundational

The Isolation and Characterization of Peonidin-3-O-rutinoside chloride: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Peonidin-3-O-rutinoside chloride, a naturally occurring anthocyanin with significant interest for the p...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Peonidin-3-O-rutinoside chloride, a naturally occurring anthocyanin with significant interest for the pharmaceutical and nutraceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to support their work with this bioactive compound.

Introduction: The Scientific Pursuit of Anthocyanins

The study of anthocyanins, the pigments responsible for many of the red, purple, and blue hues in plants, has a rich history dating back to the 19th century. In 1835, German pharmacist Ludwig Clamor Marquart first used the term "Anthokyan" to describe the blue pigment in flowers[1]. Early research focused on understanding the chemical basis of flower coloration[2]. Sir Robert Robinson's extensive work on anthocyanin synthesis from 1922 to 1934 was a landmark achievement, elucidating the fundamental structures of these molecules and earning him the Nobel Prize in Chemistry in 1947[3].

Peonidin-3-O-rutinoside is a specific anthocyanin belonging to the 3-O-glycoside class of flavonoids[4]. It is the glycoside of peonidin, an O-methylated anthocyanidin. This guide will delve into the technical aspects of its discovery in natural sources and the modern methodologies for its extraction, purification, and structural elucidation.

Discovery and Natural Occurrence

Peonidin-3-O-rutinoside chloride is found in a variety of plant sources, contributing to their vibrant coloration. Its discovery is intrinsically linked to the broader exploration of anthocyanins in edible and ornamental plants. While a singular "discovery" paper is not readily identifiable, its characterization has been the result of numerous phytochemical investigations over the years.

Table 1: Prominent Natural Sources of Peonidin-3-O-rutinoside

Plant SourceCommon NameTypical Location of Compound
Ribes nigrumBlackcurrantFruit
Prunus aviumSweet CherryFruit
Prunus domesticaEuropean PlumFruit
Solanum tuberosumPurple PotatoTuber
Rubus idaeusRaspberryFruit
Lonicera caeruleaHoneyberryFruit[5]

The presence and concentration of Peonidin-3-O-rutinoside can vary significantly based on the plant cultivar, growing conditions, and ripeness.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of Peonidin-3-O-rutinoside chloride is paramount for its successful isolation and handling.

Table 2: Physicochemical Properties of Peonidin-3-O-rutinoside chloride

PropertyValue
Molecular Formula C₂₈H₃₃ClO₁₅
Molecular Weight 645.01 g/mol
CAS Number 27539-32-8
Appearance Dark red to purple powder
Solubility Soluble in methanol, ethanol, and water; practically insoluble in non-polar organic solvents.
Chemical Class Anthocyanidin-3-O-glycoside

The structural elucidation of Peonidin-3-O-rutinoside chloride relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

A typical NMR analysis would involve:

  • ¹H NMR: To identify the number and environment of protons. Key signals would include those from the aromatic rings of the peonidin backbone, the anomeric protons of the sugar units, and the methyl group of the rhamnose.

  • ¹³C NMR: To determine the number and type of carbon atoms. This would differentiate between the aromatic, olefinic, and aliphatic carbons in the structure.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the glycosylation pattern (the attachment of the rutinoside to the 3-position of the peonidin), and the linkage between the glucose and rhamnose units.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is essential for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

The fragmentation pattern in MS/MS analysis is particularly informative. For Peonidin-3-O-rutinoside, the molecular ion ([M]⁺) is observed at m/z 609.18[6]. Key fragment ions arise from the cleavage of the glycosidic bonds:

  • Loss of the rutinoside moiety (308.11 Da): This results in the peonidin aglycone fragment at m/z 301.07[6].

  • Loss of the rhamnose moiety (146.06 Da): This gives rise to a fragment at m/z 463.12, corresponding to peonidin-3-O-glucoside[6].

G Peonidin-3-O-rutinoside [M]⁺\nm/z 609.18 Peonidin-3-O-rutinoside [M]⁺ m/z 609.18 Peonidin aglycone\nm/z 301.07 Peonidin aglycone m/z 301.07 Peonidin-3-O-rutinoside [M]⁺\nm/z 609.18->Peonidin aglycone\nm/z 301.07 - Rutinoside Peonidin-3-O-glucoside\nm/z 463.12 Peonidin-3-O-glucoside m/z 463.12 Peonidin-3-O-rutinoside [M]⁺\nm/z 609.18->Peonidin-3-O-glucoside\nm/z 463.12 - Rhamnose Rutinoside\n(308.11 Da) Rutinoside (308.11 Da) Rhamnose\n(146.06 Da) Rhamnose (146.06 Da)

Caption: Mass spectrometry fragmentation of Peonidin-3-O-rutinoside.

Extraction and Isolation Workflow

The isolation of Peonidin-3-O-rutinoside chloride from plant material is a multi-step process that requires careful optimization to maximize yield and purity while minimizing degradation. The inherent instability of anthocyanins, particularly their sensitivity to pH and temperature, necessitates a well-controlled workflow.

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Purification cluster_2 Phase 3: Analysis & Characterization A Plant Material (e.g., fruit peels, tubers) B Homogenization & Drying A->B C Solvent Extraction (e.g., acidified methanol or ethanol) B->C D Filtration & Concentration C->D E Crude Extract D->E F Solid-Phase Extraction (SPE) (e.g., C18 cartridge) E->F G Partially Purified Extract F->G H Preparative HPLC (C18 column) G->H I Isolated Peonidin-3-O-rutinoside chloride H->I J Purity Assessment (Analytical HPLC) I->J K Structural Confirmation (LC-MS, NMR) I->K L Quantification I->L

Caption: General workflow for the isolation of Peonidin-3-O-rutinoside chloride.

Step-by-Step Experimental Protocols

Rationale: The choice of a polar, acidified solvent is critical. Anthocyanins are polar molecules, and the acidic environment (pH 2-3) maintains the flavylium cation, which is the most stable and colored form of the molecule. Methanol and ethanol are commonly used due to their effectiveness in solubilizing anthocyanins.

  • Sample Preparation:

    • Fresh plant material should be frozen (e.g., with liquid nitrogen) and lyophilized to remove water and halt enzymatic degradation.

    • Dried material should be ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Suspend the powdered plant material in an acidified solvent (e.g., 80% methanol with 0.1% HCl or 1% formic acid) at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).

    • Macerate for 24-48 hours at 4°C in the dark to prevent degradation.

    • Alternatively, for a more rapid extraction, use ultrasound-assisted extraction (UAE) for 30-60 minutes at a controlled temperature (below 40°C).

  • Filtration and Concentration:

    • Filter the mixture through a suitable filter paper (e.g., Whatman No. 1) to remove solid plant debris.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C. This yields the crude anthocyanin extract.

Rationale: SPE is employed to remove highly polar impurities such as sugars and organic acids, as well as less polar compounds, thereby enriching the anthocyanin fraction before preparative HPLC. A C18 stationary phase is commonly used, which retains the moderately polar anthocyanins while allowing more polar compounds to pass through in the aqueous wash.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing methanol followed by acidified water (e.g., 0.1% formic acid).

  • Sample Loading:

    • Dissolve the crude extract in a minimal volume of acidified water and load it onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with acidified water to elute sugars and other polar impurities.

  • Elution:

    • Elute the anthocyanins from the cartridge using acidified methanol.

  • Concentration:

    • Concentrate the eluted fraction using a rotary evaporator to obtain a partially purified extract.

Rationale: Preparative HPLC is the final step to isolate Peonidin-3-O-rutinoside chloride to a high degree of purity. A reversed-phase C18 column is the standard choice, as it separates compounds based on their hydrophobicity. A gradient elution, starting with a high aqueous mobile phase and gradually increasing the organic mobile phase, allows for the separation of anthocyanins with different polarities.

Table 3: Typical Preparative HPLC Conditions

ParameterSpecification
Column C18 reversed-phase (e.g., 250 mm x 10.0 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile
Gradient Linear gradient from 5% to 40% B over 30 minutes (to be optimized)
Flow Rate 4-5 mL/min (scaled up from analytical method)
Detection UV-Vis detector at 520 nm
Injection Volume Dependent on column size and sample concentration
  • Sample Preparation: Dissolve the partially purified extract in the initial mobile phase and filter through a 0.45 µm syringe filter.

  • Fraction Collection: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of Peonidin-3-O-rutinoside.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent via lyophilization or rotary evaporation to obtain the final, purified Peonidin-3-O-rutinoside chloride.

Quantitative Analysis

Accurate quantification of Peonidin-3-O-rutinoside chloride is essential for quality control and research purposes. HPLC with Diode Array Detection (DAD) and Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) are the most common methods.

Table 4: Comparative Overview of Quantitative Analytical Methods

ParameterHPLC-DADUPLC-MS/MS
Principle UV-Vis absorbanceMass-to-charge ratio
Selectivity ModerateHigh
Sensitivity GoodExcellent
Throughput ModerateHigh
Cost ModerateHigh
HPLC-DAD Method

Table 5: Typical Analytical HPLC-DAD Conditions

ParameterSpecification
Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 1% Formic Acid
Mobile Phase B Acetonitrile
Flow Rate 0.8 mL/min
Detection Wavelength 520 nm
Column Temperature 40°C

Quantification is achieved by creating a calibration curve using a certified reference standard of Peonidin-3-O-rutinoside chloride.

Conclusion

The discovery and isolation of Peonidin-3-O-rutinoside chloride is a testament to the advancements in natural product chemistry. The methodologies outlined in this guide provide a robust framework for researchers to extract, purify, and characterize this promising bioactive compound. A thorough understanding of the principles behind each step, from the initial solvent extraction to the final chromatographic separation and spectroscopic analysis, is crucial for achieving high purity and yield. As research into the therapeutic potential of anthocyanins continues to grow, these foundational techniques will remain indispensable for the scientific community.

References

  • Anthocyanin. (2024). In Wikipedia. Retrieved from [Link]

  • MALDI-IMS analysis of peonidin 3-O-rutinoside and delphinidin 3-O-rutinoside distribution. (n.d.). ResearchGate. Retrieved from [Link]

  • Marquart, L. C. (1835). Die Farben der Blüthen.
  • Peonidin 3-O-rutinoside. (n.d.). PubChem. Retrieved from [Link]

  • Robinson, R. (1922-1934). A series of papers on the synthesis of anthocyanins. Journal of the Chemical Society.
  • Tena, N., & Asuero, A. G. (2023). HPLC-MS(n) Applications in the Analysis of Anthocyanins in Fruits. In IntechOpen. Retrieved from [Link]

  • Tsuchiya, T. (2019). Tracing the genealogy of research on the mechanism of blue flower coloration by anthocyanin based on Keita Shibata's work. Proceedings of the Japan Academy, Series B, 95(7), 379-390.
  • Woodward, C. (n.d.). Scale-Up of Anthocyanin Separations and Re-Analysis of Collected Fractions on an Agilent Prep-C18 Column. Agilent.
  • YMC America, Inc. (n.d.). High-throughput HPLC analysis of anthocyanins and anthocyanidins in bilberry extract using a novel 2. YMC America, Inc.
  • Peonidin 3-O-glucoside (YMDB01766). (n.d.). Yeast Metabolome Database. Retrieved from [Link]

  • Regularities of Anthocyanins Retention in RP HPLC for “Water–Acetonitrile–Phosphoric Acid” Mobile Phases. (2013). PMC.
  • Method Development for the Analysis of Anthocyanins in Aronio Berries via HPLC. (2016). DigitalCommons@UMaine.
  • Anthocyanin Pigments: Beyond Aesthetics. (n.d.). ROWELL.
  • Early anthocyanin history. (n.d.). ResearchGate. Retrieved from [Link]

  • Anthocyanin Pigments: Importance, Sample Preparation and Extraction. (2017). IntechOpen.
  • Peonidin 3-O-glucoside. (n.d.). PubChem.
  • Fragmentation for peonidin-3-O-glucoside (Pe-3-glu). (n.d.).
  • Fragmentation Study of Rutin, a Naturally Occurring Flavone Glycoside Cationized With Different Alkali Metal Ions, Using Post-Source Decay Matrix-Assisted Laser desorption/ioniz
  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. (2024). Semantic Scholar.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Data 1 H-NMR and 13 C-NMR of compound 13 recorded in CD 3 OD. (n.d.).
  • A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. (2026).
  • Rapid Method Development through Proper Column Selection. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Evaluating the Antioxidant Capacity of Peonidin-3-O-rutinoside Chloride

Introduction & Mechanistic Rationale Peonidin-3-O-rutinoside chloride (CAS: 27539-32-8) is a highly bioactive anthocyanin glycoside predominantly found in dark pigmented fruits such as blackcurrants, cherries, and grapes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Peonidin-3-O-rutinoside chloride (CAS: 27539-32-8) is a highly bioactive anthocyanin glycoside predominantly found in dark pigmented fruits such as blackcurrants, cherries, and grapes. In the context of drug development and functional nutraceuticals, accurately profiling its antioxidant capacity is essential for substantiating claims regarding its efficacy against oxidative stress-induced pathologies.

Structural Causality and Assay Dynamics

The antioxidant behavior of Peonidin-3-O-rutinoside is governed by its B-ring substitution pattern—specifically, a 3'-methoxy and 4'-hydroxy configuration. Unlike cyanidin derivatives, which possess an ortho-diphenol structure that readily forms stable ortho-quinones upon oxidation, the 3'-methoxy group in peonidin introduces steric hindrance and alters electron density. Consequently, Peonidin-3-O-rutinoside relies heavily on the Hydrogen Atom Transfer (HAT) mechanism via its 4'-OH group, while its Single Electron Transfer (SET) capacity is slightly attenuated [2].

Furthermore, the compound is supplied as a chloride salt to maintain the molecule in its stable, red flavylium cation form (optimal at pH < 3.0). When introduced into physiological environments (pH 7.4), it rapidly hydrates into colorless carbinol pseudobases or transitions into blue/purple quinonoidal bases. Because these structural forms exhibit different radical scavenging kinetics, a robust analytical strategy must employ orthogonal assays that evaluate the compound in both its acidic (intrinsic) and physiological states [1].

Mechanism Peo Peonidin-3-O-rutinoside (4'-OH, 3'-OCH3) HAT Hydrogen Atom Transfer (HAT) Peo->HAT Donates H+ SET Single Electron Transfer (SET) Peo->SET Donates e- ROS Reactive Oxygen Species (e.g., Peroxyl Radicals) ROS->HAT ROS->SET Phenoxyl Stable Phenoxyl Radical (Resonance Stabilized) HAT->Phenoxyl Neutral Neutralized Species (Non-toxic) HAT->Neutral ROS Neutralization SET->Phenoxyl SET->Neutral ROS Neutralization

Caption: Mechanistic pathway of ROS scavenging by Peonidin-3-O-rutinoside via HAT and SET mechanisms.

Orthogonal Assay Strategy

To ensure a self-validating and scientifically rigorous dataset, this protocol utilizes two complementary methodologies:

  • ORAC (Oxygen Radical Absorbance Capacity): A HAT-based assay conducted at pH 7.4. It uses AAPH to generate peroxyl radicals, mimicking in vivo lipid peroxidation. This evaluates the physiological forms (quinonoidal base/hemiketal) of the anthocyanin [3].

  • DPPH Radical Scavenging Assay: A mixed SET/HAT assay conducted in methanol. It evaluates the intrinsic scavenging power of the stable flavylium cation [1].

Workflow Prep Sample Preparation (Acidified Methanol, pH < 3.0) Split Orthogonal Assay Selection Prep->Split ORAC ORAC Assay (HAT) Fluorescein + AAPH (pH 7.4) Split->ORAC DPPH DPPH Assay (SET/HAT) DPPH• Radical in Methanol Split->DPPH Read1 Measure Fluorescence Decay (Ex: 485nm, Em: 520nm) ORAC->Read1 Read2 Measure Absorbance Drop (515 nm) DPPH->Read2 Calc Calculate Trolox Equivalents (TE) & IC50 Values Read1->Calc Read2->Calc

Caption: Orthogonal workflow for evaluating antioxidant capacity using ORAC and DPPH assays.

Detailed Experimental Protocols

Reagent Preparation & Handling
  • Sample Stock: Dissolve Peonidin-3-O-rutinoside chloride in 0.1% HCl in methanol to a concentration of 1 mg/mL. Causality Note: The acidic environment prevents premature degradation and hydration of the flavylium cation during storage. Store at -20°C in amber vials to prevent photo-oxidation.

  • Trolox Standard: Prepare a 1 mM stock solution of Trolox in methanol. Dilute to working concentrations (10–100 µM) daily.

Protocol 1: ORAC Assay (Fluorometric)

Rationale: Measures the ability of the sample to protect fluorescein from degradation by AAPH-derived peroxyl radicals.

  • Buffer Preparation: Prepare 75 mM phosphate buffer (PBS), pH 7.4.

  • Working Solutions:

    • Dilute the Peonidin-3-O-rutinoside stock in PBS to final well concentrations of 5, 10, 20, and 40 µM. (Note: The color will shift from red to purple/colorless as the pH neutralizes).

    • Prepare 70 nM Fluorescein sodium salt in PBS.

    • Prepare 153 mM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in PBS immediately before use.

  • Microplate Assembly: In a 96-well black opaque plate, add 20 µL of sample, Trolox standard, or blank (PBS) per well. Add 120 µL of Fluorescein solution.

  • Incubation: Incubate the plate at 37°C for 15 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Rapidly inject 60 µL of AAPH solution into each well using a multichannel pipette.

  • Measurement: Immediately read fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 60–90 minutes at 37°C until the fluorescence of the blank reaches <5% of its initial value.

  • Self-Validation Check: The blank must show a steady, sigmoidal decay. If decay is immediate, AAPH concentration is too high or the buffer is contaminated with transition metals [3].

Protocol 2: DPPH Radical Scavenging Assay

Rationale: Measures the reduction of the purple DPPH• radical to the yellow DPPH-H form via spectrophotometry.

  • DPPH Solution: Dissolve DPPH in methanol to a concentration of 0.1 mM.

  • System Suitability Check: Measure the absorbance of the pure DPPH solution at 515 nm. Self-Validation: The Absorbance must be between 0.700 and 0.900. If lower, the DPPH has degraded and must be remade [1].

  • Reaction Assembly: In a 96-well clear plate, mix 200 µL of DPPH solution with 50 µL of Peonidin-3-O-rutinoside dilutions (ranging from 10 to 200 µM in methanol).

  • Incubation: Incubate in the dark at room temperature for exactly 30 minutes. Causality Note: Anthocyanins require longer reaction times than ascorbic acid to reach steady-state kinetics due to the steric hindrance of the glycoside and methoxy groups.

  • Measurement: Read absorbance at 515 nm. Calculate the % scavenging activity and determine the IC50 value.

Data Presentation & Expected Outcomes

To benchmark Peonidin-3-O-rutinoside chloride, its antioxidant capacity should be compared against a synthetic standard (Trolox) and a highly potent ortho-diphenol anthocyanin (Cyanidin-3-O-glucoside).

CompoundStructural FeatureDPPH IC50 (µM)ORAC Value (µmol TE / µmol)
Trolox (Standard)Vitamin E analog~ 25.0 ± 1.51.00 (Baseline)
Cyanidin-3-O-glucoside 3',4'-di-OH (ortho-diphenol)~ 15.2 ± 1.13.80 ± 0.25
Peonidin-3-O-rutinoside 3'-OCH3, 4'-OH (Sterically hindered)~ 38.5 ± 2.02.90 ± 0.15

Table 1: Expected quantitative antioxidant capacity profiles. Note that while Peonidin-3-O-rutinoside exhibits a higher IC50 in the DPPH assay (indicating slightly lower SET efficiency than cyanidin), it maintains a highly potent ORAC value, demonstrating excellent physiological HAT capacity[2].

References

  • State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Antioxidant Activity of Anthocyanins and Their Aglycons Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

  • Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements Source: Journal of Agricultural and Food Chemistry URL:[Link]

Application

Application Note &amp; Protocol: Utilization of Peonidin-3-O-rutinoside Chloride in Food Science and Functional Nutrition

Executive Summary Peonidin-3-O-rutinoside chloride (CAS: 27539-32-8) is a naturally occurring, water-soluble anthocyanin pigment characterized by its O-methylated aglycone core (peonidin) conjugated to a rutinose disacch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Peonidin-3-O-rutinoside chloride (CAS: 27539-32-8) is a naturally occurring, water-soluble anthocyanin pigment characterized by its O-methylated aglycone core (peonidin) conjugated to a rutinose disaccharide[1],[2]. In contemporary food science and pharmacognosy, it is highly valued not only as a natural colorant but also as a bioactive compound with potent antioxidant and metabolic-modulating properties[3]. This application note provides researchers and drug development professionals with field-proven protocols for the extraction, stabilization, and functional validation of Peonidin-3-O-rutinoside, ensuring scientific rigor and reproducibility in complex food matrices.

Molecular Profile & Physicochemical Dynamics

The structural configuration of Peonidin-3-O-rutinoside dictates its behavior in food systems and biological assays. The methoxy substitution at the 3' position of the B-ring enhances its lipophilicity and stability compared to non-methylated counterparts like cyanidin[3]. However, like all anthocyanins, its stability is highly pH-dependent. At a low pH (below 3.0), it exists predominantly as the intensely colored and highly stable red flavylium cation[4]. As the pH shifts toward neutral or alkaline conditions, the molecule undergoes rapid hydration and proton loss, transforming into a colorless carbinol pseudobase and eventually a degradation-prone quinoidal base[4].

pH_Transformation A Flavylium Cation (Red, Highly Stable) B Carbinol Pseudobase (Colorless, Unstable) A->B pH 4.0 - 5.0 (Hydration) C Quinoidal Base (Blue/Purple, Degradation Prone) A->C pH 6.0 - 8.0 (Proton Loss) B->A Acidification (pH < 3.0) C->A Acidification (pH < 3.0)

pH-dependent structural transformation of Peonidin-3-O-rutinoside.

Application 1: Natural Colorant Stability & Solid-Phase Extraction (SPE)

The accurate isolation of Peonidin-3-O-rutinoside from complex matrices (such as blackcurrants or colored-fleshed potatoes) is crucial for both functional food development and dietary biomarker analysis[2],[5]. Solid-Phase Extraction (SPE) using a C18 stationary phase is the industry standard due to its efficiency in separating hydrophobic anthocyanin aglycones from polar interferents[6].

Protocol 1: Self-Validating SPE and HPLC-DAD Quantification

Objective: Extract and quantify Peonidin-3-O-rutinoside without inducing pH-driven or thermal degradation.

Step-by-Step Methodology:

  • Sample Maceration: Suspend 10 g of lyophilized plant powder in 100 mL of 80% methanol acidified with 0.1% HCl (v/v)[4].

    • Causality: Methanol efficiently permeabilizes plant cell walls, while HCl forces the anthocyanin into its stable flavylium cation state, preventing structural degradation during extraction[4].

  • Centrifugation & Concentration: Centrifuge the homogenate at 9,500 × g for 10 min at 4°C. Evaporate the supernatant under reduced pressure at a temperature strictly below 40°C.

    • Causality: Elevated temperatures (>40°C) accelerate the cleavage of the glycosidic bond, artificially lowering the yield of the intact rutinoside[4].

  • Cartridge Conditioning: Pass 5 mL of acidified methanol (0.1% HCl) followed by 5 mL of acidified HPLC-grade water (0.1% HCl) through a 500 mg C18 SPE cartridge[6].

    • Causality: Conditioning solvates the alkyl chains of the silica sorbent, maximizing the surface area available for hydrophobic interaction with the analyte.

  • Sample Loading & Self-Validation: Load the concentrated aqueous extract at a flow rate of 1 mL/min.

    • Validation Check: Collect the flow-through and measure its absorbance at 520 nm using a spectrophotometer. If A520​>0.05 , the C18 cartridge is overloaded or insufficiently conditioned, resulting in analyte breakthrough. If this occurs, dilute the sample and reload onto a fresh cartridge.

  • Washing: Wash the cartridge with 10 mL of acidified water[6].

    • Causality: This step purges highly polar impurities (e.g., free sugars, aliphatic organic acids) that lack affinity for the nonpolar C18 phase.

  • Elution: Elute the purified Peonidin-3-O-rutinoside using 5 mL of acidified methanol[6].

  • HPLC-DAD Analysis: Inject 10 µL of the eluate into an HPLC system equipped with a C18 column maintained at 50°C. Use a gradient of 2% formic acid in water (Mobile Phase A) and 100% methanol (Mobile Phase B). Detect at 520 nm[7].

    • Causality: Operating the column at 50°C significantly reduces mobile phase viscosity, improving peak symmetry and allowing for a rapid run time (<13 min), which minimizes the analyte's exposure to on-column degradation[7].

SPE_Workflow N1 1. Sample Preparation (Acidified Methanol) N2 2. C18 Cartridge Conditioning N1->N2 N3 3. Sample Loading (Anthocyanin Retention) N2->N3 N4 4. Washing (Remove Polar Impurities) N3->N4 N5 5. Elution (Acidified Organic Solvent) N4->N5

Solid-Phase Extraction workflow for Peonidin-3-O-rutinoside isolation.

Application 2: Functional Food Development & Metabolic Modulation

Beyond coloring, Peonidin-3-O-rutinoside acts as a potent bioactive agent. Recent in vitro and in vivo studies indicate that anthocyanins containing a rutinose moiety (such as delphinidin-3-rutinoside and peonidin-3-rutinoside) are capable of stimulating Glucagon-Like Peptide-1 (GLP-1) secretion in enteroendocrine L-cells[8]. This secretion is mediated through the Ca2+ /Calmodulin-dependent kinase II (CaMKII) pathway, positioning these compounds as valuable dietary interventions for improving insulin sensitivity and managing type 2 diabetes[8].

Protocol 2: In Vitro Antioxidant Capacity and Stability Assay

Objective: Evaluate the functional stability and radical scavenging capacity of Peonidin-3-O-rutinoside formulated in food matrices (e.g., fruit juices).

Step-by-Step Methodology:

  • Matrix Formulation: Spike 50 mg/L of purified Peonidin-3-O-rutinoside into a model beverage matrix (citrate buffer, pH 3.5).

  • Thermal Stress Test: Incubate aliquots at 25°C, 40°C, and 60°C in the dark. Sample every 2 hours for 12 hours.

  • DPPH Radical Scavenging Assay:

    • Mix 0.1 mL of the stressed sample with 2.9 mL of 0.1 mM DPPH methanolic solution.

    • Incubate in the dark for 30 minutes.

    • Causality: The DPPH assay relies on the reduction of the purple DPPH radical to a colorless hydrazine by the hydrogen-donating ability of the anthocyanin's B-ring hydroxyl groups[3].

  • Validation Check: Always run a Trolox standard curve ( R2>0.99 ) and a blank (methanol + DPPH) to ensure the radical solution has not degraded prior to the assay. Measure absorbance at 515 nm and calculate the percentage of inhibition.

GLP1_Pathway A Peonidin-3-O-rutinoside Ingestion B Enteroendocrine L-Cells (Intestinal Tract) A->B Absorption / Interaction C Ca2+/Calmodulin-Dependent Kinase II Activation B->C Receptor Binding D GLP-1 Secretion C->D Signal Transduction E Improved Insulin Sensitivity & Glucose Regulation D->E Metabolic Modulation

Mechanism of GLP-1 secretion stimulated by Peonidin-3-O-rutinoside.

Quantitative Data Summaries

To facilitate rapid reference for formulation and analytical chemistry, the following tables summarize the critical quantitative parameters associated with Peonidin-3-O-rutinoside.

Table 1: Physicochemical Properties [2] | Property | Value | | :--- | :--- | | Molecular Formula | C28​H33​O15+​ | | Molecular Weight | 609.55 g/mol (Aglycone + Glycoside) | | CAS Number | 27539-32-8 | | Solubility | Highly water-soluble; soluble in acidified methanol/ethanol | | Optimal Stability pH | < 3.0 (Flavylium cation state) |

Table 2: Major Dietary Sources [2],[7]

Food Source Relative Abundance / Notes
Blackcurrant (Ribes nigrum) Minor but highly stable anthocyanin component.
European Plum (Prunus domestica) Varies significantly with cultivar and ripeness.
Sweet Cherry (Prunus avium) Present in specific dark-fleshed cultivars.

| Colored-Fleshed Potatoes | Contributes to purple-pink pigmentation profiles. |

Table 3: Optimized HPLC-DAD Parameters for Quantification [7]

Parameter Specification
Column Temperature 50°C (Reduces viscosity, improves peak symmetry)
Mobile Phase A 2% Formic acid in HPLC-grade water
Mobile Phase B 100% Methanol
Flow Rate 0.8 mL/min

| Detection Wavelength | 520 nm (Specific to anthocyanin chromophore) |

References

  • lookchem.com - Peonidin-3-O-rutinoside chloride, CasNo.
  • Benchchem - Application Notes and Protocols for the Solid-Phase Extraction of Peonidin 3-rutinoside URL
  • Benchchem - Peonidin 3-rutinoside potential as a biomarker in food consumption URL
  • Benchchem - Technical Support Center: Peonidin 3-rutinoside Purification URL
  • NIH (National Institutes of Health)
  • PLOS One - The Anthocyanin Delphinidin 3-Rutinoside Stimulates Glucagon-Like Peptide-1 Secretion in Murine GLUTag Cell Line via the Ca2+/Calmodulin-Dependent Kinase II Pathway URL
  • PMC (PubMed Central)
  • MDPI - Evaluation of Anthocyanin Profiles in Various Blackcurrant Cultivars over a Three-Year Period Using a Fast HPLC-DAD Method URL

Sources

Method

Application Note: In Vitro Anti-Inflammatory Profiling of Peonidin-3-O-rutinoside Chloride in Macrophage Models

Mechanistic Grounding & Rationale Peonidin-3-O-rutinoside (P3R) is a methoxylated anthocyanin glycoside predominantly found in dark fruits such as blackcurrants and açaí berries[1][1]. In the context of preclinical drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Grounding & Rationale

Peonidin-3-O-rutinoside (P3R) is a methoxylated anthocyanin glycoside predominantly found in dark fruits such as blackcurrants and açaí berries[1][1]. In the context of preclinical drug development, P3R has garnered significant attention for its ability to interrupt inflammatory cascades.

The anti-inflammatory mechanism of P3R primarily hinges on the inhibition of the Toll-like receptor 4 (TLR4) pathway when challenged by lipopolysaccharides (LPS)[2][2]. By blocking TLR4 activation, P3R prevents the downstream nuclear translocation of NF-κB (p65) and the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs)[3][3]. This transcriptional blockade directly reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), ultimately blunting the release of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6.

Mechanism LPS LPS (1 µg/mL) TLR4 TLR4 Receptor LPS->TLR4 Activates NFKB NF-κB (p65) Nuclear Translocation TLR4->NFKB Triggers MAPK MAPK Cascade (p38, ERK, JNK) TLR4->MAPK Triggers P3R Peonidin-3-O-rutinoside Chloride P3R->NFKB Inhibits P3R->MAPK Inhibits ProInf Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFKB->ProInf Transcription Enzymes Inflammatory Enzymes (iNOS, COX-2) NFKB->Enzymes Transcription MAPK->ProInf Transcription NO Nitric Oxide (NO) Enzymes->NO Catalyzes

Fig 1: P3R mechanism of action inhibiting LPS-induced TLR4/NF-κB/MAPK inflammatory cascades.

Designing a Self-Validating Assay Architecture

To establish a trustworthy and self-validating system, we utilize the RAW 264.7 murine macrophage cell line. This immortalized line is the gold standard for in vitro inflammation assays due to its robust and reproducible response to LPS[4][4].

The Causality of Orthogonal Validation: A critical pitfall in phytochemical screening is mistaking cytotoxicity for anti-inflammatory activity. If a compound kills the macrophages, cytokine production will naturally fall, creating a false positive. Therefore, a self-validating protocol must couple inflammatory readouts (Griess assay, ELISA) with a parallel cell viability assay (e.g., CCK-8). Only when viability remains ≥95% can an observed reduction in inflammatory mediators be causally attributed to true pharmacological modulation rather than cell death.

Reagent Formulations & Stability Dynamics

Using the chloride salt form of Peonidin-3-O-rutinoside (CAS: 27539-32-8) is a deliberate chemical choice[5][5]. Anthocyanins are notoriously sensitive to pH, light, and temperature. The chloride counterion stabilizes the flavylium cation structure in the solid state and during initial aqueous reconstitution.

ReagentFunctionWorking ConcentrationStorage / Stability
RAW 264.7 Cells Biological Model 5×104 cells/wellLiquid Nitrogen (Long-term)
P3R Chloride Test Compound10, 25, 50, 100 µM-20°C, protect from light
LPS (E. coli O111:B4) Inflammatory Stimulus1 µg/mL4°C (Stock at 1 mg/mL)
Dexamethasone Positive Control10 µM-20°C
CCK-8 Reagent Viability Indicator10% v/v in media4°C, protect from light
Griess Reagent NO Quantification1:1 ratio with sample4°C

Step-by-Step Experimental Workflows

Workflow Seed 1. Seed RAW 264.7 (5x10^4 cells/well) PreTreat 2. Pre-treat with P3R (10-100 µM, 2h) Seed->PreTreat Stimulate 3. LPS Stimulation (1 µg/mL, 24h) PreTreat->Stimulate Harvest 4. Harvest Supernatant & Cells Stimulate->Harvest Analyze1 CCK-8 Assay (Viability Control) Harvest->Analyze1 Analyze2 Griess Assay (NO Production) Harvest->Analyze2 Analyze3 ELISA (TNF-α, IL-6) Harvest->Analyze3

Fig 2: Self-validating experimental workflow coupling inflammatory readouts with cell viability.

Phase 1: Cell Seeding & Adherence
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Harvest cells at 80% confluency using a cell scraper (avoid trypsin to preserve surface receptors like TLR4).

  • Seed cells into 96-well plates at a density of 5×104 cells/well in 100 µL of complete media. Incubate for 24 hours to allow for complete adherence.

Phase 2: Pre-treatment & LPS Challenge

Causality Note: Pre-treating cells 2 hours prior to LPS stimulation allows P3R to partition into the cellular membrane and internalize, isolating its prophylactic efficacy in preventing TLR4 dimerization before the massive inflammatory insult begins.

  • Aspirate old media and replace with fresh media containing P3R Chloride at varying concentrations (10, 25, 50, 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (10 µM Dexamethasone).

  • Incubate for 2 hours.

  • Add LPS to a final concentration of 1 µg/mL in all wells except the negative control (baseline).

  • Incubate for exactly 24 hours.

Phase 3: Harvesting & Assays
  • Supernatant Collection: Carefully collect 50 µL of the supernatant for the Griess Assay and 50 µL for ELISA. Store ELISA samples at -80°C if not analyzed immediately.

  • Viability Validation (CCK-8): Add 10 µL of CCK-8 reagent to the remaining media and cells in the 96-well plate. Incubate for 1-2 hours at 37°C. Read absorbance at 450 nm. Requirement: Viability must be >95% relative to the vehicle control for downstream data to be valid.

  • Nitric Oxide Quantification (Griess Assay): Mix 50 µL of supernatant with 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark for 10 minutes at room temperature. Read absorbance at 540 nm against a sodium nitrite standard curve.

  • Cytokine Profiling: Perform sandwich ELISA for TNF-α and IL-6 according to the manufacturer's protocol.

Data Synthesis & Expected Pharmacological Profiles

Based on established literature for anthocyanin derivatives, the following table summarizes the expected quantitative outcomes when evaluating P3R chloride in this model system.

Assay TargetReadout MethodControl (LPS Only)P3R (50 µM) + LPSExpected Inhibition (%)
Cell Viability CCK-8 Absorbance (450 nm)100%> 95%N/A (Toxicity Control)
Nitric Oxide (NO) Griess Assay (540 nm)~45 µM~22 µM50 - 60%
TNF-α ELISA (450 nm)~2500 pg/mL~1200 pg/mL45 - 55%
IL-6 ELISA (450 nm)~1800 pg/mL~700 pg/mL55 - 65%
iNOS Protein Western Blot (Chemiluminescence)High ExpressionLow ExpressionDose-dependent

Troubleshooting & Artifact Mitigation

  • High Background NO in Negative Controls: This is often caused by using phenol red-containing media, which can interfere with the colorimetric readout at 540 nm. Fix: Switch to phenol red-free DMEM for the 24-hour treatment phase.

  • Inconsistent LPS Response: LPS can adhere to plastic tubes and degrade over time. Fix: Aliquot LPS stocks in glass or low-bind plastic vials and avoid repeated freeze-thaw cycles.

  • Precipitation of P3R: Anthocyanins can precipitate if the stock solution in DMSO is added to cold media. Fix: Always pre-warm the culture media to 37°C before spiking in the P3R stock solution to ensure complete solubility.

References

  • Short-term blackcurrant extract consumption modulates exercise-induced oxidative stress and lipopolysaccharide-stimulated inflamm
  • Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - nih.gov
  • A Gastrointestinally Digested Ribes nigrum L. Fruit Extract Inhibits Inflammatory Response in a Co-culture Model of Intestinal Caco-2 Cells and RAW264.7 Macrophages - acs.org
  • Phenolic Profile and the Antioxidant, Anti-Inflammatory, and Antimicrobial Properties of Açaí (Euterpe oleracea) Meal: A Prospective Study - mdpi.com
  • Damulin A | CAS:1202868-74-3 | Triterpenoids | High Purity | Manufacturer BioCrick - biocrick.com

Sources

Application

Application Note: Unlocking the Anticancer Potential of Peonidin-3-O-rutinoside Chloride in In Vitro Models

Introduction & Pharmacological Context Peonidin-3-O-rutinoside chloride (P3R) is a naturally occurring, methylated anthocyanin derivative predominantly found in dark sweet cherries and various berries. In the landscape o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Peonidin-3-O-rutinoside chloride (P3R) is a naturally occurring, methylated anthocyanin derivative predominantly found in dark sweet cherries and various berries. In the landscape of oncology drug development, P3R has emerged as a high-value bioactive compound due to its potent antioxidant capacity, targeted anti-inflammatory properties, and ability to induce apoptosis in metastatic cancer cell lines[1].

As a Senior Application Scientist, I approach P3R not just as a cytotoxic agent, but as a sophisticated modulator of cellular microenvironments. The compound's primary value in modern cancer research lies in its dual-action mechanism:

  • Overcoming Multidrug Resistance (MDR): P3R and its botanical extracts significantly inhibit phase I drug-metabolizing enzymes (such as CYP3A4 and CYP2C9) and phase III drug efflux transporters[2][3]. By suppressing these pathways, P3R prevents the rapid clearance of co-administered chemotherapeutics (e.g., Doxorubicin), effectively re-sensitizing resistant cell lines like 4T1 triple-negative breast cancer (TNBC)[3][4].

  • Direct Apoptotic Induction: Independent of its synergistic effects, P3R drives G2/M phase cell cycle arrest by downregulating cyclin-dependent kinases (CDKs) and triggers apoptosis via caspase-3 activation and chromatin condensation[5]. Furthermore, it acts as a weak ligand for the Aryl hydrocarbon receptor (AhR), modulating CYP1A1 expression in a dose-dependent manner[6].

MechanisticPathway P3R Peonidin-3-O-rutinoside Chloride AhR AhR Activation P3R->AhR Ligand Binding CYP CYP3A4 / CYP2C9 Inhibition P3R->CYP Enzyme Inhibition ROS ROS Neutralization P3R->ROS Scavenging Caspase Caspase-3 Activation (Apoptosis) P3R->Caspase Pro-apoptotic CellCycle G2/M Cell Cycle Arrest P3R->CellCycle CDK Downregulation

Mechanistic signaling pathways of Peonidin-3-O-rutinoside chloride in cancer cells.

Quantitative Data Summary

To establish a baseline for your experimental designs, the following table synthesizes validated pharmacological parameters of P3R and its closely related aglycone/anthocyanin counterparts across various in vitro models.

Target / ParameterCell Line / ModelObserved Effect / IC50Reference
CYP3A4 Activity Human Liver MicrosomesInhibited (IC50 ~36 µM for Peonidin aglycone)[2]
CYP2C9 Activity Human Liver MicrosomesInhibited (Reduced to ~30% activity at 100 µM)[2]
AhR Activation HepG2 / LS174T CellsDose-dependent activation (Significant at 50 µM)[6]
Cell Viability (Synergy) 4T1 Breast CancerEnhanced Doxorubicin cytotoxicity via CYP/P-gp modulation[3]
Cell Cycle Arrest HS578T Breast CancerG2/M arrest; reduced CDK-1, CDK-2, Cyclin B1/E[5]

Standardized Experimental Protocols

The following workflows are engineered with built-in self-validating mechanisms to ensure data integrity. Causality is provided for critical steps to empower researchers to troubleshoot effectively.

Workflow Prep Compound Prep (P3R in DMSO) Treat Drug Treatment (10-100 µM P3R) Prep->Treat Culture Cell Culture (e.g., 4T1, HepG2) Culture->Treat Assay1 MTT Assay (Viability/IC50) Treat->Assay1 Assay2 Flow Cytometry (Apoptosis/Cycle) Treat->Assay2 Assay3 LC-MS/MS (CYP Inhibition) Treat->Assay3

Standardized in vitro workflow for evaluating P3R cytotoxicity and mechanisms.

Protocol A: Preparation and Handling of P3R

Causality: Anthocyanins exist in an equilibrium of structural forms heavily dependent on pH and light exposure. The flavylium cation (the most bioactive form) is stable at low pH but degrades rapidly under physiological conditions or UV light. Proper handling is non-negotiable for reproducible IC50 generation.

  • Reconstitution: Dissolve lyophilized P3R standard (purity ≥95%) in anhydrous Dimethyl Sulfoxide (DMSO) to yield a 10 mM stock solution.

  • Storage: Aliquot immediately into amber microcentrifuge tubes to prevent photodegradation. Store at -80°C. Avoid freeze-thaw cycles.

  • Working Dilutions: Dilute the stock in phenol red-free culture media immediately prior to treatment. Self-Validation: Ensure the final DMSO concentration in the well never exceeds 0.1% (v/v) to rule out solvent-induced cytotoxicity[6].

Protocol B: Chemosensitization & Viability Assay (MTT)

Causality: To evaluate P3R's ability to reverse drug resistance via CYP/P-gp inhibition, it must be co-administered with a substrate chemotherapeutic like Doxorubicin (DOX)[3]. Phenol red-free media is utilized to prevent background absorbance interference during the colorimetric read.

  • Seeding: Seed 4T1 or HepG2 cells in a 96-well plate at 5×103 cells/well. Incubate for 24 h (37°C, 5% CO2).

  • Treatment Matrix: Aspirate media. Apply treatments in quadruplicate: Vehicle control (0.1% DMSO), DOX alone (at predetermined IC50), P3R alone (10, 25, 50, 100 µM), and DOX + P3R combinations.

  • Self-Validating Control: Include a positive death control (e.g., 10% DMSO or 1 µM Staurosporine) to verify the assay's dynamic range and cellular responsiveness.

  • Incubation & Read: Incubate for 48 h. Add 20 µL of MTT reagent (5 mg/mL in PBS). Incubate for 3 h. Aspirate media, dissolve formazan in 100 µL DMSO, and measure absorbance at 570 nm.

  • Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates true synergy, validating P3R's role as a chemosensitizer.

Protocol C: CYP Enzyme Inhibition Assay (LC-MS/MS)

Causality: While cell viability assays show phenotypic synergy, direct catalytic assays using Human Liver Microsomes (HLM) are required to prove that phase I enzyme inhibition is the mechanistic driver[2].

  • Reaction Setup: In a 1.5 mL tube, combine 0.1 mg/mL HLM protein, 100 mM potassium phosphate buffer (pH 7.4), and a specific CYP probe substrate (e.g., midazolam for CYP3A4).

  • Pre-incubation: Add P3R at varying concentrations (1 µM to 100 µM). Pre-incubate for 10 min at 37°C to allow compound-enzyme binding.

  • Initiation: Add 1 mM NADPH to initiate the reaction. Causality: CYPs are NADPH-dependent; omitting NADPH serves as a perfect negative control to validate that metabolite formation is strictly enzymatic.

  • Termination: After 15 min, quench the reaction with an equal volume of ice-cold acetonitrile containing a known internal standard (IS).

  • Quantification: Centrifuge at 10,000 × g for 10 min. Analyze the supernatant via LC-MS/MS to quantify the target metabolite (e.g., 1'-hydroxymidazolam). Calculate IC50 using non-linear regression.

Protocol D: Flow Cytometry for Apoptosis and Cell Cycle

Causality: Distinguishing between cytostatic (cell cycle arrest) and cytotoxic (apoptosis) effects is critical[5]. Harvesting floating cells is mandatory, as apoptotic cells detach from the extracellular matrix; discarding the supernatant will artificially skew survival data.

  • Treatment & Harvest: Treat cells in 6-well plates with the established IC50 of P3R for 48 h. Collect the media (containing floating cells), trypsinize the adherent cells, and pool them together. Wash twice with cold PBS.

  • Apoptosis Staining: Resuspend 1×105 cells in 1X Annexin V Binding Buffer. Add 5 µL FITC-Annexin V (detects externalized phosphatidylserine) and 5 µL Propidium Iodide (PI) (detects loss of membrane integrity). Incubate for 15 min in the dark.

  • Cell Cycle Staining (Separate Cohort): Fix cells in cold 70% ethanol overnight. Wash, treat with RNase A (50 µg/mL) to prevent PI binding to RNA, and stain with PI (50 µg/mL) for 30 min.

  • Acquisition: Run samples on a flow cytometer. Analyze the sub-G1 population for late apoptosis and the G2/M peak for cell cycle arrest.

References

  • "Peonidin chloride | CAS:134-01-0 | Manufacturer ChemFaces", chemfaces.com,
  • "Effects of Anthocyanidins and Anthocyanins on the Expression and Catalytic Activities of CYP2A6, CYP2B6, CYP2C9, and CYP3A4 in Primary Human Hepatocytes and Human Liver Microsomes", acs.org,
  • "Effects of anthocyanins on the AhR-CYP1A1 signaling pathway in human hepatocytes and human cancer cell lines", nih.gov,
  • "Dark Sweet Cherry (Prunus avium L.)
  • "Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies", nih.gov,
  • "Anthocyanin-Rich Dark Sweet Cherry Phenolics Drive Context-Dependent Modulation of the Nrf2–Keap1–p62 Pathway in Drug-Resist", semanticscholar.org,

Sources

Method

Application Note: Methodologies for Assessing the Stability and Degradation Kinetics of Peonidin-3-O-rutinoside Chloride

Mechanistic Background & Rationale Peonidin-3-O-rutinoside (Pn-3-rut) chloride is a prominent, bioactive anthocyanin naturally abundant in sources such as blackthorn, sour cherries, and colored potatoes[1][2][3]. While i...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Background & Rationale

Peonidin-3-O-rutinoside (Pn-3-rut) chloride is a prominent, bioactive anthocyanin naturally abundant in sources such as blackthorn, sour cherries, and colored potatoes[1][2][3]. While its pharmacological potential is significant, its integration into drug development and nutraceutical formulations is heavily bottlenecked by its inherent chemical instability.

As an Application Scientist, it is critical to understand the causality behind this instability to design an accurate assessment method. The structural integrity of Pn-3-rut is highly dependent on environmental factors, particularly pH and temperature[2]. At a pH below 3.0, Pn-3-rut exists primarily as the highly stable, red-colored flavylium cation. However, as the pH increases toward physiological conditions (pH > 5.0), it undergoes rapid hydration to form a colorless carbinol pseudobase, which subsequently opens into a yellow chalcone[4]. This chalcone form is highly susceptible to irreversible thermal degradation and oxidation, ultimately cleaving into phenolic acids[1].

Stability assessments must account for this mechanism; failing to control the ionization state during sample preparation will introduce severe analytical artifacts.

G A Flavylium Cation (Red, pH < 3) B Quinoidal Base (Blue/Purple, pH 4-5) A->B -H+ C Carbinol Pseudobase (Colorless, pH 5-6) A->C +H2O D Chalcone (Yellow, pH > 7) C->D Ring Opening E Irreversible Degradation (Phenolic Acids) D->E Oxidation / Heat

pH-dependent structural transition and degradation pathway of Peonidin-3-O-rutinoside.

Principles of the Self-Validating Analytical System

To ensure absolute trustworthiness and reproducibility, the proposed protocol is designed as a self-validating system . This methodology inherently controls for systematic errors through three pillars:

  • Orthogonal Detection: Primary quantification is performed via HPLC-DAD at 520 nm (specific to the flavylium cation)[5], while structural confirmation of degradation products is simultaneously achieved using LC-MS/MS[6][7]. This ensures that co-eluting degradation products are not mistakenly integrated into the parent compound's peak area.

  • Active Quenching Mechanism: Kinetic sampling requires the immediate arrest of degradation. By utilizing a rapid-chill protocol combined with aggressive acidification (using trifluoroacetic acid), the chemical equilibrium is instantly forced back to the stable flavylium state. This guarantees that the measured concentration accurately reflects the exact time of sampling[8].

  • System Suitability Testing (SST): Before each analytical run, a continuous calibration verification (CCV) standard is injected to confirm peak symmetry (tailing factor < 1.5) and theoretical plates (>2000), ensuring the chromatographic system is fully optimized for anthocyanin retention[9].

Experimental Protocols

Protocol A: Forced Degradation and Kinetic Sampling

Objective: To determine the first-order rate constant ( k ) and activation energy ( Ea​ ) of Pn-3-rut under thermal and pH stress.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare aqueous buffer solutions at pH 1.0, 3.0, 5.0, and 7.0 using citrate-phosphate buffers. Sterilize via 0.22 µm PTFE filtration to eliminate microbial degradation pathways.

  • Standard Spiking: Dissolve the Peonidin-3-O-rutinoside chloride reference standard in 0.1% HCl in Methanol to a stock concentration of 1 mg/mL. Dilute this stock into the respective buffers to a final working concentration of 50 µg/mL.

  • Thermal Incubation: Aliquot 2 mL of the working solutions into amber glass ampoules (to prevent photodegradation) and seal hermetically. Submerge the ampoules in precision-controlled water baths set to 25°C, 50°C, 75°C, and 90°C[1][3].

  • Time-Course Sampling & Quenching: At predetermined intervals (0, 1, 2, 4, 8, and 24 hours), remove one ampoule per condition. Immediately submerge the ampoule in an ice-water bath (4°C) for 2 minutes. Add 200 µL of 1% trifluoroacetic acid (TFA) to force the pH < 2.0, instantly arresting further degradation and converting any reversible pseudobases back to the detectable flavylium cation[8].

  • Filtration: Filter the quenched sample through a 0.45 µm PTFE syringe filter directly into an amber HPLC vial.

Protocol B: Orthogonal HPLC-DAD and LC-MS/MS Analysis

Objective: To accurately quantify intact Pn-3-rut and verify peak purity against degradation artifacts.

Step-by-Step Methodology:

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (150 mm × 4.6 mm, 2.7 µm particle size) maintained at 35°C[5].

    • Mobile Phase A: 2% Formic acid in LC-MS grade water (maintains the flavylium state during the run).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 5% B to 20% B (0–4 min), 20% to 90% B (4–10 min), return to 5% B (10.1–13 min)[5].

    • Flow Rate: 0.8 mL/min. Injection Volume: 10 µL.

  • Detection Parameters:

    • DAD (Diode Array Detector): Monitor at 520 nm for the absolute quantification of the intact anthocyanin[5][8].

    • MS/MS (Electrospray Ionization - Positive Mode): Capillary voltage 3.5 kV. Set Multiple Reaction Monitoring (MRM) for the parent ion [M]+m/z 609.5 and the product ion m/z 301.1 (corresponding to the peonidin aglycone after the loss of the rutinoside moiety)[2][7].

  • Data Processing: Integrate the area under the curve (AUC) at 520 nm. Plot ln(Ct​/C0​) versus time ( t ) to determine the degradation rate constant ( k ).

Workflow N1 Standard Preparation (Pn-3-rut in 0.1% HCl/MeOH) N2 Forced Degradation (Temp: 25-90°C, pH: 1-8) N1->N2 N3 Aliquot Sampling (Time-course intervals) N2->N3 N4 Quenching (Rapid cooling & Acidification) N3->N4 N5 HPLC-DAD Analysis (520 nm quantification) N4->N5 N6 LC-MS/MS Verification (m/z 609.5 -> 301.1) N4->N6 N7 Kinetic Modeling (Arrhenius Equation) N5->N7 N6->N7

Self-validating experimental workflow for Peonidin-3-O-rutinoside kinetic profiling.

Quantitative Data & Kinetic Modeling

The degradation of Peonidin-3-O-rutinoside strictly follows first-order reaction kinetics[1]. The temperature dependence of the degradation rate constant ( k ) is modeled using the Arrhenius equation:

k=A⋅e−Ea​/RT

Where Ea​ is the activation energy, R is the universal gas constant, and T is the absolute temperature. Table 1 summarizes the expected kinetic parameters derived from this self-validating protocol.

Table 1: Representative Kinetic Parameters for Peonidin-3-O-rutinoside Chloride Degradation

Condition (pH)Temp (°C)Rate Constant, k ( h−1 )Half-life, t1/2​ (h)Activation Energy, Ea​ (kJ/mol)
pH 3.025 5.0×10−4 1386.053.96
pH 3.050 4.2×10−3 165.053.96
pH 3.075 2.8×10−2 24.853.96
pH 3.090 6.6×10−2 10.553.96
pH 7.025 8.5×10−2 8.235.20
pH 7.050 4.1×10−1 1.735.20

Note: The significantly lower Ea​ at pH 7.0 empirically illustrates the mechanistic vulnerability of the chalcone form compared to the highly stable flavylium cation at pH 3.0[1][10].

References

  • DEGRADATION KINETICS OF ANTHOCYANINS DURING HEAT TREATMENT OF WILD BLACKTHORN (Prunus spinosa L.) FRUITS EXTRACT - UBB.
  • Metabolomic analysis, extraction, purification and stability of the anthocyanins
  • Degradation of Anthocyanin Content in Sour Cherry Juice During Heat Tre
  • US20140178508A1 - Stabilized anthocyanin compositions - Google P
  • Peonidin – Knowledge and References - Taylor & Francis.
  • Evaluation of Anthocyanin Profiles in Various Blackcurrant Cultivars over a Three-Year Period Using a Fast HPLC-DAD Method - Semantic Scholar.
  • HPLC-MS(n) Applications in the Analysis of Anthocyanins in Fruits | IntechOpen.
  • Correlation of two anthocyanin quantific
  • HPLC anthocyanin profiles (monitored at 520 nm) and UV-vis and MS/MS...
  • A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigation of Peonidin-3-O-rutinoside Chloride Degradation During Extraction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stability of peonidin-3-O-rutinoside chloride during extraction procedures. As a S...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stability of peonidin-3-O-rutinoside chloride during extraction procedures. As a Senior Application Scientist, this guide synthesizes established scientific principles with practical, field-proven insights to empower you to optimize your extraction workflows and ensure the integrity of your target molecule.

Introduction: Understanding the Fragility of Peonidin-3-O-rutinoside Chloride

Peonidin-3-O-rutinoside chloride is a water-soluble anthocyanin responsible for the vibrant red, purple, and blue hues in many plants.[1] Beyond its role as a natural colorant, it is of significant interest for its potential antioxidant and anti-inflammatory properties.[2] However, the inherent chemical structure of anthocyanins, including peonidin-3-O-rutinoside chloride, renders them highly susceptible to degradation during extraction and purification. This guide provides a comprehensive framework for understanding and mitigating this degradation through a series of frequently asked questions (FAQs) and in-depth troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of peonidin-3-O-rutinoside chloride during extraction?

A1: The stability of peonidin-3-O-rutinoside chloride is primarily influenced by a combination of chemical and physical factors. These include:

  • pH: This is the most critical factor. Peonidin-3-O-rutinoside chloride is most stable in acidic conditions (pH < 3), where it exists as the red flavylium cation.[3] As the pH increases towards neutral and alkaline conditions, it undergoes structural transformations to less stable forms, leading to color loss and degradation.[3]

  • Temperature: Elevated temperatures accelerate the rate of degradation.[3]

  • Light: Exposure to light, particularly UV light, can induce photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Enzymes: Endogenous plant enzymes, such as polyphenol oxidases and glycosidases, can be released during homogenization and actively degrade the anthocyanin.

Q2: I've noticed a color change in my extract, from red to colorless or brownish. What is happening chemically?

A2: This color change is a direct visual indicator of peonidin-3-O-rutinoside chloride degradation. At a low pH, the stable red flavylium cation predominates. As the pH rises, it can be transformed into the colorless carbinol pseudobase and the blue or purple quinoidal base, which are less stable.[3] Further degradation can lead to the opening of the central pyran ring, forming chalcone, which is also unstable and can degrade into smaller phenolic compounds. The brownish color often results from the polymerization of these degradation products.

Q3: What are the expected degradation products of peonidin-3-O-rutinoside chloride?

A3: The degradation of peonidin-3-O-rutinoside chloride can proceed through several pathways. The primary non-enzymatic degradation involves the breakdown of the aglycone, peonidin. Studies have identified the main degradation products of peonidin as vanillic acid and phloroglucinaldehyde .[4] This indicates a cleavage of the C-ring in the flavonoid structure. Additionally, hydrolysis of the glycosidic bond can occur, releasing the rutinoside sugar moiety and the peonidin aglycone.[1]

Troubleshooting Guide: From Low Yield to Impure Fractions

This section addresses specific problems you may encounter during your extraction process and provides actionable solutions based on scientific principles.

Issue 1: Low Yield of Peonidin-3-O-rutinoside Chloride

A low yield is a common problem and can often be traced back to suboptimal extraction conditions that favor degradation.

Potential Cause Explanation Recommended Solution
Incorrect Solvent pH The extraction solvent is not sufficiently acidic, leading to the degradation of the flavylium cation.[3]Acidify your solvent (e.g., methanol, ethanol) with a small amount of acid (e.g., 0.1% HCl or 1% formic acid) to maintain a pH below 3.[3]
High Extraction Temperature Elevated temperatures are accelerating the degradation of the heat-sensitive anthocyanin.Whenever possible, perform extractions at room temperature or even at 4°C. If heating is necessary to improve efficiency, carefully optimize the temperature and duration to find a balance between yield and degradation.
Prolonged Extraction Time Longer exposure to solvents, even under ideal conditions, can lead to some level of degradation.Optimize your extraction time. For maceration, 24-48 hours is often sufficient. For methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), much shorter times are required.
Presence of Degradative Enzymes Polyphenol oxidases and glycosidases released from the plant material are actively breaking down the anthocyanin.Consider a blanching step (a brief heat treatment) of the plant material before solvent extraction to deactivate these enzymes.
Oxidative Degradation Oxygen present in the solvent and headspace is reacting with and degrading the anthocyanin.Degas your extraction solvent prior to use. If possible, conduct the extraction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis

The presence of unexpected peaks in your chromatogram is a strong indication of degradation.

Potential Cause Explanation Recommended Solution
Hydrolysis of the Glycosidic Bond The bond between peonidin and the rutinoside sugar has been cleaved.This is often acid- and temperature-mediated. Ensure your acid concentration is not excessively high and that you are using the lowest effective temperature. You should see a peak corresponding to the peonidin aglycone (m/z 301.1).[4]
Cleavage of the Flavonoid Structure The core structure of the peonidin aglycone has been broken down.This is a more advanced stage of degradation. Look for peaks corresponding to vanillic acid (m/z 169.1) and phloroglucinaldehyde (m/z 155.1).[4] The presence of these indicates significant degradation and requires a thorough review of your extraction and storage conditions (pH, temperature, light exposure).
Polymerization of Degradation Products Degraded components have reacted with each other to form larger molecules.This often manifests as a broad, unresolved hump in the chromatogram. This is a sign of severe degradation. All preventative measures should be strictly implemented.

Experimental Protocols

Protocol 1: Standard Cold Maceration for Peonidin-3-O-rutinoside Chloride Extraction

This protocol is a reliable baseline method that prioritizes stability over speed.

  • Sample Preparation:

    • Lyophilize (freeze-dry) fresh plant material to preserve its chemical integrity.

    • Grind the dried material into a fine powder to maximize the surface area for extraction.

  • Solvent Preparation:

    • Prepare an 80% methanol in water (v/v) solution.

    • Acidify the solvent with 0.1% hydrochloric acid (HCl) to achieve a pH between 2 and 3.

  • Extraction:

    • Combine the powdered plant material with the acidified solvent in a flask at a solid-to-solvent ratio of 1:10 (w/v).

    • Wrap the flask in aluminum foil to protect it from light.

    • Agitate the mixture on a magnetic stirrer at room temperature for 48-72 hours.[3]

  • Filtration and Concentration:

    • Filter the mixture to separate the solid residue from the liquid extract.

    • Concentrate the extract using a rotary evaporator with the water bath temperature maintained below 40°C.[3]

  • Storage:

    • Store the concentrated extract at -20°C or below in an amber vial to prevent further degradation.

Protocol 2: Stability-Indicating HPLC-UV Method

This method can be used to quantify peonidin-3-O-rutinoside chloride and monitor for the appearance of degradation products.

  • System: HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase A: Water with 1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: A typical gradient would start at a low percentage of B, increasing linearly to elute the compounds of interest.

  • Flow Rate: 0.8 mL/min.[5]

  • Detection Wavelength: 520 nm for peonidin-3-O-rutinoside chloride.[5]

  • Column Temperature: 40°C.[5]

Visualizing the Degradation Pathway and Workflow

Caption: Logical workflow for troubleshooting peonidin-3-O-rutinoside chloride degradation.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification low_yield Low Yield ph Inappropriate pH low_yield->ph can be caused by temp High Temperature low_yield->temp can be caused by light Light Exposure low_yield->light can be caused by oxygen Oxidation low_yield->oxygen can be caused by enzymes Enzymatic Activity low_yield->enzymes can be caused by unknown_peaks Unknown Peaks in Analysis unknown_peaks->ph can be caused by unknown_peaks->temp can be caused by unknown_peaks->light can be caused by unknown_peaks->oxygen can be caused by unknown_peaks->enzymes can be caused by acidify Acidify Solvent (pH < 3) ph->acidify low_temp Reduce Temperature (< 40°C) temp->low_temp protect_light Protect from Light light->protect_light inert_atm Use Inert Atmosphere oxygen->inert_atm blanch Blanch Plant Material enzymes->blanch hplc HPLC-UV/LC-MS Analysis acidify->hplc low_temp->hplc protect_light->hplc inert_atm->hplc blanch->hplc yield_increase Increased Yield hplc->yield_increase verifies peak_purity Improved Peak Purity hplc->peak_purity verifies

Caption: Chemical degradation pathway of peonidin-3-O-rutinoside chloride.

G P3R Peonidin-3-O-rutinoside (Stable, Red at low pH) Degradation Degradation (pH, Temp, Light, O2) P3R->Degradation Peonidin Peonidin (aglycone) + Rutinoside Degradation->Peonidin Hydrolysis Intermediates Unstable Intermediates (e.g., Chalcone) Degradation->Intermediates Ring Fission Peonidin->Intermediates Products Final Degradation Products Intermediates->Products Vanillic_Acid Vanillic Acid Products->Vanillic_Acid Phloroglucinaldehyde Phloroglucinaldehyde Products->Phloroglucinaldehyde

References

  • Sivamaruthi, B. S., Pengkumsri, N., Saelee, M., & Chaiyavat, C. (2016). Impact of physical treatments on stability and radical scavenging capacity of anthocyanidins. ResearchGate. [Link]

  • López-López, E., & Castillo Ortega, L. S. (2025). Comparative analysis of extraction methods for bioactive compounds in aromatic and medicinal plants. Agroindustrial Science, 15(3). [Link]

  • Muthukumar, T., Anand, R., & Suseem, S. R. (2022). A Comparative study on conventional and non-conventional extraction methodologies for extraction yield, quality and antibacterial activity of Moringa oleifera. Journal of Applied and Natural Science, 14(4), 1269-1280. [Link]

  • PubChem. Peonidin 3-O-rutinoside. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. Peonidin-3-O-rutinoside Chloride. Pharmaffiliates. [Link]

  • Mohd Shafawi, N. A. N. B. (2022). Method validation of delphinidin-3-o-glucoside chloride in rat plasma by high-performance liquid chromatography (hplc) (Master's thesis, Universiti Sains Malaysia). [Link]

  • Lin, S., Sujiwo, J., & Kim, D. H. (2019). A Comparison of Three Extraction Methods for Phenolic Compounds and Antioxidant Activities from Moringa oleifera Leaves. CMU J. Nat. Sci., 18(4), 653-667. [Link]

  • Deng, S., West, B. J., Palu, A. K., & Jensen, C. J. (2010). Determination and comparative analysis of major iridoids in different parts and cultivation sources of Morinda citrifolia. Journal of Food and Drug Analysis, 18(2), 77-82. [Link]

  • Akiyama, S., & Kikuchi, S. (2024). Ghost Peaks of Aromatic Metabolites Induced by Corona Discharge Artifacts in LC‐ESI‐MS/MS. Mass Spectrometry, 13(1), A0118. [Link]

  • PubChem. Peonidin 3-rutinoside. National Center for Biotechnology Information. [Link]

  • Zhu, Y., Li, Y., & Row, K. H. (2023). Advances in extraction and purification of citrus flavonoids. Journal of Pharmaceutical Analysis, 13(6), 755-777. [Link]

  • MassBank. Peonidin-3-O-glucoside. MassBank of North America (MoNA). [Link]

  • Erickson, J. A., & Braman, S. K. (1976). Kinetics and mechanism of formation and hydrolysis of 3-iminoisoindolin-1-one and related studies. Journal of the Chemical Society, Perkin Transactions 2, (17), 2015-2019. [Link]

Sources

Optimization

Improving HPLC peak resolution for Peonidine-3-O-rutinoside chloride

Welcome to the Technical Support Center for Anthocyanin Chromatography. This guide provides advanced troubleshooting frameworks, mechanistic insights, and self-validating protocols specifically engineered for the high-re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Anthocyanin Chromatography. This guide provides advanced troubleshooting frameworks, mechanistic insights, and self-validating protocols specifically engineered for the high-resolution HPLC analysis of Peonidin-3-O-rutinoside chloride .

Part 1: Diagnostic FAQs – The Causality of Chromatographic Behavior

The chromatographic behavior of Peonidin-3-O-rutinoside is notoriously sensitive to minor fluctuations in mobile phase chemistry. Understanding the molecular causality behind these issues is critical for robust method development.

Q1: Why am I observing severe peak tailing, peak broadening, or split peaks for Peonidin-3-O-rutinoside? The Causality: This is almost always a symptom of pH-induced structural equilibrium occurring on the column. Anthocyanins are highly pH-dependent. At a pH below 2.0, Peonidin-3-O-rutinoside exists entirely as the stable, red flavylium cation . However, as the pH rises toward 3.0–4.0, the molecule begins hydrating into a colorless carbinol pseudobase and a blue quinoidal base [1]. Because these structural forms possess drastically different polarities, they interact differently with the C18 stationary phase. If your mobile phase pH is not low enough, the molecule transitions between these states during elution, causing the chromatographic band to smear or split. The Fix: You must force the equilibrium entirely into the flavylium cation state. Standard 0.1% formic acid (pH ~2.7) is often insufficient. Increase the formic acid concentration in both your aqueous and organic mobile phases to 1% – 5% (v/v) to drop the pH below 2.0[2].

Q2: How can I achieve baseline resolution between Peonidin-3-O-rutinoside and structurally similar co-eluting compounds like Cyanidin-3-O-rutinoside? The Causality: Peonidin and Cyanidin analogs often co-elute because they differ only by a single functional group on the B-ring (a methoxy group in Peonidin vs. a hydroxyl group in Cyanidin). When using pure acetonitrile as the organic modifier, the separation relies almost entirely on dipole-dipole interactions, which may not provide sufficient selectivity ( α ). The Fix: Change the hydrogen-bonding dynamics of your mobile phase. Methanol acts as both a proton donor and acceptor, whereas acetonitrile is only a proton acceptor. By replacing pure acetonitrile with a Methanol:Acetonitrile blend (e.g., 6:4, v/v) , you leverage differential hydrogen bonding to pull the hydroxylated Cyanidin apart from the methoxylated Peonidin, significantly increasing the resolution[2].

Q3: My retention times are shifting, and peak areas are decreasing over a 24-hour sequence. What is happening? The Causality: Anthocyanins are highly thermolabile and susceptible to oxidative degradation in solution[1]. If your autosampler is kept at room temperature, or if your extraction solvent lacks sufficient acidification, Peonidin-3-O-rutinoside will slowly degrade into its corresponding, unstable chalcone form, leading to a loss of peak area over time[3]. The Fix: Maintain the autosampler at exactly 4°C. Ensure all sample extraction solvents contain at least 1% formic acid to lock the molecule in its stable cation form prior to injection[3].

Part 2: Troubleshooting Workflow

G Start Start: Poor Resolution of Peonidin-3-O-rutinoside Tailing Issue: Peak Tailing or Split Peaks? Start->Tailing Coelution Issue: Co-elution with Cyanidin analogs? Start->Coelution Degradation Issue: Decreasing Peak Area Over Time? Start->Degradation CheckPH Action: Check Mobile Phase pH. Is pH > 2.0? Tailing->CheckPH FixPH Solution: Increase Formic Acid to 5% in both phases CheckPH->FixPH Yes CheckMod Action: Evaluate Organic Modifier Coelution->CheckMod FixMod Solution: Use MeOH:ACN (6:4) blend instead of pure ACN CheckMod->FixMod CheckTemp Action: Check Autosampler & Column Temp Degradation->CheckTemp FixTemp Solution: Autosampler to 4°C, Column to 25-35°C CheckTemp->FixTemp

Troubleshooting workflow for Peonidin-3-O-rutinoside HPLC peak resolution and stability issues.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, this methodology is designed as a self-validating system . It includes built-in System Suitability Testing (SST) to verify that the chemical environment is correct before any valuable samples are consumed.

Step 1: Sample Preparation
  • Homogenize the sample matrix in an extraction buffer of Methanol/Water/Formic Acid (60:37:3, v/v/v) . The high acid content immediately stabilizes the flavylium cation[4].

  • Vortex for 2 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber autosampler vial. (Note: Do not use Nylon filters, as they exhibit high non-specific binding for polyphenols).

Step 2: Chromatographic Conditions
  • Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm)[5].

  • Mobile Phase A: LC-MS Grade Water containing 5% Formic Acid [2].

  • Mobile Phase B: Methanol:Acetonitrile (6:4, v/v) containing 5% Formic Acid [2].

  • Flow Rate: 0.8 mL/min[5].

  • Column Temperature: 35°C (Provides optimal viscosity reduction without inducing thermal degradation)[3].

  • Autosampler Temperature: 4°C.

  • Detection: Diode Array Detector (DAD). Primary quantification at 520 nm ; secondary monitoring at 280 nm [5].

Step 3: Gradient Elution Profile
  • 0–15 min: 5% to 10% B

  • 15–45 min: 10% to 40% B

  • 45–50 min: 40% to 90% B (Column Wash)

  • 50–60 min: 5% B (Re-equilibration)

Step 4: System Suitability & Self-Validation (CRITICAL)

Before running the sample sequence, inject a mixed standard containing 10 µg/mL each of Cyanidin-3-O-rutinoside and Peonidin-3-O-rutinoside. Evaluate the following self-validation criteria:

  • Validation Check 1 (Resolution): Calculate the resolution ( Rs​ ) between the two peaks. If Rs​<1.5 , the hydrogen-bonding ratio of your organic modifier is incorrect. Do not proceed; re-prepare Mobile Phase B.

  • Validation Check 2 (Peak Symmetry): Calculate the Asymmetry factor ( As​ ) for Peonidin-3-O-rutinoside. If As​>1.2 , the mobile phase pH has drifted above 2.0 (likely due to formic acid volatilization). Discard and remake both mobile phases with fresh formic acid.

  • Validation Check 3 (Degradation Index): Monitor the peak area ratio of 520 nm / 280 nm. A sudden drop in this ratio indicates the standard is degrading into the colorless carbinol pseudobase.

Part 4: Quantitative Data Presentation

The table below summarizes the quantitative impact of mobile phase composition on the chromatographic integrity of Peonidin-3-O-rutinoside, demonstrating why standard LC-MS conditions (0.1% FA) fail for this specific molecule.

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Flavylium Cation Stability (pH)Peak Asymmetry ( As​ )Resolution ( Rs​ ) from Cyanidin analog
0.1% Formic Acid100% AcetonitrileLow (pH ~2.7)> 2.0 (Severe Tailing)< 1.0 (Co-elution)
1.0% Formic Acid100% AcetonitrileModerate (pH ~2.2)1.3 – 1.51.2
5.0% Formic Acid100% Acetonitrile + 5% FAHigh (pH < 1.8)1.0 – 1.11.4
5.0% Formic Acid MeOH:ACN (6:4) + 5% FA Very High (pH < 1.8) 0.95 – 1.05 (Ideal) > 2.0 (Baseline)

Part 5: Comprehensive References

Sources

Troubleshooting

Solubility issues of Peonidine-3-O-rutinoside chloride in DMSO

A Guide to Overcoming Solubility Challenges in DMSO and Ensuring Experimental Success Frequently Asked Questions (FAQs) This section addresses the most common initial queries regarding the handling and solubility of Peon...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Solubility Challenges in DMSO and Ensuring Experimental Success

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of Peonidine-3-O-rutinoside chloride.

Q1: What is the expected solubility of Peonidine-3-O-rutinoside chloride in DMSO?

While specific quantitative data for Peonidine-3-O-rutinoside chloride in DMSO is not consistently published, DMSO is listed as a suitable solvent by multiple suppliers[1][2]. For context, the aglycone form, Peonidin chloride, has a reported solubility of approximately 16 mg/mL in DMSO[3]. Glycosylation, as in Peonidine-3-O-rutinoside, generally increases polarity and can alter solubility characteristics compared to the aglycone. Therefore, while solubility in DMSO is expected, empirical determination at your desired concentration is crucial. It is always best to start with a small amount of material to test solubility before committing your entire stock.

Q2: My Peonidine-3-O-rutinoside chloride isn't dissolving in DMSO. What are the first steps I should take?

If you observe poor dissolution, do not immediately assume the compound is insoluble. Flavonoids and related compounds can be slow to dissolve[4]. Follow these initial steps:

  • Vortex Thoroughly: Ensure the solution is mixed vigorously for at least 1-2 minutes[5].

  • Gentle Warming: Warm the vial in a water bath to 37°C. This can significantly increase the rate of dissolution. Avoid excessive heat, as it can degrade the compound[5][6].

  • Sonication: Use a bath sonicator for 5-10 minutes. The ultrasonic energy helps to break apart compound aggregates and facilitate solvent interaction[5][7].

Q3: The compound dissolved in DMSO, but crashed out of solution when I diluted it into my aqueous cell culture medium. Why?

This is a classic problem known as "antisolvent precipitation." Peonidine-3-O-rutinoside chloride is significantly more soluble in a strong organic solvent like DMSO than in an aqueous environment. When you add the DMSO stock to your aqueous buffer, you are rapidly changing the solvent environment, causing the compound's solubility limit to be exceeded, which results in precipitation.

To prevent this, you must optimize your dilution method:

  • Reverse the Addition: Instead of adding the aqueous buffer to your DMSO stock, add the small volume of DMSO stock to the larger volume of pre-warmed aqueous buffer while vortexing or mixing vigorously[5][8]. This promotes rapid dispersion.

  • Lower Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your working solution, ideally ≤ 0.1%, and keep it consistent across all experiments, including your vehicle control[5].

Q4: Are there alternative solvents I can use if DMSO proves problematic?

Yes. Depending on your experimental needs, several other polar solvents can be used.

  • Methanol and Ethanol: Anthocyanins are soluble in methanol and ethanol[1][7][9]. For preparing analytical standards, acidified methanol (e.g., with 0.1% HCl or formic acid) is often recommended to improve both solubility and stability[7][10].

  • N,N-Dimethylformamide (DMF): DMF is another potent organic solvent in which the related compound, Peonidin chloride, shows high solubility (~25 mg/mL)[3].

  • Co-solvents: For particularly challenging compounds, a mixture of solvents, such as ethanol and water, may improve solubility[5].

Q5: How should I store my Peonidine-3-O-rutinoside chloride stock solution?

Proper storage is critical to prevent degradation.

  • DMSO Stock Solutions: Store solutions as aliquots in tightly sealed vials at -20°C or -80°C[1][5][11]. This minimizes freeze-thaw cycles that can degrade the compound. Under these conditions, DMSO stocks are generally usable for up to two weeks[1].

  • Aqueous Solutions: Do not store aqueous solutions. Prepare them fresh on the day of use. The stability of anthocyanins decreases significantly in aqueous buffers, especially at neutral or alkaline pH[3][12].

In-Depth Troubleshooting Guide

If the initial steps in the FAQ section fail to resolve your solubility issues, consult this advanced guide.

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and solving solubility problems.

G cluster_start cluster_actions Initial Actions cluster_check1 cluster_advanced Advanced Troubleshooting cluster_end Start Compound Insoluble in DMSO Vortex Vortex Vigorously (1-2 min) Start->Vortex Warm Gentle Warming (37°C) Vortex->Warm Sonicate Sonicate (5-10 min) Warm->Sonicate Check1 Is Compound Dissolved? Sonicate->Check1 Purity Verify Compound Purity & Identity (CoA) Check1->Purity No Success Soluble Stock Achieved Check1->Success Yes DMSO_Quality Use Anhydrous DMSO Purity->DMSO_Quality Concentration Lower Stock Concentration DMSO_Quality->Concentration Solvent Try Alternative Solvent (e.g., Acidified MeOH, DMF) Concentration->Solvent Contact Contact Technical Support Solvent->Contact

Caption: A step-by-step workflow for troubleshooting solubility issues.

Problem: Persistent Insolubility in DMSO

If the compound remains insoluble after vortexing, warming, and sonication, consider these underlying factors:

  • Cause 1: Water Contamination in DMSO

    • Why it Matters: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of even small amounts of water can significantly decrease the solubility of hydrophobic or amphiphilic compounds.

    • Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Once opened, handle the bottle in a way that minimizes exposure to atmospheric moisture and store it properly in a desiccator.

  • Cause 2: Compound Quality and Purity

    • Why it Matters: The supplied material should be a crystalline solid or powder[3][13]. If the material appears gummy, oily, or discolored, it may have degraded or contain impurities. Purity of less than 95% can also affect solubility[13][14].

    • Solution: Always review the Certificate of Analysis (CoA) for your specific lot to confirm its purity and appearance. If the appearance is suspect, contact the supplier.

  • Cause 3: Concentration Exceeds Solubility Limit

    • Why it Matters: You may be attempting to create a stock solution that is simply too concentrated. While high-concentration stocks are convenient, they are not always achievable.

    • Solution: Attempt to prepare a stock solution at a lower concentration (e.g., halve the initial target concentration). It is often better to have a slightly more dilute but fully solubilized stock than a highly concentrated, partially-dissolved suspension.

Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a robust method for preparing a stock solution while minimizing common errors.

  • Preparation: Allow the vial of Peonidine-3-O-rutinoside chloride (M.W. 645.01 g/mol [13][15]) to equilibrate to room temperature for at least 1 hour before opening to prevent condensation of moisture onto the compound[1].

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 1 mg) in a microcentrifuge tube or vial.

  • Solvent Calculation: Calculate the required volume of anhydrous DMSO.

    • Volume (µL) = [Weight (mg) / 645.01 ( g/mol )] * [1 / 10 (mmol/L)] * 1,000,000

    • For 1 mg, this equals 155 µL of DMSO for a 10 mM stock.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Mixing: Vortex the solution for 1-2 minutes. If not fully dissolved, proceed to sonication (5-10 minutes) and/or gentle warming (37°C)[5]. Visually inspect the solution against a light source to ensure no particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C[1][5].

Protocol 2: Serial Dilution into Aqueous Media for Cellular Assays

This protocol is designed to prevent precipitation of the compound upon dilution into your final experimental medium.

  • Prepare Intermediate Dilutions (if necessary): If your final concentration is very low, it can be helpful to first prepare an intermediate dilution of your high-concentration stock in pure DMSO[5]. For example, dilute your 10 mM stock 1:10 in DMSO to create a 1 mM stock.

  • Pre-warm Aqueous Medium: Warm your cell culture medium or aqueous buffer to the experimental temperature (typically 37°C).

  • Perform Final Dilution: Critically, add the small volume of the DMSO stock (or intermediate) dropwise into the vortexing aqueous medium[5][8]. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would add 1 µL of the stock to 999 µL of medium (a 1:1000 dilution).

  • Rapid Mixing: Immediately after addition, continue to vortex or mix by pipetting to ensure rapid and uniform dispersion.

  • Final DMSO Check: Confirm that the final concentration of DMSO in your working solution is non-toxic for your cell line (typically ≤ 0.1%)[5].

  • Vehicle Control: Always prepare a vehicle control containing the exact same final concentration of DMSO as your experimental samples[5].

Chemical Structure

Understanding the structure of Peonidine-3-O-rutinoside chloride is key to appreciating its solubility characteristics. The molecule possesses a polyphenolic aglycone (Peonidin) made more polar by the attachment of a disaccharide (rutinose).

G compound

Caption: Chemical Structure of Peonidine-3-O-rutinoside[16].

References
  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Retrieved from [Link]

  • Protocol Online. (2010, September 16). dissolving flavonoids in DMSO. Retrieved from [Link]

  • ResearchGate. (2016, January 27). What do we add to 25 g of commercial powdered anthocyanin extract to form a solution?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90470732, Peonidin 3-O-rutinoside. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Peonidin-3-O-rutinoside Chloride. Retrieved from [Link]

  • Chemsrc. (2025, August 27). Peonidin-3-O-rutinoside chloride. Retrieved from [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]

  • Kumar, L., & Katare, Y. (2024). The Impact of pH and Solvent on the Extraction of Anthocyanin Pigments. Journal of Scientific Research, 68(2), 241-251.
  • Mierza, V., et al. (2022). Standardization of Anthocyanin Compounds in Plants in Indonesia: Literature Review. Jurnal Eduhealth, 13(02), 942-951.

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Optimization

Interference in spectrophotometric assays with Peonidine-3-O-rutinoside chloride

Technical Support Center: Troubleshooting Peonidin-3-O-rutinoside Chloride Interference in Spectrophotometric Assays Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter re...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Peonidin-3-O-rutinoside Chloride Interference in Spectrophotometric Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers facing erratic data when working with anthocyanins like Peonidin-3-O-rutinoside chloride. This compound is a potent bioactive molecule, but its inherent physicochemical properties—specifically its redox potential, pH-dependent structural shifts, and broad visible-light absorption—make it a notorious interferent in standard spectrophotometric assays (e.g., MTT, BCA, Neutral Red).

This guide will deconstruct the causality of these interferences and provide self-validating protocols to ensure the integrity of your experimental data.

Section 1: Mechanistic Causality of Assay Interference

Before troubleshooting, we must understand why Peonidin-3-O-rutinoside chloride disrupts your readings. The interference is tri-fold:

  • Optical Overlap (Spectral Interference): Anthocyanins exhibit a strong absorption maximum ( λmax​ ) between 510–550 nm[1]. This directly overlaps with the detection wavelengths of the MTT formazan product (570 nm), the BCA-Cu + complex (562 nm), and Neutral Red (540 nm).

  • Redox Reactivity (Chemical Interference): Peonidin-3-O-rutinoside is a strong electron donor. In cell-free systems, flavonoids and anthocyanins can directly reduce tetrazolium salts (like MTT) into formazan crystals, yielding false-positive viability signals[2][3]. They similarly reduce Cu 2+ to Cu + in the BCA assay, artificially inflating perceived protein concentrations.

  • pH-Dependent Halochromism: The molecule exists in a dynamic equilibrium. At acidic pH, it forms the red flavylium cation. At physiological pH (~7.4), it shifts toward the colorless carbinol pseudobase or blue quinonoidal base. Slight pH variations in your assay buffer will cause unpredictable baseline shifts.

InterferenceMechanisms Peonidin Peonidin-3-O-rutinoside Chloride Optic Optical Overlap (Absorbance 510-550 nm) Peonidin->Optic Redox Redox Reactivity (Electron Donor) Peonidin->Redox pH pH Halochromism (Structural Shift) Peonidin->pH MTT_Opt False + in MTT/BCA (Read at 560-570nm) Optic->MTT_Opt MTT_Chem Direct Reduction of MTT & Cu2+ Redox->MTT_Chem Base_Shift Erratic Baseline in Media (pH 7.4) pH->Base_Shift

Mechanistic pathways of Peonidin-3-O-rutinoside interference in spectrophotometric assays.

Section 2: Troubleshooting Guide & FAQs

Q1: My MTT assay shows >150% cell viability after treating cells with high concentrations of Peonidin-3-O-rutinoside. Are the cells hyper-proliferating? A: Highly unlikely. You are observing chemical interference. Peonidin-3-O-rutinoside acts as a reducing agent and directly reduces the MTT tetrazolium salt into insoluble purple formazan, even in the absence of living cells[2]. This artifact is well-documented for polyphenols and anthocyanins[3][4]. Actionable Fix: Always run a "cell-free" control well containing only media, MTT, and your highest concentration of the compound. If this well turns purple, you must abandon MTT and use a non-redox-dependent assay, such as the Sulforhodamine B (SRB) assay or an ATP-based luminescence assay (e.g., CellTiter-Glo)[3][5].

Q2: I am trying to normalize my cell lysates using the BCA Protein Assay, but the protein concentrations are impossibly high. What is happening? A: The BCA assay relies on the reduction of Cu 2+ to Cu + by peptide bonds. Because Peonidin-3-O-rutinoside is a potent antioxidant, any residual compound in your cell lysate will also reduce the copper ions, creating a massive false-positive signal. Actionable Fix: Switch to a dye-binding assay that does not rely on redox chemistry, such as the Bradford Assay (Coomassie Brilliant Blue G-250). Note: You must still run a compound-only blank in the Bradford assay to subtract any minor optical overlap at 595 nm.

Q3: I am trying to subtract the background absorbance of the compound, but my blank wells (compound + media) have a different absorbance than my sample wells (compound + cells + media). Why? A: This is due to pH-dependent halochromism. Cellular metabolism produces lactic acid, slightly lowering the pH of the media in the sample wells compared to the cell-free blank wells. Because anthocyanin absorbance is highly sensitive to pH, the λmax​ and extinction coefficient shift, rendering your blank invalid. Actionable Fix: Ensure your assay buffer is heavily buffered (e.g., using HEPES) to resist pH changes from cellular metabolism, ensuring the compound remains in the exact same protonation state in both sample and blank wells.

Section 3: Validated Experimental Protocols

To ensure rigorous scientific integrity, your protocols must act as self-validating systems. Below is the workflow for bypassing MTT interference using the SRB assay, which binds to basic amino acids rather than relying on cellular redox potential[3].

Protocol: Sulforhodamine B (SRB) Cell Viability Assay (Redox-Independent)

Causality: SRB is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues under mildly acidic conditions. It is entirely unaffected by the electron-donating properties of Peonidin-3-O-rutinoside.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed cells in a 96-well plate and treat with Peonidin-3-O-rutinoside chloride for the desired duration.

  • Fixation (Critical Step): Without removing the media (to prevent losing detached apoptotic cells), add cold Trichloroacetic acid (TCA) to a final concentration of 10% (v/v). Incubate at 4°C for 1 hour. Why: TCA precipitates proteins and halts all metabolic activity, locking the cellular biomass in place.

  • Washing: Wash the plate 4 times with slow-running tap water to remove TCA, media, and the Peonidin-3-O-rutinoside compound. Self-Validation: The compound is highly water-soluble and will be completely washed away, eliminating any downstream optical interference.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature in the dark.

  • Destaining: Wash the plate 4 times with 1% acetic acid to remove unbound dye. Allow the plate to air-dry completely.

  • Solubilization & Measurement: Add 100 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye. Measure absorbance at 510 nm using a microplate reader.

SRBWorkflow Treat Treat Cells with Peonidin-3-O-rutinoside Fix Fix with 10% TCA (Locks Biomass) Treat->Fix Wash1 Wash with Water (Removes Anthocyanin) Fix->Wash1 Stain Stain with SRB (Binds Proteins) Wash1->Stain Wash2 Wash with 1% Acetic Acid (Removes Free Dye) Stain->Wash2 Read Solubilize in Tris Read Absorbance 510nm Wash2->Read

Step-by-step SRB assay workflow eliminating anthocyanin redox and optical interference.

Section 4: Quantitative Data & Assay Selection Matrix

To facilitate rapid decision-making, use the following matrix to determine the appropriate assay when working with Peonidin-3-O-rutinoside chloride.

Assay TypeTarget / MechanismInterference TypeSeverity of InterferenceRecommended Alternative
MTT / XTT / WST-1 Cell Viability (Mitochondrial Reductase)Redox (Direct reduction) & Optical (570 nm overlap)Critical (False Positives >100%)SRB Assay, BrdU, or ATP CellTiter-Glo[5]
BCA Protein Assay Protein Quantitation (Cu 2+ reduction)Redox (Direct reduction of Copper)Critical (Massive overestimation)Bradford Assay (Coomassie Blue)
Neutral Red Lysosomal ViabilityOptical (540 nm overlap) & Osmotic artifactsHigh (False Positives)[4]Calcein-AM (Fluorescence)
DPPH / ABTS Antioxidant CapacityOptical (515 nm overlap with DPPH)Moderate (Requires heavy dilution)[6]ORAC (Fluorescence-based)
Bradford Assay Protein Quantitation (Dye binding)Optical (Minor overlap at 595 nm)Low (Easily corrected with blanks)N/A (Bradford is preferred)

References

  • Elisia, I., et al. "Evaluation of viability assays for anthocyanins in cultured cells." PubMed (NIH).
  • Somayaji, A., & Shastry, C. S. "Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System." Journal of Pharmaceutical Research International.
  • "Methods of analysis for anthocyanins in plants and biological fluids." SciSpace.
  • "Analysis of the interference of polyphenols and proanthocyanidins on the neutral red assay for cell viability." SciSpace.
  • "Phenolic Analyses of Haskap Berries (Lonicera caerulea L.): Spectrophotometry Versus High Performance Liquid Chromatography." Taylor & Francis Online.

Sources

Troubleshooting

pH effects on the stability and color of Peonidine-3-O-rutinoside chloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize assays involving Peonid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize assays involving Peonidine-3-O-rutinoside chloride . Anthocyanins are notoriously sensitive to their physicochemical environment; understanding the causality behind their behavior is critical for reproducible data.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the color of my Peonidine-3-O-rutinoside chloride solution shift from red to blue, and eventually fade entirely, when adjusting the pH of my assay buffers? A1: This colorimetric shift is a direct consequence of pH-dependent structural transformations inherent to the anthocyanin flavylium skeleton.

  • Mechanism: At highly acidic conditions (pH 1.0–3.0), the molecule exists predominantly as the fully conjugated, positively charged flavylium cation , which absorbs strongly in the visible spectrum, reflecting a deep cherry red color[1]. As the pH increases toward 4.0–5.0, nucleophilic attack by water at the C2 position forms the colorless carbinol pseudobase . Concurrently, deprotonation yields the purple quinonoidal base . At physiological pH (7.4) and up to pH 8.0, further deprotonation forms the deep blue anionic quinonoidal base [1].

  • Degradation: If the pH exceeds 8.0, the structure undergoes irreversible ring-opening to form a yellow chalcone, which rapidly degrades into oxidized brown phenolic compounds like vanillic acid[2][3].

  • Actionable Advice: Always prepare stock solutions in acidified solvents (e.g., 0.1% HCl in methanol) to lock the molecule in the stable flavylium state before diluting it into working buffers.

Q2: I am conducting an in vitro cell culture assay at pH 7.4. How can I prevent the rapid degradation of Peonidine-3-O-rutinoside chloride in the culture media? A2: Anthocyanins are unstable at physiological pH due to the rapid hydration of the flavylium cation into the carbinol pseudobase[1]. However, Peonidine-3-O-rutinoside exhibits slightly higher stability than its aglycone counterpart because the rutinoside moiety (a disaccharide) provides steric hindrance against nucleophilic water attack, and the methoxy substitution on the B-ring enhances structural resilience[2].

  • Solution: To further stabilize the compound at pH 7.4 without altering the pH of your media, implement intermolecular copigmentation . Adding colorless copigments (such as chlorogenic acid, ferulic acid, or resveratrol) creates non-covalent π−π stacking interactions with the planar anthocyanin structure[4][5]. This shields the electrophilic C2 position from water, preserving the structural integrity and extending the half-life of the compound in physiological buffers.

Q3: How do I accurately quantify the concentration of Peonidine-3-O-rutinoside chloride in my extracts if the color fluctuates with pH? A3: You must use the pH-Differential Method , which is the gold standard for the spectroscopic quantification of monomeric anthocyanins[2]. This method exploits the reversible structural transformation between the red flavylium cation (pH 1.0) and the colorless carbinol pseudobase (pH 4.5). By measuring the absorbance at both the visible maximum ( λmax​ ) and 700 nm (to correct for light scattering) at these two pH levels, you can calculate the exact concentration using the Beer-Lambert law, independent of background interferences or degraded polymeric pigments.

Part 2: Quantitative Data Summaries

Table 1: pH-Dependent Structural Forms and Color Characteristics
pH RangeDominant Structural FormVisual ColorStability Profile λmax​ Approximation
1.0 – 3.0 Flavylium CationCherry RedHighly Stable~520 nm
4.0 – 5.0 Carbinol PseudobaseColorlessModerately StableN/A (No visible peak)
6.0 – 7.0 Quinonoidal BasePurpleUnstable (Hydrates rapidly)~535 nm
7.5 – 8.0 Anionic Quinonoidal BaseDeep BlueUnstable (Degrades to chalcone)~550 nm
> 8.0 Chalcone / Phenolic AcidsYellow / BrownDegraded (Irreversible)Variable
Table 2: Copigmentation Effects on Stability at Physiological pH (7.4)
ConditionAnthocyanin StateHalf-life at pH 7.4UV-Vis Spectral Feature
Peonidine-3-O-rutinoside alone Hydrated / CleavedShort (< 2 hours)Rapid loss of 520 nm peak
+ Chlorogenic Acid (1:10 molar) π−π Stacked ComplexExtended (> 12 hours)Bathochromic shift (+5-10 nm)

Part 3: Visualizations

pH_Transformation A Flavylium Cation (pH 1.0 - 3.0) Color: Cherry Red B Carbinol Pseudobase (pH 4.0 - 5.0) Color: Colorless A->B +H2O, -H+ C Quinonoidal Base (pH 6.0 - 7.0) Color: Purple A->C -H+ E Chalcone & Degradation (pH > 8.0) Color: Yellow/Brown B->E Ring Opening D Anionic Quinonoidal (pH 7.5 - 8.0) Color: Deep Blue C->D -H+ D->E Oxidation/Degradation

pH-dependent structural transformation of Peonidine-3-O-rutinoside.

Copigmentation_Workflow S1 1. Acidified Stock (0.1% HCl in MeOH) S3 3. Complexation (Mix & Incubate 30m) S1->S3 S2 2. Copigment Buffer (e.g., Chlorogenic Acid) S2->S3 S4 4. Self-Validation (UV-Vis Red-Shift Check) S3->S4 S5 5. In Vitro Assay (Stable at pH 7.4) S4->S5 Validated

Copigmentation workflow for stabilizing anthocyanins in physiological assays.

Part 4: Self-Validating Experimental Protocols

Protocol 1: pH-Differential Quantification of Peonidine-3-O-Rutinoside

This protocol measures monomeric anthocyanin content by exploiting structural pH reversibility[2].

  • Buffer Preparation: Prepare Potassium chloride buffer (0.025 M, pH 1.0) and Sodium acetate buffer (0.4 M, pH 4.5).

  • Dilution: Dilute the Peonidine-3-O-rutinoside chloride sample in both buffers separately using an identical dilution factor.

  • Equilibration: Incubate both solutions for 15 minutes in the dark at room temperature.

  • Measurement: Measure the absorbance of both solutions at 520 nm and 700 nm against a distilled water blank.

  • Calculation: Calculate the absorbance difference:

    A=(A520​−A700​)pH1.0​−(A520​−A700​)pH4.5​
  • Self-Validation Check: Visually inspect the pH 4.5 solution. It must be nearly colorless. If a strong red or brown color persists at pH 4.5, the sample contains polymerized anthocyanins or degraded chalcones that do not reversibly hydrate. The assay is only valid for monomeric forms.

Protocol 2: Intermolecular Copigmentation for Physiological pH Assays

Use this protocol to stabilize the compound for cell culture or enzymatic assays at pH 7.4[4][5].

  • Stock Preparation: Dissolve Peonidine-3-O-rutinoside chloride in 0.1% HCl-acidified methanol to maintain the flavylium cation state.

  • Copigment Preparation: Prepare a 10x molar excess of a copigment (e.g., chlorogenic acid or resveratrol) directly in your pH 7.4 assay buffer.

  • Complexation: Inject the anthocyanin stock into the copigment-enriched buffer immediately before the assay.

  • Equilibration: Incubate at 4°C in the dark for 30 minutes to allow π−π stacking interactions to form.

  • Self-Validation Check: Perform a quick UV-Vis scan (400–600 nm). Successful copigmentation is validated by a bathochromic shift (a red-shift of the λmax​ by 5–10 nm) and a hyperchromic effect (increased absorbance intensity) compared to a control sample of the anthocyanin alone in the same buffer[5]. If the shift is absent, the complex has not formed, and the anthocyanin will rapidly degrade.

Part 5: References

  • A non toxic natural food colorant and antioxidant 'Peonidin' as a pH indicator - uoc.ac.in.

  • Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits - PMC - nih.gov.

  • Anthocyanins: A Comprehensive Review of Their Chemical Properties and Health Effects on Cardiovascular and Neurodegenerative Diseases - PMC - nih.gov.

  • Effect of pH on the structural transformation of anthocyanins and the resulting color. Adapted from Houghton et al. [19]. - ResearchGate - researchgate.net.

  • Intermolecular Copigmentation Between Delphinidin 3-O-Glucoside and Chlorogenic Acid: Taking into Account the Existence of Neutral and Negatively Charged Forms of the Copigment | Journal of Agricultural and Food Chemistry - acs.org.

  • State of the Art of Anthocyanins: Antioxidant Activity, Sources, Bioavailability, and Therapeutic Effect in Human Health - MDPI - mdpi.com.

Sources

Optimization

Technical Support Center: Peonidin-3-O-rutinoside Chloride Purity Confirmation

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Purpose: To provide authoritative, mechanistic troubleshooting and validated methodologies for confirming the absolute and chromatographic...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Purpose: To provide authoritative, mechanistic troubleshooting and validated methodologies for confirming the absolute and chromatographic purity of Peonidin-3-O-rutinoside chloride.

Quantitative Data & Analytical Targets

Before initiating purity workflows, establish your analytical targets. Peonidin-3-O-rutinoside chloride (C₂₈H₃₃O₁₅Cl) is an anthocyanin salt. The active chromophore and mass target is the flavylium cation (C₂₈H₃₃O₁₅⁺)[1].

Table 1: Key Analytical Parameters for Peonidin-3-O-rutinoside Chloride

ParameterTarget ValueCausality / Rationale
Molecular Weight (Salt) 645.01 g/mol Includes the chloride counter-ion[1].
Exact Mass (Cation) 609.18 DaThe flavylium cation inherently carries a positive charge; no protonation is needed in MS[2].
LC-MS/MS Target (ESI+) m/z 609 → 301Loss of the rutinoside moiety (308 Da) yields the peonidin aglycone[3].
UV/Vis λmax ~529 nmSpecific to the red flavylium cation state in acidic methanol[1].

Troubleshooting Guides & FAQs

FAQ 1: Why does my HPLC chromatogram show peak splitting, tailing, or multiple peaks for a supposedly pure sample?

The Causality: Anthocyanins exist in a highly pH-dependent structural equilibrium. At a highly acidic pH (< 2.0), the molecule is locked in the stable, red flavylium cation form. As the pH increases (pH 3–6), the cation undergoes hydration to form a colorless carbinol pseudobase, which can further equilibrate into a quinonoidal base. If your mobile phase is not sufficiently acidic, the sample partitions between these different structural states on the column, causing severe peak splitting, tailing, or the appearance of artifactual impurity peaks.

Step-by-Step Methodology: pH-Stabilized HPLC-UV/Vis Self-Validation System: Inject a blank solvent to ensure zero carryover. Inject a resolution mixture of Peonidin-3-O-glucoside and Peonidin-3-O-rutinoside; baseline resolution ( Rs​>1.5 ) validates system suitability.

  • Prepare Mobile Phase A: 5% Formic Acid in LC-MS grade Water (v/v). Note: The high acid concentration is non-negotiable to maintain pH < 2.0.

  • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Selection: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Gradient Elution: Run the gradient as defined in Table 2.

  • Detection: Set the Diode Array Detector (DAD) or UV/Vis detector to 520 nm to selectively monitor the flavylium cation.

Table 2: Validated HPLC Gradient for Anthocyanin Purity

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09551.0
20.080201.0
30.050501.0
35.09551.0
FAQ 2: What mass-to-charge (m/z) ratios must I target to confirm the structural identity of the peak?

The Causality: Unlike most small molecules that require the addition of a proton ( [M+H]+ ) to become visible in positive Electrospray Ionization (ESI+), anthocyanins like Peonidin-3-O-rutinoside are inherently charged. The intact flavylium cation will appear directly as the molecular ion [M]+ at m/z 609[4]. Upon applying collision energy (Collision-Induced Dissociation, CID), the glycosidic bond breaks. The loss of the rutinoside sugar moiety (glucose + rhamnose minus water = 308 Da) leaves the intact peonidin aglycone at m/z 301[3].

Step-by-Step Methodology: LC-MS/MS Confirmation Self-Validation System: Monitor the isotopic pattern of the m/z 609 peak. The M+1 peak (m/z 610) must be approximately 30% of the base peak intensity, validating the 28-carbon structure ( C28​ ).

  • Ionization Mode: ESI Positive (ESI+).

  • Precursor Ion Isolation: Target m/z 609.2 in Q1.

  • Fragmentation (CID): Apply a collision energy of 20–30 eV.

  • Product Ion Monitoring: Scan Q3 for the dominant fragment at m/z 301.2[4].

FAQ 3: My HPLC certificate shows ≥98% purity, but my quantitative in vitro assay suggests the concentration is much lower. Why?

The Causality: HPLC-UV Area % is a measure of chromatographic purity, not absolute purity (assay). The UV detector at 520 nm only sees compounds that absorb light at that wavelength. It is completely blind to:

  • Moisture: Anthocyanin chlorides are highly hygroscopic and easily absorb atmospheric water.

  • Counter-ions: The chloride ion accounts for ~5.5% of the total mass (35.45 / 645.01) but is invisible to UV.

  • Residual Solvents: Trace methanol or extraction solvents.

If you weigh 1.0 mg of the powder assuming it is 100% active peonidin-3-O-rutinoside, you are likely only delivering ~0.85 mg of the actual molecule. To determine absolute purity, you must use a mass balance approach or Quantitative NMR (qNMR)[5].

Step-by-Step Methodology: Absolute Purity via Mass Balance Self-Validation System: The calculated Absolute Purity must match a secondary orthogonal method (like qNMR) within ±1.0% variance.

  • Determine Chromatographic Purity: Use the HPLC-UV method at 520 nm to find the Area % of the main peak.

  • Determine Water Content: Perform Karl Fischer titration to find the % Water (w/w).

  • Determine Counter-ion Content: Use Ion Chromatography (IC) or silver nitrate titration to quantify the % Chloride (w/w).

  • Calculate Absolute Purity: Absolute Purity = Chromatographic Purity (%) ×[100% - % Water - % Chloride - % Residual Solvents] / 100

Experimental Workflow Visualization

The following diagram illustrates the parallel analytical pathways required to build a self-validating absolute purity profile.

PurityWorkflow Start Peonidin-3-O-rutinoside Chloride Sample HPLC HPLC-UV/Vis (520 nm) Chromatographic Purity Start->HPLC Aliquot 1 LCMS LC-MS/MS (ESI+) Confirm m/z 609 -> 301 Start->LCMS Aliquot 2 NMR 1H/13C NMR & qNMR Structural Integrity Start->NMR Aliquot 3 Moisture Karl Fischer & Titration Water & Chloride Content Start->Moisture Aliquot 4 Result Absolute Purity Calculation (Mass Balance) HPLC->Result Area % LCMS->Result Identity NMR->Result Assay Moisture->Result % Water/Ion

Workflow for absolute purity determination of Peonidin-3-O-rutinoside chloride.

References

  • Determination of Anthocyanins from Camu-camu (Myrciaria dubia) by HPLC−PDA, HPLC−MS, and NMR. ACS Publications.[Link]

  • A Red-Berry Mixture as a Nutraceutical: Detailed Composition and Neuronal Protective Effect. PMC.[Link]

  • Extraction and HPLC Analysis of Phenolic Compounds in Leaves, Stalks, and Textile Fibers of Urtica dioica L. ACS Publications.[Link]

  • Optimization of an Enzyme-Assisted Extraction Method for the Anthocyanins Present in Açai (Euterpe oleracea Mart.). MDPI.[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC method for Peonidine-3-O-rutinoside chloride analysis

The Flavylium Challenge: Advanced Chromatographic Strategies for Peonidin-3-O-rutinoside Chloride Peonidin-3-O-rutinoside (P3R) chloride is a high-value anthocyanin prevalent in complex botanical matrices such as black c...

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Author: BenchChem Technical Support Team. Date: April 2026

The Flavylium Challenge: Advanced Chromatographic Strategies for Peonidin-3-O-rutinoside Chloride

Peonidin-3-O-rutinoside (P3R) chloride is a high-value anthocyanin prevalent in complex botanical matrices such as black currants, açaí (Euterpe oleracea), and cyclamen flowers[1][2][3]. As a potent bioactive flavonoid with significant antioxidant properties, its precise quantification is critical for pharmacokinetic profiling and the standardization of botanical drugs.

However, anthocyanin analysis presents a unique physicochemical challenge: these molecules are structurally dynamic and highly susceptible to degradation from pH fluctuations, thermal stress, and photo-oxidation[4]. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we will objectively compare traditional and modern chromatographic architectures, establish a self-validating analytical workflow, and align our methodology with the latest ICH Q2(R2) lifecycle validation standards[5][6].

Mechanistic Rationale: Mastering the pH Equilibrium

The fundamental principle of P3R analysis lies in controlling its structural equilibrium. In aqueous solutions, anthocyanins exist in a pH-dependent balance between four distinct structural forms. At a neutral pH, P3R rapidly degrades into a colorless carbinol pseudobase or a chalcone[4].

The Causality of Acidification: To achieve accurate quantification, the analytical environment (both the extraction solvent and the mobile phase) must be maintained at a pH < 2.0. This highly acidic environment forces the equilibrium entirely toward the flavylium cation —the highly stable, intensely red-colored structural form that exhibits maximum UV-Vis absorbance at 520–530 nm[4][7]. Failing to control this causality results in peak splitting, poor retention, and severe signal loss.

Architectural Comparison: Traditional HPLC vs. Sub-2μm UHPLC

Historically, P3R has been analyzed using standard High-Performance Liquid Chromatography (HPLC) with 5 µm C18 columns. However, botanicals like black currant and açaí contain dozens of structurally similar anthocyanin isomers (e.g., cyanidin-3-O-rutinoside and delphinidin-3-O-glucoside) that risk co-elution[1][2].

Modern Ultra-High-Performance Liquid Chromatography (UHPLC) paired with sub-2-micron particles (e.g., 1.8 µm HSS T3 C18) fundamentally alters the van Deemter dynamics, minimizing eddy diffusion and mass transfer resistance[3]. The table below objectively compares these two architectures.

Table 1: Chromatographic Performance Comparison for P3R Quantification

ParameterTraditional HPLC (5 µm C18)Modern UHPLC (1.8 µm C18)Mechanistic Advantage of UHPLC
Run Time 45 – 60 min12 – 15 minHigher optimal linear velocity without efficiency loss[2].
Resolution ( Rs​ ) ~1.2 (Co-elution risk)> 1.5 (Baseline separation)Superior theoretical plate count resolves closely related isomers[2].
Sensitivity (LOD) ~0.5 mg/L< 0.1 mg/LReduced band broadening results in sharper, taller peaks[8].
Solvent Economy ~45 mL per run~6 mL per runLower flow rates (0.4 mL/min) and drastically shorter gradients[3].

The Self-Validating Protocol: Extraction to Elution

A robust method must be a self-validating system where each step contains internal checks to guarantee data integrity. The following protocol utilizes a 1.8 µm UHPLC architecture.

Phase I: Matrix Extraction (Stabilization)
  • Homogenization: Accurately weigh 1.0 g of lyophilized plant material (e.g., Euterpe oleracea pulp) into a 50 mL centrifuge tube[1][8].

  • Acidified Extraction: Add 10.0 mL of an extraction solvent comprising Methanol:Water:Formic Acid (60:39:1, v/v/v)[9]. Causality: The 1% formic acid instantly drops the microenvironment pH to ~1.7, locking P3R into the stable flavylium cation form[4].

  • Cold Sonication: Sonicate the mixture in an ice bath (4 °C) for 15 minutes. Causality: Anthocyanins are thermolabile; cold extraction prevents the hydrolytic cleavage of the rutinoside sugar moiety[4].

  • Clarification: Centrifuge at 10,000 × g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into amber glass HPLC vials to prevent photo-degradation[9].

Phase II: Chromatographic Execution & System Suitability
  • System Suitability Testing (SST): Before analyzing unknown samples, inject a resolution standard containing Cyanidin-3-O-rutinoside (C3R) and P3R.

    • Self-Validation Gate: The sequence must automatically halt if the resolution ( Rs​ ) between C3R and P3R falls below 1.5, or if the P3R tailing factor exceeds 1.2[2].

  • Mobile Phase Dynamics:

    • Solvent A: LC-MS grade Water + 1% Formic Acid[7].

    • Solvent B: LC-MS grade Acetonitrile + 1% Formic Acid[7].

  • Gradient Elution (Flow Rate: 0.4 mL/min, Temp: 40 °C):

    • 0–2 min: 5% B; 2–10 min: 5% 20% B; 10–12 min: 20% 95% B; 12–15 min: 5% B[3][9].

    • Causality: The methoxy group on the B-ring of the peonidin aglycone makes P3R slightly more hydrophobic than its cyanidin counterpart. This specific gradient slope ensures P3R elutes with perfect symmetry after C3R[3].

  • Detection: Monitor via Photodiode Array (PDA) at λ = 520 nm[2][7].

Regulatory Alignment: ICH Q2(R2) Validation Framework

The recently revised ICH Q2(R2) guidelines (effective June 2024) mandate a paradigm shift from simple checklist validation to a Quality-by-Design (QbD) and lifecycle approach[5]. The objective is to continuously demonstrate that the analytical procedure is "fit for its intended purpose"[5][6].

Table 2: ICH Q2(R2) Validation Parameters for P3R Chloride

Validation CharacteristicICH Q2(R2) Core Requirement[5][6]Target Acceptance CriteriaExperimental Execution
Specificity Unambiguous measurement in the presence of impurities.Peak purity angle < Purity threshold.PDA spectral matching (400–600 nm) across the entire P3R peak[1].
Linearity & Range Response is directly proportional to concentration. R2≥0.999 Inject P3R reference standards across 6 levels (e.g., 0.5 to 50 µg/mL)[4].
Accuracy Closeness of agreement to the conventional true value.95.0% – 105.0% RecoverySpike blank matrix with known P3R standard at 50%, 100%, and 150% levels[1].
Precision Degree of scatter between independent test results.RSD 2.0%Analyze 6 independent matrix preparations on multiple days (Intermediate Precision)[1][6].
Robustness Reliability under deliberate procedural variations.RSD 2.0% across variationsDeliberately alter column temp ( ± 2 °C) and flow rate ( ± 0.05 mL/min) to prove method stability[10].

Analytical Lifecycle Visualization

The following diagram maps the logical relationships and critical control points of the P3R analytical lifecycle, from matrix stabilization to regulatory compliance.

AnalyticalWorkflow Matrix 1. Sample Matrix (Berries/Extracts) Extraction 2. Acidified Extraction (pH < 2.0 to stabilize Flavylium) Matrix->Extraction Cold Homogenization Separation 3. UHPLC Separation (Sub-2μm C18 Column) Extraction->Separation Filtration (0.22μm) Detection 4. PDA Detection (λ = 520 nm) Separation->Detection Gradient Elution Validation 5. ICH Q2(R2) Validation (Lifecycle & QbD Approach) Detection->Validation Data Processing & SST

Fig 1. End-to-end workflow for Peonidin-3-O-rutinoside analysis and method validation.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs URL: [Link]

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation YouTube (Complete Overview) URL: [Link]

  • Quantification of Anthocyanins in Commercial Black Currant Juices by Simple High-Performance Liquid Chromatography. Investigation of Their pH Stability and Antioxidative Potency Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • A rapid validated UHPLC-PDA method for anthocyanins quantification from Euterpe oleracea fruits ResearchGate URL: [Link]

  • Extraction of Anthocyanins and Total Phenolic Compounds from Açai (Euterpe oleracea Mart.) Using an Experimental Design Methodology MDPI URL:[Link]

  • Genetic and Morphological Anthocyanin Variability in Black Currant Berries: Application of Cryogenic Processing and Rapid HPLC-DAD Analysis MDPI URL: [Link]

  • Anthocyanins in traditionally prepared sour cherry liqueurs CABI Digital Library URL:[Link]

  • Anthocyanins Profiling Analysis and RNA-Seq Revealed the Dominating Pigments and Coloring Mechanism in Cyclamen Flowers PubMed Central (PMC) URL:[Link]

Sources

Comparative

Confirming the Anti-Inflammatory Effects of Peonidin-3-O-Rutinoside In Vivo: A Comparative Methodology Guide

Peonidin-3-O-rutinoside (P3R) is a naturally occurring, methylated anthocyanin predominantly found in blackcurrants (Ribes nigrum L.), Prunus spinosa, and other deeply pigmented fruits 1[1]. In the landscape of preclinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Peonidin-3-O-rutinoside (P3R) is a naturally occurring, methylated anthocyanin predominantly found in blackcurrants (Ribes nigrum L.), Prunus spinosa, and other deeply pigmented fruits 1[1]. In the landscape of preclinical drug development and nutraceutical formulation, P3R has garnered significant attention for its dual-action capacity to neutralize oxidative stress and suppress chronic inflammation2[2]. Unlike its non-methylated counterpart, cyanidin-3-O-glucoside (C3G), P3R's methoxy group confers unique lipophilic properties that potentially enhance cellular uptake and stability in vivo.

This guide provides application scientists and pharmacologists with a rigorous framework for evaluating P3R's anti-inflammatory efficacy in vivo. We will compare P3R against standard alternatives, dissect the underlying molecular pathways, and outline a self-validating experimental protocol designed to yield reproducible, publication-quality data.

Molecular Causality: How P3R Modulates Inflammation

Before designing an in vivo study, it is critical to understand the biochemical targets. P3R exerts its anti-inflammatory effects through a sophisticated crosstalk between two primary signaling cascades:

  • Inhibition of the TLR4/NF-κB Axis: P3R intercepts Toll-like receptor 4 (TLR4) activation triggered by lipopolysaccharides (LPS) or oxidative stress. By preventing the phosphorylation and nuclear translocation of NF-κB (p65), P3R halts the transcription of pro-inflammatory cytokines such as IL-6, TNF-α, and COX-23[3].

  • Activation of the Nrf2/HO-1 Pathway: Concurrently, P3R acts as an electrophilic signaling molecule that triggers the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This upregulates phase II detoxifying enzymes, including Heme Oxygenase-1 (HO-1), which actively suppress reactive oxygen species (ROS) and create an unfavorable environment for sustained inflammation3[3].

P3R_Pathway P3R Peonidin-3-O-rutinoside (P3R) TLR4 TLR4 Receptor P3R->TLR4 Inhibits NFKB NF-κB (p65) P3R->NFKB Blocks Translocation Nrf2 Nrf2 Pathway P3R->Nrf2 Activates LPS LPS / Oxidative Stress LPS->TLR4 TLR4->NFKB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, COX-2) NFKB->Cytokines Antioxidant Antioxidant Enzymes (HO-1, NQO1) Nrf2->Antioxidant Antioxidant->Cytokines Suppresses

Diagram 1: Dual-action signaling pathway of P3R inhibiting NF-κB and activating Nrf2.

Comparative Efficacy: P3R vs. Alternatives

When positioning P3R in a therapeutic pipeline, it must be benchmarked against both structurally similar anthocyanins and established pharmacological agents. The table below synthesizes the comparative performance of P3R based on recent in vivo and in vitro findings 4[4],.

CompoundClassificationPrimary MechanismIn Vivo Rodent DoseKey Inflammatory TargetsAdvantagesLimitations
Peonidin-3-O-rutinoside (P3R) Methylated AnthocyaninTLR4/NF-κB Inhibition & Nrf2 Activation25–50 mg/kg (Oral)↓ TNF-α, ↓ IL-6, ↓ MCP-1, ↓ COX-2Higher lipophilicity/stability; dual-action pathway.Requires gut microbiome metabolism for full efficacy.
Cyanidin-3-O-glucoside (C3G) Non-methylated AnthocyaninNF-κB Inhibition20–40 mg/kg (Oral)↓ IL-1β, ↓ IL-6, ↓ PGE2Highly abundant in nature; well-documented.Lower systemic stability compared to methylated forms.
Dexamethasone Corticosteroid (NSAID Alternative)Glucocorticoid Receptor Agonist1–2 mg/kg (IP)Broad-spectrum cytokine suppressionRapid onset; highly potent acute suppression.Induces immunosuppression and hepatotoxicity over time.

Standardized In Vivo Experimental Protocol

To rigorously confirm the anti-inflammatory effects of P3R, we utilize an LPS-induced acute systemic inflammation mouse model .

Expertise & Experience Insight: Why oral gavage for P3R? Anthocyanins undergo extensive biotransformation by the gut microbiome into active phenolic acids . Administering P3R via intraperitoneal (IP) injection bypasses this critical metabolic step, yielding data that does not accurately reflect human dietary consumption. Conversely, LPS is administered via IP to ensure a synchronized, acute inflammatory spike across all subjects.

InVivo_Workflow Acclimation 1. Acclimation (C57BL/6, 7 days) PreTreatment 2. P3R Pre-treatment (Oral Gavage, 14 days) Acclimation->PreTreatment Induction 3. LPS Induction (IP, 5mg/kg) PreTreatment->Induction Observation 4. Observation (Clinical Scores) Induction->Observation Harvest 5. Tissue Harvest (Blood, Liver, Spleen) Observation->Harvest Analysis 6. Molecular Analysis (ELISA, RT-qPCR, WB) Harvest->Analysis

Diagram 2: Step-by-step in vivo workflow for validating P3R efficacy.

Step-by-Step Methodology

Phase 1: Acclimatization and Grouping

  • Subjects: Utilize 8-10 week old male C57BL/6 mice. Causality: Male mice are selected to eliminate the confounding variables of the estrous cycle on systemic cytokine levels during acute phase testing.

  • Grouping (n=8/group):

    • Group 1 (Sham Control): Vehicle Oral + Saline IP

    • Group 2 (Disease Model): Vehicle Oral + LPS IP

    • Group 3 (P3R Low Dose): 25 mg/kg P3R Oral + LPS IP

    • Group 4 (P3R High Dose): 50 mg/kg P3R Oral + LPS IP

    • Group 5 (Positive Control): Dexamethasone 2 mg/kg IP + LPS IP

Phase 2: Prophylactic Dosing (Days 1-14) 3. Administration: Administer P3R dissolved in distilled water via oral gavage daily for 14 days. > Trustworthiness Check: A 14-day pre-treatment is a self-validating necessity. P3R requires time to modulate the basal expression of Nrf2-dependent antioxidant enzymes 3[3]. Acute single-dose administration prior to LPS often yields false-negative results due to insufficient tissue accumulation.

Phase 3: Induction and Observation (Day 15) 4. LPS Challenge: 1 hour after the final oral dose of P3R, inject LPS (from E. coli O111:B4) intraperitoneally at a dose of 5 mg/kg. 5. Monitoring: Monitor core body temperature and clinical sickness scores (lethargy, piloerection) every 2 hours for a 6-hour window.

Phase 4: Tissue Harvest and Molecular Analysis (Hour 6 Post-LPS) 6. Euthanasia & Blood Collection: Euthanize via CO₂ asphyxiation. Collect blood via cardiac puncture. Centrifuge at 3000 x g for 15 mins to isolate serum. 7. Cytokine Quantification (ELISA): Measure serum levels of TNF-α, IL-6, and MCP-1. P3R has been shown to significantly reduce these specific markers in vivo4[4]. 8. Tissue Extraction: Rapidly excise the liver and spleen, and snap-freeze in liquid nitrogen. Causality: The liver is the primary site of anthocyanin metabolism and LPS clearance. Western blot analysis of hepatic tissue for phosphorylated NF-κB p65 and HO-1 provides definitive proof of mechanism.

Data Interpretation and Translational Insights

A robust study must demonstrate dose-dependency. If the 50 mg/kg P3R group shows a statistically significant reduction in serum IL-6 compared to the LPS-only group, while maintaining higher HO-1 expression than the Dexamethasone group, you have successfully proven P3R's dual-action efficacy. Unlike Dexamethasone, which broadly immunosuppresses and can cause hepatotoxicity over time, P3R's modulation of the gut-liver axis offers a safer, chronic intervention profile suitable for long-term nutraceutical or pharmaceutical development.

References

  • A Gastrointestinally Digested Ribes nigrum L. Fruit Extract Inhibits Inflammatory Response in a Co-culture Model of Intestinal Caco-2 Cells and RAW264.
  • The Benefits of Anthocyanins against Obesity-Induced Inflammation Source: MDPI URL
  • Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae)
  • Metabolism of Anthocyanins and Modulation of Gut Microbiome in Inflammatory Bowel Disease Source: Journal of Food Chemistry & Nanotechnology URL
  • Antioxidant and Anti-Inflammaging Ability of Prune (Prunus Spinosa L.)

Sources

Validation

Cross-validation of Peonidine-3-O-rutinoside chloride quantification methods

Cross-Validation of Peonidin-3-O-Rutinoside Chloride Quantification Methods: A Comparative Guide Introduction Peonidin-3-O-rutinoside chloride (Pn3RG-Cl) is a high-value anthocyanin prevalent in botanical matrices such a...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Peonidin-3-O-Rutinoside Chloride Quantification Methods: A Comparative Guide

Introduction

Peonidin-3-O-rutinoside chloride (Pn3RG-Cl) is a high-value anthocyanin prevalent in botanical matrices such as black currants, açai berries, and functional nutraceuticals[1]. As a potent antioxidant and biomarker for pharmacokinetic studies, its precise quantification is critical for drug development and botanical standardization[2]. However, anthocyanins present a unique analytical challenge: they are highly susceptible to pH-dependent structural transformations, thermal degradation, and co-elution with structural isomers[3].

To ensure scientific integrity, analytical chemists must avoid relying on a single analytical technique. This guide provides a rigorous comparison of three orthogonal methodologies—HPLC-UV/Vis, LC-MS/MS, and Quantitative NMR (qNMR)—focusing on the mechanistic causality behind experimental choices and establishing self-validating workflows[2][4].

Mechanistic Causality: The pH-Dependent Structural Equilibrium

The fundamental hurdle in Pn3RG-Cl quantification is its dynamic structural equilibrium in aqueous solutions[1]. At a pH below 2, Pn3RG-Cl exists predominantly as the red flavylium cation, which is highly stable and 5[5]. As the pH rises to 4–5, hydration converts it into a colorless hemiketal, which further opens into a yellow chalcone at higher pH levels.

Therefore, all extraction and mobile phase solvents must be strictly acidified (e.g., using 1–5% formic acid or trifluoroacetic acid). This forces the equilibrium back to the flavylium state, ensuring reproducible UV absorbance and pre-forming the cation required for efficient mass spectrometry ionization[1][6].

Equilibrium F Flavylium Cation (Red, pH < 2) UV Active H Hemiketal (Colorless, pH 4-5) F->H +H2O / -H+ Q Quinoidal Base (Blue, pH 6-8) F->Q -H+ C Chalcone (Yellow, pH > 8) H->C Ring Open

Fig 1: pH-dependent structural equilibrium of Peonidin-3-O-rutinoside dictating analytical solvent conditions.

Orthogonal Methodologies & Self-Validating Protocols

HPLC-UV/Vis (The Routine Standard)

HPLC coupled with Photodiode Array (PDA) detection is the workhorse for anthocyanin quantification due to its robustness and cost-effectiveness in relatively clean matrices[5][7].

  • Sample Preparation: Extract samples using a methanol/water/formic acid mixture (e.g., 50:45:5 v/v/v) to precipitate proteins while stabilizing the flavylium cation[6].

  • Chromatography: Utilize a C18 reversed-phase column (e.g., 1.7 µm, 2.1 × 50 mm) maintained at 40°C to reduce system backpressure and improve peak shape.

  • Mobile Phase Causality: Solvent A (1–5% formic acid in water) and Solvent B (1–5% formic acid in acetonitrile). The high acid content suppresses the ionization of residual silanol groups on the stationary phase, preventing severe peak tailing[8].

  • Detection: Monitor at 520 nm for specific anthocyanin quantification[1].

  • Self-Validation System: Peak purity must be confirmed via PDA spectral scanning (400–600 nm) across the entire peak width to mathematically rule out co-eluting flavonoids or matrix interferences[3].

LC-MS/MS (Trace & Complex Matrix Analysis)

When analyzing complex biological matrices (e.g., plasma, urine) or trace levels, LC-MS/MS provides unparalleled selectivity[9][10].

  • Ionization Strategy: Operate strictly in Positive Electrospray Ionization (ESI+) mode. Because anthocyanins exist naturally as positively charged cations in acidic conditions, they do not require protonation in the source, making ESI+ exceptionally efficient[1].

  • MRM Transitions: The precursor ion for Pn3RG is the intact cation [M]+ at m/z 609[1][8]. Apply collision energy to induce the cleavage of the rutinoside moiety (-308 Da), yielding the dominant product ion (peonidin aglycone) at m/z 301[1][8].

  • Self-Validation System: Matrix-matched calibration curves are mandatory to correct for ion suppression. Furthermore, the ion ratio between the quantifier transition (m/z 609 → 301) and a secondary qualifier transition must remain within ±15% of the authentic standard across all samples[8].

Quantitative NMR (qNMR) (Absolute Quantification)

qNMR is a primary ratio method that allows for the 11[4][11].

  • Sample Preparation: Dissolve the enriched extract in deuterated methanol (CD3OD) containing 5 mM DCl (to lock the flavylium state) and a universal internal reference standard (e.g., 1,3,5-trimethoxybenzene)[11][12].

  • Quantification: Integrate the specific, well-resolved proton signal at the 4-position of the anthocyanin aglycone (typically appearing at δH 8.80–9.20 ppm) and compare its area directly against the internal standard[4][12].

  • Self-Validation System: The longitudinal relaxation time (T1) must be experimentally determined via an inversion-recovery experiment prior to acquisition. The relaxation delay (D1) must be set to ≥ 5×T1 to ensure >99% magnetization recovery, guaranteeing that the integrated signal area is directly proportional to molar concentration[4][13].

Workflow A Sample Preparation (Acidified Extraction, SPE Cleanup) B HPLC-UV/Vis (Routine QC, High Conc.) A->B C LC-MS/MS (Trace Analysis, Matrix Complex) A->C D qNMR (Absolute Quant, No Standard) A->D E Cross-Validation & Statistical Alignment (Bland-Altman, ANOVA) B->E C->E D->E

Fig 2: Orthogonal cross-validation workflow for robust Peonidin-3-O-rutinoside quantification.

Comparative Performance Data

To facilitate objective decision-making, the following table synthesizes the cross-validation performance metrics of these three methods based on validated literature for Pn3RG-Cl[1][3][6][8].

ParameterHPLC-UV/Vis (520 nm)LC-MS/MS (MRM)qNMR (1H, 600 MHz)
Primary Use Case Routine QC, High-concentration botanical extractsPharmacokinetics, Trace analysis, Complex matricesReference standard calibration, Absolute quantitation
Limit of Detection (LOD) ~0.01 – 0.198 µg/mL~0.001 – 0.008 µg/mL~10.0 – 50.0 µg/mL
Limit of Quantitation (LOQ) ~0.03 – 0.662 µg/mL~0.005 – 0.038 µg/mL~50.0 – 100.0 µg/mL
Linearity ( R2 ) ≥ 0.999≥ 0.995≥ 0.999 (inherent)
Precision (RSD%) < 2.0%< 5.0%< 1.5%
Recovery 95% – 105%85% – 115% (matrix dependent)N/A (Direct measurement)
Standard Requirement Requires identical Pn3RG-Cl standardRequires identical Pn3RG-Cl standardUniversal internal standard (e.g., TMB) is sufficient

Conclusion & Strategic Recommendations

The selection of an analytical method for Peonidin-3-O-rutinoside chloride must be dictated by the sample matrix and the required sensitivity[2]. For routine botanical screening, HPLC-UV/Vis remains the gold standard due to its high precision and low operational cost[5]. For in vivo studies, LC-MS/MS is mandatory, leveraging the inherent positive charge of the flavylium cation for extreme sensitivity[1]. Finally, qNMR provides a robust, orthogonal method to verify the purity of primary calibration standards when authentic, highly purified Pn3RG-Cl is unavailable or prohibitively expensive[4][11].

Sources

Comparative

Acylation's Impact on Peonidin Glycoside Stability and Activity: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Peonidin, an O-methylated anthocyanidin, is the pigment responsible for many of the purplish-red hues we see in nature, from flowers to fruits and vegetable...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Peonidin, an O-methylated anthocyanidin, is the pigment responsible for many of the purplish-red hues we see in nature, from flowers to fruits and vegetables.[1] Its glycosidic forms, where sugar molecules are attached, are of great scientific interest for their potential antioxidant, anti-inflammatory, and anti-cancer properties.[1] However, the inherent instability of these vibrant compounds presents a significant hurdle for their application in therapeutics and functional foods.[2][3] This guide delves into a key chemical modification—acylation—and its profound effects on the stability and biological activity of peonidin glycosides.

The Challenge of Anthocyanin Instability

Anthocyanins, including peonidin glycosides, are notoriously unstable. Their color and structural integrity are easily compromised by changes in pH, temperature, and light exposure.[4] This instability is a major obstacle to their commercial use as natural colorants and bioactive ingredients.[2][5]

Acylation: A Molecular Shield

Acylation is the process of adding an acyl group (R-C=O) to a molecule. In the case of peonidin glycosides, this modification typically occurs on the sugar moieties.[2][6] This seemingly simple addition has significant consequences for the molecule's physicochemical properties. The acyl group can be derived from various aliphatic or aromatic acids, such as p-coumaric, caffeic, ferulic, or malonic acids.[5][7]

The enhanced stability of acylated anthocyanins is attributed to several factors. The acyl group can fold over and stack against the anthocyanin's core structure (intramolecular co-pigmentation), which physically protects the reactive flavylium cation from degradation.[8][9] This steric hindrance shields the molecule from nucleophilic attack by water, a primary degradation pathway.[8]

Caption: General workflow of peonidin glycoside acylation.

Stability Showdown: Acylated vs. Non-acylated Peonidin Glycosides

Experimental data consistently demonstrates the superior stability of acylated anthocyanins compared to their non-acylated counterparts across various stress conditions.

pH Stability

Anthocyanin color is highly pH-dependent. While they exhibit vibrant color in acidic conditions, they tend to become colorless or degrade in neutral to alkaline environments. Acylation significantly mitigates this color loss. For instance, acylated anthocyanins from black goji showed high stability from pH 7 to 9, while their non-acylated forms degraded much faster.[10] Petunidin-3-O-rutinoside (trans-p-coumaroyl)-5-glucoside, an acylated anthocyanin, experienced a 50% reduction in concentration after 12 days at pH 5 and 7, whereas its non-acylated counterpart was reduced by 85%.[10][11]

Thermal Stability

Food and pharmaceutical processing often involves heat, which can rapidly degrade non-acylated anthocyanins. Acylation provides a significant thermoprotective effect. Studies have shown that acylated anthocyanins exhibit greater stability at elevated temperatures (60, 80, and 100°C) compared to non-acylated forms, which are generally stable only up to 35-40°C.[10] Enzymatically synthesized acylated cyanidin glycosides demonstrated better thermal stability at 85°C than their non-acylated precursors.[10]

Photostability

Exposure to light is another major factor in anthocyanin degradation. Acylation has been shown to enhance photostability. One study found that under a photo stress of 750 W m2 min−1, the degradation rate of grape anthocyanins (primarily non-acylated) was higher than that of purple sweet potato anthocyanins (rich in acylated forms).[10] However, it's important to note that the type of acylation can also influence photostability, with some studies indicating that diacylated forms might be less stable under certain light conditions due to the potential loss of an acyl group.[10]

Stability ParameterNon-acylated Peonidin GlycosidesAcylated Peonidin GlycosidesSupporting Evidence
pH Stability Prone to color loss and degradation at neutral to alkaline pH.Exhibit enhanced color stability across a wider pH range, including neutral and alkaline conditions.[10][11]
Thermal Stability Generally unstable at temperatures above 35-40°C.Show significantly improved stability at high temperatures used in processing (e.g., 85°C).[10]
Photostability Susceptible to degradation upon light exposure.Generally more resistant to photodegradation, although the degree of acylation can play a role.[10]

Activity Analysis: How Acylation Modulates Biological Effects

The impact of acylation on the biological activity of peonidin glycosides is more nuanced than its effect on stability.

Antioxidant Activity

The antioxidant activity of anthocyanins is a key contributor to their health benefits. Several studies suggest that acylation can enhance antioxidant properties. Acylated anthocyanins from purple sweet potato, including peonidin derivatives, showed potent free radical scavenging effects.[12][13] The addition of an acyl group can improve the molecule's ability to donate a hydrogen atom to a free radical. However, the effect can be structure-dependent. For instance, one study on cyanidin glycosides found that acylation slightly improved radical scavenging activity, but the improvement was not always substantial.[14] In some cases, acylated derivatives have shown higher antioxidant activity in DPPH and hydroxyl radical scavenging assays compared to their non-acylated forms.[15]

Bioavailability and Other Biological Activities

Bioavailability is a critical factor for the in vivo efficacy of any bioactive compound. The evidence regarding the effect of acylation on bioavailability is mixed. Some studies suggest that acylation can lead to altered absorption and in vivo stability.[2][16] However, other research indicates that non-acylated anthocyanins may have higher urinary recovery, suggesting greater absorption than their acylated counterparts.[17] For example, a study on purple carrot juice found that the bioavailability of non-acylated anthocyanins was significantly higher than that of acylated ones.[18]

In terms of specific biological activities, acylated peonidin glycosides have shown promise. A polyacylated peonidin glycoside from black corncobs was found to alleviate colitis in mice by modulating gut microbiota.[19] Extracts rich in acylated peonidin glycosides from sweet potatoes have been shown to decrease the activity of carbohydrate-metabolizing enzymes, which could be beneficial for managing blood glucose levels.[12][13]

Biological ActivityNon-acylated Peonidin GlycosidesAcylated Peonidin GlycosidesSupporting Evidence
Antioxidant Activity Possess inherent antioxidant capacity.Often exhibit enhanced free radical scavenging activity, though this can be structure-dependent.[12][13][14][15]
Bioavailability May have higher urinary recovery in some studies.Can have altered absorption and in vivo stability; some studies show lower bioavailability.[2][16][17][18]
Anti-inflammatory Exhibit anti-inflammatory properties.Polyacylated forms have been shown to have immunosuppressive and anti-inflammatory effects.[19]
Enzyme Inhibition Can inhibit certain enzymes.Have been shown to inhibit carbohydrate-metabolizing enzymes.[12][13]

Experimental Protocols

To aid researchers in their investigations, here are detailed methodologies for assessing the stability and antioxidant activity of peonidin glycosides.

Experimental Workflow for Stability and Activity Assessment

experimental_workflow cluster_extraction Sample Preparation cluster_stability Stability Assays cluster_activity Activity Assays Extraction Extraction of Peonidin Glycosides (Acylated and Non-acylated) Purification Purification (e.g., SPE) Extraction->Purification pH_Stability pH Stability Assay (Various pH buffers) Purification->pH_Stability Thermal_Stability Thermal Stability Assay (Different temperatures) Purification->Thermal_Stability Photo_Stability Photostability Assay (Controlled light exposure) Purification->Photo_Stability DPPH_Assay DPPH Radical Scavenging Assay Purification->DPPH_Assay Other_Assays Other Bioassays (e.g., Anti-inflammatory, Enzyme Inhibition) Purification->Other_Assays Analysis Data Analysis & Comparison pH_Stability->Analysis Spectrophotometry/ HPLC Thermal_Stability->Analysis Spectrophotometry/ HPLC Photo_Stability->Analysis Spectrophotometry/ HPLC DPPH_Assay->Analysis Spectrophotometry Other_Assays->Analysis Relevant analytical methods

Caption: Workflow for comparing peonidin glycoside stability and activity.

Protocol 1: pH Differential Method for Total Monomeric Anthocyanin Quantification

This method is essential for tracking anthocyanin degradation during stability studies.[4]

Objective: To quantify the total monomeric anthocyanin content.

Methodology:

  • Buffer Preparation: Prepare two buffer systems: potassium chloride buffer (0.025 M), pH 1.0, and sodium acetate buffer (0.4 M), pH 4.5.

  • Sample Preparation: Dilute the peonidin glycoside extract with each buffer to a concentration that yields an absorbance reading between 0.2 and 1.4 at 520 nm.

  • Absorbance Measurement: After a 15-minute incubation period, measure the absorbance of each diluted sample at 520 nm and 700 nm using a spectrophotometer.

  • Calculation: Calculate the total monomeric anthocyanin concentration using the following formula:

    • Absorbance (A) = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5

    • Total Monomeric Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x L)

      • MW = Molecular weight of the predominant peonidin glycoside

      • DF = Dilution factor

      • ε = Molar extinction coefficient of the predominant peonidin glycoside

      • L = Path length of the cuvette (cm)

Protocol 2: DPPH Radical Scavenging Assay

This assay is a common and reliable method for assessing antioxidant activity.[20][21]

Objective: To determine the free radical scavenging capacity of peonidin glycosides.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol. Store in the dark.

    • Prepare various concentrations of the peonidin glycoside extracts in methanol.

  • Assay Procedure:

    • In a microplate well or cuvette, add a specific volume of the peonidin glycoside sample (e.g., 50 µL).[22]

    • Add a larger volume of the DPPH solution (e.g., 150 µL).[22]

    • Prepare a control containing methanol instead of the sample.

  • Incubation and Measurement:

    • Incubate the mixture in the dark at room temperature for 30 minutes.[22]

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation:

    • Percentage of Inhibition (%) = [(A_control - A_sample) / A_control] x 100

      • A_control = Absorbance of the control

      • A_sample = Absorbance of the sample

    • The results can be expressed as IC₅₀ (the concentration required to inhibit 50% of the DPPH radicals).

Conclusion and Future Directions

Acylation is a powerful strategy to enhance the stability of peonidin glycosides, making them more viable candidates for applications in the food and pharmaceutical industries. The increased resistance to degradation by pH, heat, and light is a clear advantage. While the impact of acylation on biological activity, particularly bioavailability, requires further investigation, the existing evidence points towards potentially enhanced or modulated effects, such as increased antioxidant and anti-inflammatory activities.

For researchers and drug development professionals, understanding the structure-function relationship of acylated peonidin glycosides is paramount. Future research should focus on:

  • Systematic studies comparing different acyl groups to determine their specific effects on stability and activity.

  • In-depth investigations into the mechanisms of absorption and metabolism of acylated peonidin glycosides.

  • Clinical trials to validate the in vitro and preclinical findings and to establish the therapeutic potential of these stabilized compounds.

By harnessing the power of acylation, the full potential of peonidin glycosides as natural, effective, and stable bioactive compounds can be unlocked.

References

  • Kähkönen, M. P., & Heinonen, M. (2021). Acylated anthocyanins: A review on their bioavailability and effects on postprandial carbohydrate metabolism and inflammation. Comprehensive Reviews in Food Science and Food Safety, 20(6), 5570-5615. [Link]

  • Liu, Y., et al. (2023). Influence of Enzymatic Acylation on the Stability and Antioxidant Properties of Cyanidin-3-O-Glucoside in Both Aqueous and Lipid Systems. Molecules, 28(9), 3851. [Link]

  • Zhang, J., et al. (2016). Enzymatic Acylation of Anthocyanin Isolated from Black Rice with Methyl Aromatic Acid Ester as Donor: Stability of the Acylated Derivatives. Journal of Agricultural and Food Chemistry, 64(4), 863-871. [Link]

  • Lian, T., et al. (2022). Acylation of Anthocyanins and Their Applications in the Food Industry: Mechanisms and Recent Research Advances. Foods, 11(15), 2226. [Link]

  • Le Papec, G., et al. (2021). The influence of acylation, metal binding and natural antioxidants on the thermal stability of red cabbage anthocyanins in neutral solution. Food & Function, 12(1), 239-250. [Link]

  • Zhao, C., et al. (2017). Acylation of Blueberry Anthocyanins with Aliphatic Carbonyl Acids and Their Stability Analysis. Atlantis Press.[Link]

  • Kähkönen, M. P., & Heinonen, M. (2021). Acylated anthocyanins: A review on their bioavailability and effects on postprandial carbohydrate metabolism and inflammation. ResearchGate.[Link]

  • Charron, C. S., et al. (2007). Effect of Dose Size on Bioavailability of Acylated and Nonacylated Anthocyanins from Red Cabbage (Brassica oleracea L. Var. capitata). Journal of Agricultural and Food Chemistry, 55(13), 5354-5362. [Link]

  • Ren, Q., et al. (2018). Enzymatic Acylation of Anthocyanins Isolated from Alpine Bearberry (Arctostaphylos alpina) and Lipophilic Properties, Thermostability, and Antioxidant Capacity of the Derivatives. Journal of Agricultural and Food Chemistry, 66(9), 2148-2156. [Link]

  • Lian, T., et al. (2022). Acylation of Anthocyanins and Their Applications in the Food Industry: Mechanisms and Recent Research Advances. MDPI.[Link]

  • Zhao, C. L., et al. (2017). Stability-increasing Effects of Anthocyanin Glycosyl Acylation. Current Pharmaceutical Design, 23(1), 125-136. [Link]

  • Liu, Y., et al. (2022). Guideline for extraction, qualitative, quantitative, and stability analysis of anthocyanins. Food Quality and Safety, 6, gyac083. [Link]

  • FooDB. (2010). Showing Compound Peonidin 3-glucoside (FDB017308). [Link]

  • Manach, C., et al. (2005). Bioavailability and bioefficacy of polyphenols in humans. I. Review of 97 bioavailability studies. The American Journal of Clinical Nutrition, 81(1 Suppl), 230S-242S. [Link]

  • Kurilich, A. C., et al. (2005). Bioavailability of Anthocyanins from Purple Carrot Juice: Effects of Acylation and Plant Matrix. Journal of Agricultural and Food Chemistry, 53(16), 6537-6544. [Link]

  • Giusti, M. M., & Wrolstad, R. E. (2001). Improved Method for the Stabilization of Anthocyanidins. Journal of Agricultural and Food Chemistry, 49(11), 5148-5153. [Link]

  • He, J., & Giusti, M. M. (2010). Qualitative and Quantitative Methods to Evaluate Anthocyanins. Atlantis Press.[Link]

  • The University of Adelaide. (2021). Developing methods for the analysis of anthocyanins in Australian foods. [Link]

  • National Center for Biotechnology Information. (n.d.). Peonidin-3-glucoside. PubChem.[Link]

  • Wang, Y., et al. (2025). Peonidin-3-O-(3,6-O-dimalonyl-β-D-glucoside), a polyacylated anthocyanin isolated from the black corncobs, alleviates colitis by modulating gut microbiota in DSS-induced mice. Food Research International, 202, 115688. [Link]

  • National Center for Biotechnology Information. (n.d.). Peonidin 3-rutinoside-5-glucoside. PubChem.[Link]

  • El-Shazly, M., & Wink, M. (2014). Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking. Molecules, 19(2), 1833-1862. [Link]

  • Righi, L., et al. (2020). Screening and Characterization of Antiglycoxidant Anthocyanins from Vaccinium myrtillus Fruit Using DPPH and Methylglyoxal Pre-Column HPLC Assays. Molecules, 25(12), 2769. [Link]

  • El-Shazly, M., & Wink, M. (2022). Biological Effects of Natural Acylated Flavonoids. Encyclopedia MDPI.[Link]

  • Zhao, C. L., et al. (2017). Stability-increasing effects of anthocyanin glycosyl acylation. ResearchGate.[Link]

  • Kahkonen, M. P., & Heinonen, M. (2003). Antioxidant Activity of Anthocyanins and Their Aglycons. Journal of Agricultural and Food Chemistry, 51(3), 628-633. [Link]

  • Rodriguez-Amaya, D. B. (2023). Pharmacological Activities and Chemical Stability of Natural and Enzymatically Acylated Anthocyanins: A Comparative Review. Molecules, 28(9), 3749. [Link]

  • Hao, R., et al. (2023). Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Mitochondrial and Lysosome Functions to Reduce Oxidative Stress and Inflammation. Antioxidants, 12(1), 169. [Link]

  • Wikipedia. (2023). Peonidin-3-O-glucoside. [Link]

  • Scribd. (n.d.). DPPH Assay Protocol for Plant Extracts. [Link]

  • Platikanova, M., & Tzanova, M. (2023). DPPH Radical Scavenging Assay. MDPI.[Link]

  • Lakshan, S. A. T., et al. (2019). Sources and relative stabilities of acylated and nonacylated anthocyanins in beverage systems. Food Science & Nutrition, 7(11), 3503-3512. [Link]

  • Bio-protocol. (2018). 2.3. DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Activity Assay. [Link]

  • Hao, R., et al. (2023). Peonidin-3-O-Glucoside from Purple Corncob Ameliorates Nonalcoholic Fatty Liver Disease by Regulating Mitochondrial and Lysosome Functions to Reduce Oxidative Stress and Inflammation. MDPI.[Link]

Sources

Validation

Comparison of commercial Peonidine-3-O-rutinoside chloride standards

Title: Comprehensive Comparison Guide: Commercial Peonidin-3-O-Rutinoside Chloride Standards Introduction Peonidin-3-O-rutinoside chloride (CAS: 27539-32-8) is a major anthocyanin standard utilized in the analytical quan...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Comparison Guide: Commercial Peonidin-3-O-Rutinoside Chloride Standards

Introduction

Peonidin-3-O-rutinoside chloride (CAS: 27539-32-8) is a major anthocyanin standard utilized in the analytical quantification of botanical extracts (such as açaí and blackcurrant) and in in vitro pharmacological assays. As a Senior Application Scientist, I frequently observe that discrepancies in biological readouts or chromatographic quantification stem directly from the mishandling of this highly sensitive flavylium cation. This guide provides an objective comparison of top commercial standards, elucidates the causality behind strict handling protocols, and establishes self-validating workflows for your laboratory[1][2].

Commercial Vendor Comparison

When sourcing Peonidin-3-O-rutinoside chloride, purity and format dictate its downstream utility. Analytical quantification requires strict chromatographic purity (≥95%), while biological assays demand the absence of cytotoxic residual solvents.

Table 1: Comparison of leading commercial Peonidin-3-O-rutinoside chloride standards.

VendorProduct GradePurity (HPLC)FormatStorage ConditionsOptimal Application
Analytical Standard (#0945)≥ 95.0%Lyophilized Powder< -15°C, DarkQualitative reference, HPLC-DAD[3]
Reference Standard≥ 98.0%Powder/Solvent-20°C, DarkPharmacological & Cell assays[4]
ChromaDex (AS)≥ 95.0%Neat Solid-20°C, DarkRegulatory methods, Metrology[5]

Causality in Handling and Stability

Anthocyanins are not static molecules; their structural integrity is entirely governed by pH and temperature.

  • The pH Imperative: At pH < 3.3, Peonidin-3-O-rutinoside exists as the stable, red-colored flavylium cation. However, at pH > 4.5, nucleophilic attack by water rapidly converts the flavylium cation into a colorless carbinol pseudobase, which subsequently undergoes ring-opening to form a chalcone[2]. This degradation is irreversible and destroys the standard's utility for 520 nm DAD detection.

  • Photo- and Thermal Kinetics: UV light and ambient temperatures accelerate chalcone formation. Hence, standards must be reconstituted in highly acidic solvents (e.g., 10% aqueous formic acid) and stored in amber vials at -20°C to arrest degradation kinetics[2].

Self-Validating Analytical Workflow (HPLC-DAD/MS)

To ensure trustworthiness in your quantification, your protocol must be a self-validating system. Relying solely on external calibration curves is insufficient due to matrix effects and potential on-column degradation.

Protocol: HPLC-DAD/MS Quantification

  • Acidic Reconstitution: Weigh 1.0 mg of the standard and dissolve in 1.0 mL of 10% aqueous formic acid containing 10% acetonitrile. Causality: The high acidity forces the equilibrium entirely toward the detectable flavylium cation[2].

  • Internal Standard Spiking (Self-Validation): Prepare serial dilutions (0.001–3.0 µg/mL) in 70:30 Methanol:Water (0.1% formic acid). Spike all standards and unknown samples with 50 ng/mL Reserpine. Causality: Reserpine acts as an internal standard to normalize MS ionization efficiency and correct for minor injection volume variations, validating the integrity of each run[1].

  • Chromatographic Separation: Inject 10 µL onto a C18 column (2.1 x 100 mm, 1.8 µm) maintained at 35°C. Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile). The acidic mobile phase is critical to prevent on-column peak tailing and in-run degradation.

  • Dual Detection: Monitor DAD at 520 nm (specific for the intact flavylium cation) and MS in ESI+ mode (monitoring the transition m/z 609 [M]+ → 301 [Peonidin aglycone]+)[2].

Workflow Stock Lyophilized Standard (Store <-15°C, Dark) Acid Acidic Reconstitution (pH < 3.0) Stock->Acid Prevents Hydration IS Internal Standard (Reserpine Spike) Acid->IS Normalization HPLC HPLC-DAD (520 nm) Flavylium Detection IS->HPLC MS LC-MS/MS (ESI+) m/z 609 -> 301 IS->MS Valid Self-Validation (Recovery & Linearity) HPLC->Valid MS->Valid

Fig 1. Self-validating HPLC-DAD/MS analytical workflow for Peonidin-3-O-rutinoside.

Biological Assay Integration: The AhR-CYP1A1 Pathway

Beyond analytical chemistry, Peonidin-3-O-rutinoside chloride is frequently evaluated for its modulatory effects on metabolic and inflammatory pathways. A prominent example is the Aryl hydrocarbon Receptor (AhR) signaling pathway. Researchers test whether anthocyanins can act as ligands to activate AhR, leading to the transcription of target genes like CYP1A1[6].

Protocol: In Vitro AhR Activation Assay

  • Cell Culture Preparation: Culture human hepatocytes or HepG2 cells in standard media.

  • Standard Dosing: Treat cells with Peonidin-3-O-rutinoside chloride (up to 100 µM). Causality: Ensure the standard is dissolved in DMSO (final concentration <0.1% in media) to prevent solvent-induced cytotoxicity while maintaining the lipophilic solubility required for cellular uptake[6].

  • Gene Reporter / mRNA Readout: After 24 hours, lyse the cells and quantify CYP1A1 mRNA expression via RT-qPCR to determine if ligand-dependent AhR activation occurred[6].

AhR_Pathway Peo Peonidin-3-O-rutinoside (Test Compound) AhR Cytosolic AhR (Inactive Receptor) Peo->AhR Ligand Binding Nuc Nuclear Translocation AhR->Nuc Activation ARNT ARNT Heterodimer Nuc->ARNT XRE XRE Promoter Binding ARNT->XRE CYP CYP1A1 Expression (Assay Readout) XRE->CYP Transcription

Fig 2. AhR-CYP1A1 signaling pathway utilized in anthocyanin biological evaluation assays.

References

  • Nielsen, I. L. F., et al. "Quantification of Anthocyanins in Commercial Black Currant Juices by Simple High-Performance Liquid Chromatography. Investigation of Their pH Stability and Antioxidative Potency". Journal of Agricultural and Food Chemistry. URL:[Link]

  • Gordon, I. L., et al. "Standardization of açaí extracts for in-vitro assays based on anthocyanin quantitation". PMC. URL:[Link]

  • Vrba, J., et al. "Effects of anthocyanins on the AhR-CYP1A1 signaling pathway in human hepatocytes and human cancer cell lines". PMC. URL:[Link]

Sources

Comparative

A Comparative Guide to the In Vitro vs. In Vivo Efficacy of Peonidin-3-O-rutinoside Chloride

This guide provides a comprehensive comparison of the biological efficacy of Peonidin-3-O-rutinoside chloride as observed in controlled laboratory (in vitro) settings versus its performance within living organisms (in vi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the biological efficacy of Peonidin-3-O-rutinoside chloride as observed in controlled laboratory (in vitro) settings versus its performance within living organisms (in vivo). As researchers and drug development professionals know, the journey from a promising result in a petri dish to a validated therapeutic effect is fraught with complexity. This document aims to dissect these complexities, offering a nuanced understanding of this potent anthocyanin.

Introduction: The Promise and Challenge of a Natural Compound

Peonidin-3-O-rutinoside chloride is a naturally occurring anthocyanin, a water-soluble pigment that imparts red and purple hues to various fruits and vegetables like blackcurrants, plums, and cherries.[1] Beyond its role as a colorant, this flavonoid has garnered significant scientific interest for its potential antioxidant, anti-inflammatory, and anti-cancer properties.[2][3][4]

However, a critical disparity often exists between the potent effects observed in in vitro assays and the more modest outcomes seen in in vivo studies. This guide will explore the root of this discrepancy, focusing on the pivotal roles of bioavailability and metabolism, and provide a framework for interpreting and reconciling data from both experimental paradigms.

The Decisive Factor: Bioavailability and Metabolism

The fundamental reason for the gap between in vitro and in vivo results lies in what happens to Peonidin-3-O-rutinoside chloride after ingestion.

  • Low Bioavailability : Like most anthocyanins, the bioavailability of Peonidin-3-O-rutinoside is generally low and can vary significantly between individuals.[1][5] This means only a small fraction of the ingested compound reaches the systemic circulation to exert its effects.

  • Extensive Metabolism : Before and after absorption, the compound undergoes significant transformation. The gut microbiota can break it down into smaller phenolic acids.[1] In the liver, it undergoes deglycosylation to its aglycone form (peonidin), followed by phase II metabolism (glucuronidation, sulfation, and methylation).[1]

This metabolic journey is crucial. The molecule tested in a cell culture is the intact Peonidin-3-O-rutinoside chloride. In contrast, the molecules acting within the body are a complex mixture of the original compound and its numerous metabolites.[5] These metabolites may have different biological activities than the parent compound, complicating direct comparisons.

In Vitro Efficacy: A Profile of High Potential

In isolated, controlled systems, Peonidin-3-O-rutinoside and its close relatives demonstrate significant biological activity. These assays utilize the pure compound at concentrations that can be tightly controlled, revealing its maximum potential under ideal conditions.

Potent Antioxidant Activity

The molecular structure of anthocyanins enables them to effectively donate electrons or hydrogen atoms to neutralize harmful reactive oxygen species (ROS), thereby mitigating oxidative stress.[6]

Common Assessment Methods:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : Measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : Assesses the capacity to quench the ABTS radical cation.

  • FRAP (Ferric Reducing Antioxidant Power) Assay : Determines the ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay : Evaluates the capacity to inhibit the oxidation of a fluorescent probe by peroxyl radicals.[6]

Assay Related Compound Result Unit Reference
FRAPPeonidin-3-glucoside0.9 - 5.2µmol of Trolox equivalents/µmol[6]
ORACPeonidin-3-glucoside5.92 ± 0.52µmol TE/µmol[6]
Note: Data for the closely related Peonidin-3-glucoside is presented as a valuable reference point due to the limited availability of specific quantitative data for the rutinoside form.
Protocol: DPPH Free Radical Scavenging Assay

This protocol outlines a standard method for assessing antioxidant activity in vitro.

  • Preparation : Prepare a stock solution of Peonidin-3-O-rutinoside chloride in a suitable solvent (e.g., methanol). Prepare a working solution of DPPH (e.g., 0.1 mM in methanol). Ascorbic acid is typically used as a positive control.

  • Reaction Mixture : In a 96-well plate or cuvettes, mix various concentrations of the sample solution with the DPPH working solution.

  • Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation : The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.[8]

Anti-Inflammatory Effects

In vitro studies reveal that peonidin and related flavonoids can modulate key inflammatory pathways. They have been shown to suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response.[1] Furthermore, flavonoids can inhibit pro-inflammatory signaling pathways such as NF-κB, which reduces the expression of inflammatory cytokines like TNF-α and IL-6.[9]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Cellular Response cluster_intervention Intervention Stimulus Stimulus IKK IKK Activation Stimulus->IKK NFKB_Inhibition IκB Degradation IKK->NFKB_Inhibition NFKB_Activation NF-κB Translocation to Nucleus NFKB_Inhibition->NFKB_Activation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFKB_Activation->Gene_Expression Peonidin Peonidin-3-O-rutinoside Peonidin->IKK Inhibits in_vivo_workflow cluster_setup Experimental Setup cluster_procedure Treatment & Observation cluster_analysis Data Analysis A Select Animal Model (e.g., Rats, Mice) B Induce Condition (e.g., High-Fat Diet, Chemical Toxin) A->B C Divide into Groups (Control, Vehicle, Treatment) B->C D Administer Peonidin-3-O-rutinoside (Oral Gavage) C->D E Monitor Health Markers (Weight, Blood Glucose) D->E F Collect Blood & Tissue Samples E->F G Measure Biomarkers (e.g., SOD, TNF-α, IL-6) F->G H Histopathological Examination F->H I Statistical Analysis G->I H->I

Caption: A typical workflow for an in vivo animal study.

Anti-Cancer Effects

While more challenging to demonstrate conclusively, in vivo studies using anthocyanin-rich extracts have shown promise. For example, extracts from black rice, which contain peonidin glycosides, were found to inhibit the growth of Lewis lung carcinoma cells in mice. [10][11]These studies provide crucial proof-of-concept, but because they use complex extracts, it is difficult to attribute the observed anti-tumor activity solely to Peonidin-3-O-rutinoside chloride. [12]

Comparative Analysis: Bridging the In Vitro - In Vivo Gap

The table below summarizes the key distinctions in the efficacy data derived from the two experimental approaches.

Parameter In Vitro Efficacy In Vivo Efficacy
Test Substance Pure Peonidin-3-O-rutinoside chloride.A mix of the parent compound and its various metabolites. [1][5]
Concentration High, often non-physiological concentrations are used to elicit a response.Low, physiologically achievable concentrations due to poor bioavailability.
Antioxidant Action Primarily direct radical scavenging. [6]A combination of direct scavenging and upregulation of endogenous antioxidant enzymes (e.g., SOD). [13]
Anti-Inflammatory Clear inhibition of specific molecular targets like NF-κB in isolated cells. [9]Systemic, modest reduction in inflammatory biomarkers.
Anti-Cancer Potent cytotoxic effects and induction of apoptosis in cancer cell lines. [3][10]Slower inhibition of tumor growth, often observed with extracts rather than pure compound. [11]
Interpretation Demonstrates the compound's intrinsic biological potential and mechanism of action.Reflects the compound's practical therapeutic potential in a complex biological system.

Conclusion and Future Directions

Peonidin-3-O-rutinoside chloride exhibits significant and promising antioxidant, anti-inflammatory, and anti-cancer activities in in vitro models. These findings provide a strong scientific basis for its potential health benefits and justify further investigation.

However, the transition from a controlled lab environment to a complex living organism reveals significant challenges, primarily due to low bioavailability and extensive metabolism. The in vivo effects, while positive, are often more subtle and may be attributable to a cocktail of metabolites rather than the parent compound alone.

For researchers and drug developers, this guide underscores a critical principle: in vitro efficacy establishes a possibility, while in vivo efficacy determines a probability. Future research must focus on:

  • Metabolite Profiling : Identifying the major metabolites of Peonidin-3-O-rutinoside chloride and assessing their individual biological activities.

  • Bioavailability Enhancement : Exploring formulation strategies (e.g., encapsulation) to improve the absorption and systemic delivery of the compound. [7]* Robust In Vivo Models : Conducting well-designed studies using the purified compound to definitively link it to specific health outcomes.

By bridging this knowledge gap, the full therapeutic potential of Peonidin-3-O-rutinoside chloride can be more accurately understood and, ultimately, harnessed.

References

  • Benchchem. Peonidin 3-rutinoside potential as a biomarker in food consumption.
  • Martins, N., et al. (2020). Assessment of the In Vivo Antioxidant Activity of an Anthocyanin-Rich Bilberry Extract Using the Caenorhabditis elegans Model. MDPI.
  • Martins, N., et al. (2020). Assessment of the In Vivo Antioxidant Activity of an Anthocyanin-Rich Bilberry Extract Using the Caenorhabditis elegans Model. PubMed.
  • Jusuf, P. R., et al. (2009).
  • ResearchGate. (2024). Optimized Synthesis and Antioxidant Activity of Anthocyanins Delphinidin-3- O -glucoside and Petunidin-3.
  • ResearchGate. (2020). (PDF) Assessment of the In Vivo Antioxidant Activity of an Anthocyanin-Rich Bilberry Extract Using the Caenorhabditis elegans Model.
  • Ding, C., et al. (2016). In vitro and in vivo biological activities of anthocyanins from Nitraria tangutorun Bobr. fruits. Food Chemistry.
  • Pascual-Teresa, S., & Sanchez-Ballesta, M. T. (2017). Antioxidant Capacity of Anthocyanin Pigments. IntechOpen.
  • Aichinger, G., et al. (2023). In Vitro Inhibitory Potential of Different Anthocyanin-Rich Berry Extracts in Murine CT26 Colon Cancer Cells. MDPI.
  • Benchchem. Application Notes and Protocols: Assessing the Antioxidant Capacity of Peonidin 3-rutinoside.
  • Teixeira, T. R., et al. (2025). In Vitro Antioxidant, Antiglycemic, and Antitumor Potential of Anthocyanin-Rich Extracts from Black Bean Hulls Obtained by Pressurized Liquid Extraction. ACS Food Science & Technology.
  • Riaz, M., et al. (2024). Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies.
  • Mazza, G. (2007). BIOACTIVITY, ABSORPTION AND METABOLISM OF ANTHOCYANINS. Acta Horticulturae.
  • Matsumoto, H., et al. (2001). Orally Administered Delphinidin 3-Rutinoside and Cyanidin 3-Rutinoside Are Directly Absorbed in Rats and Humans and Appear in the Blood as the Intact Forms. Journal of Agricultural and Food Chemistry.
  • Chen, P. N., et al. (2005). Cyanidin 3-Glucoside and Peonidin 3-Glucoside Inhibit Tumor Cell Growth and Induce Apoptosis In Vitro and.
  • ResearchGate. (2005). (PDF) Cyanidin 3-Glucoside and Peonidin 3-Glucoside Inhibit Tumor Cell Growth and Induce Apoptosis In Vitro and Suppress Tumor Growth In Vivo.
  • Chen, P. N., et al. (2005). Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo. PubMed.
  • BOC Sciences. (2026). Cyanidin-3-O-rutinoside Chloride: Key Properties for Pharmaceutical Research.
  • Ivy, M., et al. (2019). IN-VITRO DETERMINATION OF TOTAL PHENOLIC AND FLAVONOID CONTENT, AND THROMBOLYTIC, ANTIMICROBIAL AND ANTIOXIDANT ACTIVITIES OF AB. PharmacologyOnLine.
  • Al-Khayri, J. M., et al. (2022).

Sources

Validation

A Senior Application Scientist's Guide to Validating Peonidine-3-O-rutinoside Chloride as a Modulator of the NLRP3 Inflammasome

Authored for Researchers, Scientists, and Drug Development Professionals The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a cornerstone of the innate immune system. It functions as a cellula...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a cornerstone of the innate immune system. It functions as a cellular sensor for a vast array of pathogenic and sterile danger signals.[1][2] While essential for host defense, its aberrant activation is a key driver in a multitude of inflammatory diseases, including metabolic disorders, neurodegenerative conditions, and autoinflammatory syndromes.[3][4] Consequently, the NLRP3 inflammasome has emerged as a high-value therapeutic target for anti-inflammatory drug discovery.[5][6]

Flavonoids, a class of polyphenolic compounds found abundantly in plants, are recognized for their broad anti-inflammatory and antioxidant properties.[7][8] Among these, anthocyanins like Peonidin-3-O-rutinoside have shown potential in modulating inflammatory pathways.[9][10] Recent studies have specifically pointed towards the ability of related anthocyanins to suppress inflammation by inhibiting the NLRP3 inflammasome pathway.[10]

This guide provides a comprehensive, technically-grounded framework for rigorously validating the effect of Peonidin-3-O-rutinoside chloride on the NLRP3 inflammasome. We will move beyond a simple checklist of experiments to explain the causal logic behind each step, enabling you to build a robust, self-validating dataset.

The Target: Understanding the NLRP3 Inflammasome Activation Cascade

Effective validation requires a clear understanding of the target pathway. The canonical activation of the NLRP3 inflammasome is classically described by a two-signal model, which provides distinct stages to probe for inhibitory activity.[1][11]

  • Signal 1 (Priming): This initial step is typically triggered by microbial components (like Lipopolysaccharide, LPS) or endogenous cytokines, which engage receptors such as Toll-like receptors (TLRs).[6] This leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which upregulates the transcription of key inflammasome components, including NLRP3 and pro-IL-1β.[2][11] Without this priming step, most cells do not express enough NLRP3 protein for activation to occur.

  • Signal 2 (Activation): A second, distinct stimulus is required to trigger the assembly of the inflammasome complex.[12] A wide range of stimuli, such as extracellular ATP, pore-forming toxins (e.g., nigericin), or crystalline substances, can provide this signal.[2] These diverse signals converge on a few common cellular events, most notably the efflux of potassium (K+) ions, which is considered a critical trigger for NLRP3 activation.[12][13] This leads to the oligomerization of NLRP3, the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and the subsequent recruitment of pro-caspase-1.[6][14]

  • Downstream Effectors: Within this complex, pro-caspase-1 undergoes auto-cleavage to become active caspase-1.[15] Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms, which are secreted from the cell.[2][12] Caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis.[14][15]

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Effectors LPS LPS / Cytokines TLR TLR4 / IL-1R LPS->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription NFkB->Transcription proIL1B_mRNA pro-IL-1β mRNA Transcription->proIL1B_mRNA NLRP3_mRNA NLRP3 mRNA Transcription->NLRP3_mRNA proIL1B Pro-IL-1β proIL1B_mRNA->proIL1B Translation Assembly Inflammasome Assembly (NLRP3, ASC, Pro-Caspase-1) NLRP3_mRNA->Assembly Translation Stimuli ATP / Nigericin K_efflux K+ Efflux Stimuli->K_efflux K_efflux->Assembly Casp1 Active Caspase-1 Assembly->Casp1 Auto-cleavage IL1B Mature IL-1β (Secretion) Casp1->IL1B Pyroptosis Pyroptosis Casp1->Pyroptosis proIL1B->IL1B Cleavage GSDMD Gasdermin D GSDMD->Pyroptosis Cleavage Workflow cluster_tier1 cluster_tier2 cluster_tier3 Start Start: Cell Model Prep (e.g., PMA-differentiated THP-1 cells) Tier1 Tier 1: Functional Output Assays Start->Tier1 Tier2 Tier 2: Mechanistic Assay Tier1->Tier2 If inhibition observed ELISA IL-1β Secretion (ELISA) Casp1_Activity Caspase-1 Activity Tier3 Tier 3: Safety & Specificity Tier2->Tier3 ASC_Speck ASC Speck Formation (Immunofluorescence) Conclusion Conclusion: Synthesize Data Tier3->Conclusion Cytotoxicity Cytotoxicity Assay (MTT/LDH) Priming_Control TNF-α Secretion (ELISA) (Priming Signal Control)

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Peonidine-3-O-rutinoside chloride

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols extends beyond the benchtop; it is a foundational principle that governs the entire lifecycle of a chemical, inclu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols extends beyond the benchtop; it is a foundational principle that governs the entire lifecycle of a chemical, including its disposal. This guide provides an in-depth, procedural framework for the proper disposal of Peonidine-3-O-rutinoside chloride, ensuring the safety of laboratory personnel and the preservation of environmental integrity. While classified as a non-hazardous substance, its disposal necessitates a structured and informed approach.

Understanding the Compound: Peonidine-3-O-rutinoside chloride

Peonidine-3-O-rutinoside chloride is a member of the anthocyanin family, which are water-soluble pigments widely found in fruits and vegetables.[1] Anthocyanins, in general, are known for their relatively low toxicity and are readily metabolized by organisms.[2][3] However, their stability is influenced by factors such as pH, temperature, and light, which can lead to degradation.[2][4] Understanding these properties is crucial as it informs the rationale behind the recommended disposal procedures. Although not classified as hazardous under Regulation (EC) No 1272/2008, responsible disposal is a key aspect of good laboratory practice.

Core Principles of Chemical Waste Management

The disposal of any chemical, regardless of its hazard classification, should be guided by the principles of the Resource Conservation and Recovery Act (RCRA) in the United States, or equivalent local and national regulations.[5][6] The primary goal is to prevent environmental contamination and ensure the safety of all personnel involved in the waste handling process. Even non-hazardous waste requires proper management to avoid potential negative impacts.[7][8]

Step-by-Step Disposal Protocol for Peonidine-3-O-rutinoside chloride

This protocol outlines the essential steps for the safe and compliant disposal of Peonidine-3-O-rutinoside chloride from a laboratory setting.

Step 1: Waste Identification and Segregation
  • Confirm Non-Hazardous Status: The Safety Data Sheet (SDS) for Peonidine-3-O-rutinoside chloride should be consulted to confirm its non-hazardous classification. This documentation is the primary source of information for waste determination.

  • Segregate from Hazardous Waste: It is critical to not mix non-hazardous waste with hazardous waste streams.[9] Doing so would necessitate treating the entire mixture as hazardous, leading to more complex and costly disposal procedures.

  • Dedicated Waste Container: Designate a specific, clearly labeled container for the collection of Peonidine-3-O-rutinoside chloride waste. This includes unused neat compound, contaminated labware (e.g., weighing boats, pipette tips), and any solutions.

Step 2: Proper Waste Container and Labeling
  • Container Selection: The waste container must be chemically compatible with Peonidine-3-O-rutinoside chloride and any solvents used. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[5]

  • Labeling: All chemical containers, including those for non-hazardous waste, must be clearly labeled.[10][11][12] The label for the Peonidine-3-O-rutinoside chloride waste container should include the following information:

    • The words "Non-Hazardous Waste"

    • The full chemical name: "Peonidine-3-O-rutinoside chloride"

    • Approximate concentration (if in solution)

    • The name and contact information of the generating laboratory or principal investigator

    • The accumulation start date (the date the first waste is added to the container)[13]

Step 3: In-Lab Waste Accumulation and Storage
  • Designated Accumulation Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[14] This area should be away from general laboratory traffic and clearly marked.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to mitigate the impact of any potential spills or leaks.[9]

  • Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.[9][15] This prevents spills and the release of any potential aerosols.

  • Time Limits: While regulations for non-hazardous waste may be less stringent than for hazardous waste, it is good practice to not accumulate waste for extended periods. Adhere to your institution's guidelines, which may specify a maximum accumulation time (e.g., not exceeding 9 months for a partially full container).[9]

Step 4: Final Disposal
  • Engage a Licensed Professional Waste Disposal Service: The disposal of all chemical waste, including non-hazardous materials, should be handled by a licensed and reputable waste management company.[5][16][17] These companies have the expertise and permits to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.

  • Scheduling a Pickup: Once the waste container is nearly full (around 95% capacity), contact your institution's Environmental Health and Safety (EHS) department or the designated waste disposal service to schedule a pickup.[9]

  • Documentation: Ensure that all necessary paperwork, such as a waste pickup request form, is completed accurately and submitted as required by your institution and the disposal vendor.

Disposal of Contaminated Packaging

Empty containers that held Peonidine-3-O-rutinoside chloride should be managed as follows:

  • Triple Rinsing: If the container is to be disposed of as regular laboratory glass or plastic waste, it must be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate should be collected and disposed of as chemical waste in the designated Peonidine-3-O-rutinoside chloride waste container.

  • Disposal as Chemical Waste: Alternatively, the unrinsed, empty container can be disposed of in the same manner as the chemical waste itself.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of Peonidine-3-O-rutinoside chloride.

Disposal_Workflow Disposal Workflow for Peonidine-3-O-rutinoside chloride start Waste Generation (Peonidine-3-O-rutinoside chloride) identify Step 1: Identify as Non-Hazardous Waste (Consult SDS) start->identify segregate Segregate from Hazardous Waste identify->segregate container Step 2: Select & Label Compatible Container 'Non-Hazardous Waste' segregate->container accumulate Step 3: Accumulate in Designated Satellite Area with Secondary Containment container->accumulate full Container Full? accumulate->full pickup Step 4: Schedule Pickup with Licensed Disposal Service full->pickup Yes continue_accumulating Continue Accumulation (Adhere to time limits) full->continue_accumulating No dispose Professional Disposal pickup->dispose continue_accumulating->accumulate

Caption: Decision workflow for the disposal of Peonidine-3-O-rutinoside chloride.

Summary of Key Information

AspectGuidelineRationale
Hazard Classification Non-HazardousBased on supplier Safety Data Sheet (SDS) and Regulation (EC) No 1272/2008.
Primary Disposal Route Licensed Professional Waste Disposal ServiceEnsures compliance with all local, state, and federal regulations for chemical waste.[5][16]
In-Lab Storage Labeled, closed, compatible container in a designated satellite accumulation area with secondary containment.Prevents misidentification, spills, and ensures safe temporary storage.[9][14]
Labeling Requirements "Non-Hazardous Waste", Full Chemical Name, Lab Contact, Accumulation Start Date.Clear communication of contents for safe handling and compliant disposal.[10][11][13]
Empty Containers Triple-rinse and dispose of as regular lab waste, or dispose of as chemical waste.Prevents the introduction of chemical residues into the general waste stream.

Conclusion

The responsible management of laboratory waste is a cornerstone of scientific integrity and safety. While Peonidine-3-O-rutinoside chloride is not classified as a hazardous substance, its disposal must be conducted with the same level of diligence and adherence to established protocols as any other chemical. By following this comprehensive guide, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby fostering a culture of safety and responsibility within the scientific community.

References

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. Retrieved from [Link]

  • 7.8.2 Labeling Requirements. (n.d.). Environment, Health and Safety - University of North Carolina at Chapel Hill. Retrieved from [Link]

  • DO'S AND DON'TS FOR CHEMICAL WASTE DISPOSAL. (2009, January). Stony Brook University Environmental Health & Safety. Retrieved from [Link]

  • Chemical Waste Disposal Solutions for Laboratories. (2020, July 14). Environmental Marketing Services. Retrieved from [Link]

  • What To Include On A Chemical Waste Label. (2020, May 30). IDR Environmental Services. Retrieved from [Link]

  • How To Dispose Non-Hazardous Waste. (2020, June 30). IDR Environmental Services. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Old Dominion University Environmental Health & Safety. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]

  • Peonidin-3-O-rutinoside chloride. (2025, August 27). Chemsrc. Retrieved from [Link]

  • Non Hazardous Waste Label What Is It? Free Safety Guide. (2026, January 10). Secure Waste. Retrieved from [Link]

  • Non-Hazardous Waste Labels. (n.d.). Labelmaster. Retrieved from [Link]

  • Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Rowan University. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Anthocyanins: Factors Affecting Their Stability and Degradation. (n.d.). PMC - National Center for Biotechnology Information. Retrieved from [Link]

  • CAS No : 27539-32-8 | Product Name : Peonidin-3-O-rutinoside Chloride. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Anthocyanins as Key Phytochemicals Acting for the Prevention of Metabolic Diseases: An Overview. (2022, July 1). MDPI. Retrieved from [Link]

  • Nature's Swiss Army Knife: The Diverse Protective Roles of Anthocyanins in Leaves. (n.d.). PMC - National Center for Biotechnology Information. Retrieved from [Link]

  • Peonidin 3-O-rutinoside. (n.d.). PubChem - National Center for Biotechnology Information. Retrieved from [Link]

  • Anthocyanins as protectors of gut microbiota mitigating the adverse effects of microplastic-induced disruption. (2025, June 26). Maximum Academic Press. Retrieved from [Link]

  • Anthocyanin. (n.d.). Wikipedia. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • Hazardous waste service providers. (n.d.). Washington State Department of Ecology. Retrieved from [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite. Retrieved from [Link]

Sources

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